molecular formula C8H13N3O2 B555450 H-His(1-Me)-OMe CAS No. 57519-09-2

H-His(1-Me)-OMe

Número de catálogo: B555450
Número CAS: 57519-09-2
Peso molecular: 183.21 g/mol
Clave InChI: PQEAVIKJSKOOHN-ZETCQYMHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

H-His(1-Me)-OMe, also known as this compound, is a useful research compound. Its molecular formula is C8H13N3O2 and its molecular weight is 183.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-4-6(10-5-11)3-7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEAVIKJSKOOHN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)CC(C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(N=C1)C[C@@H](C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427217
Record name N'-Methyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57519-09-2
Record name N'-Methyl-L-histidine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to H-His(1-Me)-OMe: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-His(1-Me)-OMe, also known by its IUPAC name methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate, is a derivative of the essential amino acid L-histidine.[1] Its structure features a methyl group on the imidazole ring and a methyl ester at the carboxyl terminus. This modification of the parent amino acid alters its physicochemical properties, making it a compound of interest in various research applications, including peptide synthesis and biochemical studies. This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for this compound and its hydrochloride salt.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound and its hydrochloride salt are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

PropertyValueSource
Chemical Name Methyl (2S)-2-amino-3-(1-methylimidazol-4-yl)propanoate[1]
Common Name This compound
CAS Number 57519-09-2 (for hydrochloride salt)[1]
Molecular Formula C₈H₁₃N₃O₂ (free base) C₈H₁₃N₃O₂·HCl (hydrochloride salt)[1]
Molecular Weight 183.21 g/mol (free base) 219.67 g/mol (hydrochloride salt)[1]
Appearance Off-white powder (hydrochloride salt)[1]
Melting Point 205-209 °C (hydrochloride salt)[1]
Optical Rotation [α]D24 = +13.0 ± 2º (c=1% in MeOH) (hydrochloride salt)[1]
Solubility No specific data available. General solubility for similar small molecule hydrochlorides suggests solubility in water and polar organic solvents like methanol.
Structure

The chemical structure of this compound consists of a central chiral carbon atom bonded to an amino group, a methyl ester group, a hydrogen atom, and a methylene group attached to a 1-methylimidazole ring. The "(1-Me)" designation indicates that the methyl group is attached to the nitrogen at the 1-position of the imidazole ring.

G start 1-Methyl-L-histidine reagents Methanol (MeOH) Thionyl Chloride (SOCl₂) reaction Esterification Reaction (Reflux) start->reaction reagents->reaction workup Solvent Removal (Evaporation) reaction->workup product This compound (as hydrochloride salt) workup->product G compound This compound in_vitro In Vitro Assays (e.g., enzyme inhibition, receptor binding) compound->in_vitro cell_based Cell-Based Assays (e.g., cytotoxicity, signaling pathway activation) compound->cell_based mechanism Mechanism of Action Studies (e.g., target identification, pathway analysis) in_vitro->mechanism cell_based->mechanism data Biological Activity Data mechanism->data

References

The Strategic Incorporation of H-His(1-Me)-OMe in Peptide Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

H-His(1-Me)-OMe, or 1-methylhistidine methyl ester, is a pivotal building block in modern peptidomimetic and drug discovery research. Its strategic incorporation into peptide sequences offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of therapeutic peptides. This technical guide provides an in-depth exploration of the applications of this compound, complete with experimental protocols, quantitative data, and workflow visualizations to empower researchers in their quest for more stable and efficacious peptide-based therapeutics.

Core Applications in Research

The primary application of this compound in research is as a precursor for the introduction of N-methylated histidine residues into peptide chains. This modification is a key strategy to overcome the inherent limitations of native peptides as drug candidates, such as poor metabolic stability and low cell permeability.

N-methylation of the peptide backbone, including the imidazole ring of histidine, confers several advantageous properties:

  • Enhanced Proteolytic Stability: The presence of a methyl group on the nitrogen atom of the imidazole ring sterically hinders the approach of proteases, significantly increasing the peptide's resistance to enzymatic degradation and prolonging its in vivo half-life.

  • Improved Membrane Permeability: N-methylation can enhance a peptide's ability to cross cell membranes. By modifying the hydrogen-bonding capacity of the imidazole ring, the energy penalty for transitioning from an aqueous environment to the lipid bilayer of the cell membrane is reduced.

  • Conformational Control: The methylation of histidine can influence the local conformation of the peptide, which can be leveraged to favor a bioactive conformation and potentially enhance receptor binding affinity and selectivity.

  • Modulation of Metal Chelation: The imidazole side chain of histidine is a well-known metal-binding motif. N-methylation can alter the metal-chelating properties of the residue, which is relevant in the design of metalloenzymes or peptides that interact with metal ions.[1]

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved through solid-phase peptide synthesis (SPPS). Below are detailed methodologies for key experimental procedures.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporating this compound

This protocol outlines the manual synthesis of a peptide containing a 1-methylhistidine residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Fmoc-protected amino acids

  • This compound (requires in-situ protection of the alpha-amino group, typically with Fmoc-OSu, before coupling) or commercially available Fmoc-His(1-Me)-OH

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or a more modern equivalent like COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate).

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Diethyl ether, cold

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard):

    • In a separate vial, dissolve the Fmoc-amino acid (4 eq.), HBTU (3.8 eq.), and HOBt (4 eq.) in DMF.

    • Add DIPEA (8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Wash the resin with DMF. Confirm complete coupling with a Kaiser test.

  • Incorporation of Fmoc-His(1-Me)-OH:

    • Follow the same procedure as in step 3 for the coupling of Fmoc-His(1-Me)-OH. Due to the potential for racemization with histidine derivatives, careful monitoring of the coupling reaction is advised. The use of coupling reagents like COMU can minimize this risk.

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After the final amino acid is coupled, remove the Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Plasma Stability Assay

This protocol provides a framework for comparing the stability of a peptide with and without a 1-methylhistidine modification in human plasma.

Materials:

  • Test peptide (with 1-Me-His) and control peptide (with His)

  • Human plasma, pooled

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA), 10%

  • Incubator at 37°C

  • RP-HPLC system with a C18 column

  • Mass spectrometer (LC-MS)

Procedure:

  • Peptide Preparation: Prepare stock solutions of the test and control peptides in PBS.

  • Assay Setup:

    • Pre-warm human plasma to 37°C.

    • Initiate the assay by adding the peptide solution to the pre-warmed plasma to achieve a final peptide concentration of 100 µg/mL.

  • Incubation and Sampling:

    • Incubate the mixture at 37°C with gentle agitation.

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Quenching: Immediately stop the enzymatic reaction by adding two volumes of ice-cold acetonitrile or 10% TFA to the aliquot to precipitate the plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis:

    • Analyze the supernatant by RP-HPLC to separate the intact peptide from its degradation products.

    • Quantify the amount of intact peptide by integrating the area of the corresponding peak in the chromatogram.

    • Confirm the identity of the intact peptide and any major degradation products using mass spectrometry.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-minute time point.

    • Determine the half-life (t½) of each peptide by fitting the data to a one-phase exponential decay curve.

Quantitative Data

AnalyteConcentration (μmol/L)Recovery (%)RSD (%)
Nτ-Methylhistidine 2.594.672.35
590.811.98
2093.451.67
Nπ-Methylhistidine 2.5102.043.45
592.232.11
1095.871.89
Data adapted from a study on the quantification of methylated histidines in chicken plasma.[2]

Visualizations

Peptide Drug Development Workflow with N-Methylation

The following diagram illustrates the logical workflow of developing a peptide therapeutic with enhanced properties through the incorporation of this compound.

Peptide_Development_Workflow cluster_0 Peptide Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Peptide_Design Peptide Design (Identify target & lead peptide) H_His_1_Me_OMe This compound (Building Block) SPPS Solid-Phase Peptide Synthesis (Incorporate 1-Me-His) Peptide_Design->SPPS H_His_1_Me_OMe->SPPS Purification Purification (RP-HPLC) SPPS->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization Stability_Assay Stability Assay (Plasma, Proteases) Characterization->Stability_Assay Binding_Assay Receptor Binding Assay (Affinity, Kinetics) Characterization->Binding_Assay Data_Analysis Data Analysis (Compare with native peptide) Stability_Assay->Data_Analysis Cell_Based_Assay Cell-Based Functional Assay Binding_Assay->Cell_Based_Assay Cell_Based_Assay->Data_Analysis Data_Analysis->Peptide_Design Iterative Redesign Optimized_Peptide Optimized Peptide Candidate Data_Analysis->Optimized_Peptide

Caption: Workflow for developing N-methylated peptide therapeutics.

Signaling Pathway Context

While this compound is a synthetic building block and not directly involved in a natural signaling pathway, peptides containing 1-methylhistidine are designed to interact with specific biological targets, such as G-protein coupled receptors (GPCRs). The enhanced stability of these modified peptides ensures more sustained engagement with their target receptor, leading to a more prolonged downstream signaling cascade.

GPCR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling Peptide Peptide with 1-Methylhistidine GPCR GPCR Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins

References

H-His(1-Me)-OMe CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to H-His(1-Me)-OMe

This technical guide provides a comprehensive overview of 1-methyl-L-histidine methyl ester (this compound), a crucial histidine derivative for researchers and professionals in drug development and biochemical research. This document details its chemical properties, applications, and relevant experimental contexts.

Core Compound Data

This compound is a chemically modified amino acid, specifically a derivative of L-histidine. The presence of a methyl group on the imidazole ring and a methyl ester at the C-terminus enhances its utility in various synthetic and research applications. It is commercially available as both a free base and a hydrochloride salt, which improves its stability and solubility.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound·HCl (Hydrochloride Salt)
Synonyms N'-Methyl-L-histidine methyl esterH-His(Nim-Me)-OMe·HCl, (S)-methyl 2-amino-3-(1-methyl-1H-imidazol-4-yl)propanoate hydrochloride
CAS Number 57519-09-2[1][2]57519-09-2[3]
Molecular Formula C₈H₁₃N₃O₂[1][2]C₈H₁₃N₃O₂·HCl[3]
Molecular Weight 183.21 g/mol [1][2]219.67 g/mol [3], 219.7 g/mol [4]
Appearance -Off-white powder[3]
Melting Point -205-209 °C[3]
Optical Rotation -[a]D24 = +13.0 ± 2º (c=1% in MeOH)[3]
Storage Conditions -0-8 °C[3]

Applications in Research and Development

This compound serves as a versatile building block in peptide synthesis and as a valuable tool in biochemical and pharmaceutical research.

Peptide Synthesis

The primary application of this compound is as a building block in the synthesis of peptides.[3] The methylated imidazole side chain can offer unique properties to the resulting peptide, such as increased stability or altered binding characteristics. Its use in solid-phase peptide synthesis (SPPS) allows for the precise incorporation of this modified amino acid into a peptide sequence.

Enzyme Activity and Inhibition Studies

This compound is particularly useful for investigating the mechanisms of enzymes that interact with histidine residues.[3] For instance, it has been utilized in inhibitory and structural studies of human histidine decarboxylase, providing insights into the enzyme's active site and mechanism of action.[1]

Diagnostic and Therapeutic Research

Due to its specific binding interactions, this compound has applications in the development of diagnostic tools where enhanced sensitivity and specificity are required.[3] Furthermore, its ability to modulate biological processes makes it a candidate for the formulation of therapeutic agents, particularly in neurology and cardiology research.[5]

Experimental Protocols

While specific, detailed experimental protocols for this compound are proprietary or published within specific research articles, a generalized workflow for its use in peptide synthesis is described below. This workflow is based on standard solid-phase peptide synthesis (SPPS) methodologies.

General Workflow for Solid-Phase Peptide Synthesis (SPPS) using this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated) cluster_final_steps Final Steps Resin 1. Resin Swelling (e.g., in DMF) Deprotection 2. Fmoc Deprotection (e.g., 20% piperidine in DMF) Resin->Deprotection Washing1 3. Washing (e.g., DMF, DCM) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (this compound + coupling reagents) Washing1->Coupling Washing2 5. Washing (e.g., DMF, DCM) Coupling->Washing2 Washing2->Deprotection Next cycle Cleavage 6. Cleavage from Resin & Side-chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final cycle Purification 7. Purification (e.g., RP-HPLC) Cleavage->Purification Analysis 8. Analysis (e.g., Mass Spectrometry) Purification->Analysis

Caption: General workflow for incorporating this compound in SPPS.

Signaling Pathways

Currently, there is limited specific information available in the public domain that directly implicates this compound in distinct signaling pathways. Its utility is primarily established as a synthetic component and a biochemical tool for studying enzymes in vitro. Further research may elucidate its role, if any, in cellular signaling.

The parent amino acid, L-histidine, is a precursor for histamine, a key molecule in inflammatory and allergic responses, and is involved in various physiological processes.[6] Derivatives like this compound are instrumental in studying the enzymes and receptors within these pathways.

Logical Relationship in Enzyme Inhibition Studies

The diagram below illustrates the logical flow of a typical enzyme inhibition study where this compound could be used as a potential inhibitor.

Inhibition_Study cluster_setup Experimental Setup cluster_assay Assay cluster_analysis Data Analysis Enzyme Target Enzyme (e.g., Histidine Decarboxylase) Incubation Incubate Enzyme with Substrate +/- Inhibitor Enzyme->Incubation Substrate Substrate (e.g., L-Histidine) Substrate->Incubation Inhibitor Potential Inhibitor (this compound) Inhibitor->Incubation Measurement Measure Product Formation or Substrate Depletion Incubation->Measurement Kinetics Determine Kinetic Parameters (e.g., Km, Vmax) Measurement->Kinetics Inhibition_Metrics Calculate Inhibition Metrics (e.g., IC50, Ki) Measurement->Inhibition_Metrics

Caption: Logical workflow for an enzyme inhibition study using this compound.

Conclusion

This compound is a specialized amino acid derivative with significant utility in peptide synthesis and biochemical research. Its unique structure facilitates the creation of novel peptides and aids in the investigation of enzyme mechanisms. The data and workflows presented in this guide are intended to support researchers and scientists in leveraging the capabilities of this compound in their work.

References

The Discovery and Synthesis of N-Methylated Histidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylated histidines are post-translationally modified amino acids that play crucial roles in a variety of biological processes, from muscle protein metabolism to the regulation of gene expression. The methylation of histidine residues on the imidazole ring can occur at either the Nπ (N-1) or Nτ (N-3) position, leading to the formation of 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH), respectively. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and analytical methodologies for these important molecules, as well as an exploration of the key signaling pathways in which they are involved.

Discovery of N-Methylated Histidines

The existence of methylated histidine residues in proteins was first reported in the 1960s. However, for many years, the enzymes responsible for this modification and the full extent of its biological significance remained largely unknown.

Early Discoveries:

Initial studies identified 3-methylhistidine as a component of actin and myosin, the primary proteins of muscle fibers.[1][2] Its release during muscle protein breakdown and subsequent excretion in urine established it as a valuable biomarker for muscle catabolism.[3] 1-methylhistidine was later identified and is primarily associated with dietary intake of anserine, a dipeptide found in high concentrations in meat and fish.[4][5]

Identification of Key Methyltransferases:

A significant breakthrough in the field came with the recent identification of the specific methyltransferases responsible for histidine methylation.

  • SETD3 (SET Domain Containing 3): Identified as the primary enzyme responsible for the Nτ-methylation of histidine 73 (His73) on β-actin.[6] This discovery has opened new avenues for understanding the role of actin methylation in cellular processes.

  • METTL9 (Methyltransferase-like 9): Recognized as the methyltransferase that catalyzes the Nπ-methylation of histidine residues within a specific "His-x-His" (HxH) motif in various proteins.[7][8]

These discoveries have reignited interest in histidine methylation, leading to a rapid expansion of our understanding of its prevalence and function.

Quantitative Data on N-Methylated Histidines

The following tables summarize key quantitative data related to the abundance and distribution of 1-methylhistidine and 3-methylhistidine in various biological samples.

Table 1: Concentration of 1-Methylhistidine in Human Samples

Biological SampleConcentration RangeAverage ConcentrationCitation(s)
Urine17.7 - 153.8 µmol/mmol creatinine25 - 40 µmol/mmol creatinine
Plasma9.8 - 15.6 µM12.7 µM
Serum0.5 - 15.0 µmol/L-[4]

Table 2: Concentration of 3-Methylhistidine in Human and Rat Tissues

Biological SampleSpeciesConcentrationCitation(s)
Skeletal MuscleHuman3.31 ± 0.05 µmol/g fat-free dry weight[9]
Cardiac MuscleHumanIntermediate (2-3 µmol/g fat-free dry weight)[9]
LiverHumanLow (<1 µmol/g fat-free dry weight)[9]
KidneyHumanLow (<1 µmol/g fat-free dry weight)[9]
Skeletal MuscleRatMost abundant tissue[10][11]
Cardiac MuscleRatPresent[10][11]
Smooth MuscleRatPresent[10][11]
Urine (following myotoxicity)Rat2-fold elevation[10][11]
Serum (following myotoxicity)Rat3-fold increase[10][11]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis of N-methylated histidines and their analysis using mass spectrometry.

Chemical Synthesis of N-Methylated Histidines

3.1.1. Synthesis of L-1-Methylhistidine [12]

This protocol describes a method for the synthesis of L-1-methylhistidine via the alkylation of a protected histidine derivative.

Materials:

  • L-Nα,Nτ-dibenzoylhistidine methyl ester

  • Trimethyloxonium fluoroborate

  • Anhydrous Dichloromethane (DCM)

  • Water

  • 6M Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Protection of L-Histidine: Begin with the commercially available L-Nα,Nτ-dibenzoylhistidine methyl ester. This protects the alpha-amino group and the τ-nitrogen of the imidazole ring.

  • Alkylation:

    • Dissolve the protected histidine derivative in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add a stoichiometric equivalent of trimethyloxonium fluoroborate to the solution.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification of the Methylated Intermediate:

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the Nπ-methylated product.

  • Deprotection:

    • Treat the purified methylated intermediate with 6M HCl and heat the mixture at reflux for 12-24 hours to hydrolyze the ester and remove the benzoyl protecting groups.

  • Isolation of L-1-Methylhistidine:

    • After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide or an ion-exchange resin) to precipitate the free amino acid.

    • Collect the solid by filtration, wash with cold water and then ethanol, and dry under vacuum to yield L-1-methylhistidine.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and by comparing its optical rotation to the literature value for the natural amino acid.

3.1.2. Synthesis of L-3-Methylhistidine [13]

This protocol outlines the synthesis of L-3-methylhistidine through the methylation of a protected histidine intermediate.

Materials:

  • L-Histidine

  • Phthalic anhydride

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Dimethyl sulfate

  • Hydrazine hydrate

  • Concentrated Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Protection of L-Histidine:

    • React L-histidine with phthalic anhydride in DMF to form Nα-phthaloyl-L-histidine. This protects the alpha-amino group.

  • Methylation:

    • Dissolve the Nα-phthaloyl-L-histidine in an aqueous solution of NaOH.

    • Add dimethyl sulfate dropwise to the alkaline solution while maintaining the temperature below 10°C.

    • Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.

  • Work-up and Deprotection:

    • Acidify the reaction mixture with concentrated HCl.

    • Add hydrazine hydrate to the acidic solution and heat at reflux to remove the phthaloyl protecting group.

  • Isolation of L-3-Methylhistidine:

    • Cool the reaction mixture and adjust the pH to the isoelectric point of 3-methylhistidine to precipitate the product.

    • Collect the crude product by filtration.

  • Purification:

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure L-3-methylhistidine.

  • Characterization: Verify the structure and purity of the synthesized 3-methylhistidine using NMR, mass spectrometry, and comparison with an authentic standard.

Analysis of N-Methylated Histidines by Mass Spectrometry

Mass spectrometry (MS)-based proteomics is the gold standard for the identification and quantification of post-translational modifications, including histidine methylation.

3.2.1. Sample Preparation for Proteomic Analysis [14][15]

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid (0.1%)

  • Acetonitrile

  • C18 solid-phase extraction (SPE) cartridges

Procedure:

  • Cell/Tissue Lysis:

    • Lyse cells or homogenized tissue in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • Take a desired amount of protein (e.g., 100 µg) and adjust the volume with ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark at room temperature for 30 minutes to alkylate free cysteine residues.

  • Proteolytic Digestion:

    • Add mass spectrometry grade trypsin to the protein solution at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 SPE cartridge. Wash the cartridge with 0.1% formic acid and elute the peptides with a solution of 50% acetonitrile in 0.1% formic acid.

  • Sample Concentration:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the dried peptides in 0.1% formic acid for MS analysis.

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis [16]

Instrumentation:

  • High-performance liquid chromatography (HPLC) system (e.g., EASY-nLC 1200)

  • High-resolution mass spectrometer (e.g., Q Exactive HF Orbitrap)

Procedure:

  • LC Separation:

    • Load the reconstituted peptide sample onto a C18 reversed-phase analytical column.

    • Separate the peptides using a linear gradient of increasing acetonitrile concentration in 0.1% formic acid over a defined period (e.g., 120 minutes).

  • Mass Spectrometry Analysis:

    • The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

    • Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.

    • Acquire full MS scans to detect peptide precursor ions.

    • Select the most intense precursor ions for fragmentation (e.g., by higher-energy collisional dissociation - HCD).

    • Acquire tandem MS (MS/MS) scans of the fragment ions.

3.2.3. Data Analysis [17][18]

Software:

  • MaxQuant, Proteome Discoverer, or similar proteomics data analysis software.

Procedure:

  • Database Searching:

    • Search the acquired MS/MS spectra against a protein sequence database (e.g., UniProt).

    • Specify the appropriate enzyme (trypsin) and allow for a defined number of missed cleavages.

  • Modification Specification:

    • Include variable modifications for methionine oxidation and N-terminal acetylation.

    • Crucially, define variable modifications for monomethylation on histidine residues (mass shift of +14.01565 Da).

  • Identification and Quantification:

    • The software will identify peptides and their corresponding proteins based on the matching of experimental MS/MS spectra to theoretical spectra from the database.

    • The presence of methylated histidine is confirmed by the mass shift in the precursor ion and the presence of specific fragment ions in the MS/MS spectrum.

    • Quantification of methylated peptides can be performed using label-free quantification (LFQ) or isotopic labeling methods.

Signaling Pathways and Experimental Workflows

The discovery of SETD3 and METTL9 has provided significant insights into the signaling pathways regulated by histidine methylation.

SETD3 Signaling Pathway

SETD3 is the primary methyltransferase for His73 on β-actin. This modification plays a critical role in regulating actin polymerization, which is fundamental to numerous cellular processes.

SETD3_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects Extracellular_Matrix_Stiffness Extracellular_Matrix_Stiffness SETD3_Expression SETD3_Expression Extracellular_Matrix_Stiffness->SETD3_Expression regulates Mechanical_Stress Mechanical_Stress Mechanical_Stress->SETD3_Expression regulates SETD3 SETD3 SETD3_Expression->SETD3 Methylated_Actin Methylated_Actin SETD3->Methylated_Actin methylates His73 SAH S-adenosylhomocysteine SETD3->SAH Gene_Expression Gene_Expression SETD3->Gene_Expression regulates (e.g., via p53, Wnt signaling) Actin Actin Actin->SETD3 Actin_Polymerization Actin_Polymerization Methylated_Actin->Actin_Polymerization promotes SAM S-adenosylmethionine SAM->SETD3 Cytoskeleton_Integrity Cytoskeleton_Integrity Actin_Polymerization->Cytoskeleton_Integrity Mitochondrial_Dynamics Mitochondrial_Dynamics Actin_Polymerization->Mitochondrial_Dynamics Smooth_Muscle_Contraction Smooth_Muscle_Contraction Actin_Polymerization->Smooth_Muscle_Contraction

Caption: SETD3 signaling pathway.

Workflow for Studying SETD3-mediated Actin Methylation:

SETD3_Workflow Cell_Culture Cell Culture (e.g., HAP1 WT vs. SETD3 KO) Protein_Extraction Protein Extraction Cell_Culture->Protein_Extraction Functional_Assays Functional Assays Cell_Culture->Functional_Assays Western_Blot Western Blot Analysis (Actin, SETD3) Protein_Extraction->Western_Blot In_vitro_Methylation_Assay In vitro Methylation Assay (Recombinant SETD3 and Actin) Protein_Extraction->In_vitro_Methylation_Assay Mass_Spectrometry Mass Spectrometry (Identification of His73 methylation) Protein_Extraction->Mass_Spectrometry Actin_Polymerization_Assay Actin Polymerization Assay Functional_Assays->Actin_Polymerization_Assay Mitochondrial_Imaging Mitochondrial Imaging Functional_Assays->Mitochondrial_Imaging Muscle_Contraction_Assay Smooth Muscle Contraction Assay Functional_Assays->Muscle_Contraction_Assay

Caption: Experimental workflow for SETD3.

METTL9 Signaling Pathway

METTL9 methylates histidine residues within the HxH motif of a diverse range of proteins, including zinc transporters and mitochondrial proteins. This modification can alter protein function, such as metal-binding affinity and enzymatic activity.

METTL9_Signaling_Pathway cluster_core Core Pathway cluster_downstream Downstream Effects METTL9 METTL9 Methylated_Substrates Methylated Substrates (1-methylhistidine) METTL9->Methylated_Substrates methylates Nπ of His SAH S-adenosylhomocysteine METTL9->SAH Substrate_Proteins Substrate Proteins (HxH motif) Substrate_Proteins->METTL9 Zinc_Homeostasis Zinc_Homeostasis Methylated_Substrates->Zinc_Homeostasis regulates (e.g., SLC39A7) Mitochondrial_Respiration Mitochondrial_Respiration Methylated_Substrates->Mitochondrial_Respiration enhances (e.g., NDUFB3) SAM S-adenosylmethionine SAM->METTL9 ER_Stress_Response ER_Stress_Response Zinc_Homeostasis->ER_Stress_Response modulates Cell_Cycle_Progression Cell_Cycle_Progression Zinc_Homeostasis->Cell_Cycle_Progression influences Tumor_Growth Tumor_Growth ER_Stress_Response->Tumor_Growth affects

Caption: METTL9 signaling pathway.

Workflow for Investigating METTL9-mediated Methylation:

METTL9_Workflow Cell_Models Cell Models (e.g., WT vs. METTL9 KO) Proteomics_Analysis Proteomics Analysis (Global Histidine Methylation) Cell_Models->Proteomics_Analysis Immunoprecipitation Immunoprecipitation of Target Protein Cell_Models->Immunoprecipitation Functional_Characterization Functional Characterization Cell_Models->Functional_Characterization Mass_Spectrometry_Analysis Mass Spectrometry Analysis (Identify methylation sites) Immunoprecipitation->Mass_Spectrometry_Analysis Zinc_Binding_Assay Zinc Binding Assay Functional_Characterization->Zinc_Binding_Assay Mitochondrial_Respiration_Assay Mitochondrial Respiration Assay Functional_Characterization->Mitochondrial_Respiration_Assay Cell_Proliferation_Assay Cell Proliferation Assay Functional_Characterization->Cell_Proliferation_Assay

Caption: Experimental workflow for METTL9.

Conclusion

The field of N-methylated histidines has been revitalized by the discovery of the key methyltransferases, SETD3 and METTL9. This technical guide provides a foundational resource for researchers entering this exciting area, offering detailed protocols for synthesis and analysis, as well as a framework for understanding the biological pathways involved. Further research into the upstream regulation and downstream effectors of these methyltransferases will undoubtedly uncover new therapeutic targets and deepen our understanding of cellular regulation.

References

The Pivotal Role of Methylated Histidine in Enzyme Active Sites: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine, with its unique imidazole side chain, is a frequent key player in enzyme active sites, participating in catalysis, substrate binding, and metal coordination. The post-translational methylation of histidine at either the N1 (π, pi) or N3 (τ, tau) position of its imidazole ring introduces subtle yet profound changes to its physicochemical properties. This modification, catalyzed by a dedicated class of enzymes known as protein histidine methyltransferases (PHMTs), is emerging as a critical regulatory mechanism in a variety of cellular processes. This in-depth technical guide explores the core principles of histidine methylation, focusing on the enzymes that catalyze this modification, the resultant biochemical alterations, and the functional consequences for enzyme activity and downstream signaling pathways. We provide a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Histidine Methylation

Histidine's imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions.[1] Methylation of the imidazole ring at either the N1 or N3 position fundamentally alters these properties. This post-translational modification is not a random event but is precisely controlled by specific enzymes, highlighting its regulatory significance. The two primary forms of methylated histidine found in proteins are 1-methylhistidine (1-MeH) and 3-methylhistidine (3-MeH).

The Enzymology of Histidine Methylation

The methylation of histidine residues in proteins is catalyzed by S-adenosyl-L-methionine (SAM)-dependent protein histidine methyltransferases (PHMTs). Three key enzymes have been identified and characterized in mammals:

  • SETD3 (SET Domain Containing 3): Primarily responsible for the N3-methylation of histidine 73 (His73) in β-actin.[1]

  • METTL9 (Methyltransferase-like 9): A broad-specificity N1-methyltransferase that targets histidine within a "His-x-His" (HxH) motif, where 'x' is typically a small amino acid.[2]

  • METTL18 (Methyltransferase-like 18): Catalyzes the N3-methylation of His245 in the ribosomal protein RPL3.

Biochemical Consequences of Histidine Methylation

The addition of a methyl group to the histidine imidazole ring has several important biochemical consequences:

  • Increased Basicity: Methylation increases the pKa of the imidazole ring, making it more basic. This alters the protonation state at physiological pH and can impact the residue's ability to participate in acid-base catalysis.

  • Fixed Tautomeric State: The imidazole ring of histidine can exist in two tautomeric forms. Methylation locks the ring into a single tautomer, which can have significant implications for its interactions with substrates and other residues.

  • Steric Effects and Hydrophobicity: The addition of a methyl group increases the steric bulk and hydrophobicity of the histidine side chain, which can influence protein folding, stability, and protein-protein interactions.

  • Altered Metal Chelation: Histidine is a common ligand for metal ions in metalloenzymes. Methylation can modulate the affinity and coordination geometry of metal binding. For instance, N1-methylation of an HxH-containing peptide was shown to reduce its zinc binding affinity.[3]

Quantitative Data on Histidine Methylation

Physicochemical Properties of Methylated Histidine
CompoundpKa of Imidazole RingNotes
L-Histidine~6.0Can act as both a proton donor and acceptor at physiological pH.
1-Methyl-L-histidineHigher than histidineIncreased basicity compared to the unmodified amino acid.
3-Methyl-L-histidineHigher than histidineIncreased basicity compared to the unmodified amino acid.

Note: Specific pKa values for 1-methylhistidine and 3-methylhistidine can vary depending on the chemical environment.

Kinetic Parameters of Protein Histidine Methyltransferases

The following tables summarize the available kinetic data for SETD3 and METTL9.

Table 1: Kinetic Parameters for SETD3

SubstrateEnzymeKM (µM)kcat (min-1)kcat/KM (M-1s-1)Reference
β-actinHuman SETD30.80.714583[4]
β-actinRat SETD31.00.58333[1]
S-adenosyl-L-methionineHuman SETD30.10.7116667[4]
S-adenosyl-L-methionineRat SETD30.20.541667[1]
Actin Peptide (66-88)Human SETD30.17--[5]

Table 2: Kinetic Parameters for METTL9

SubstrateEnzymeKM (µM)kcat (s-1)kcat/KM (M-1s-1)Reference
SLC39A766-74 peptideMETTL915.110.044272930[2]

Experimental Protocols and Workflows

General Workflow for Studying Histidine Methylation

The study of protein histidine methylation typically involves a multi-step process, from identifying methylated proteins to characterizing the functional consequences.

experimental_workflow cluster_identification Identification cluster_characterization Characterization cluster_functional Functional Analysis siRNA siRNA Screen for PHMTs Enzyme_assay Enzyme Assay siRNA->Enzyme_assay MS_screen Mass Spectrometry Screen MS_screen->Enzyme_assay Structural Structural Analysis (X-ray/NMR) Enzyme_assay->Structural Binding Binding Affinity (ITC/SPR) Enzyme_assay->Binding Cell_assays Cell-based Assays Structural->Cell_assays Binding->Cell_assays Animal_models Animal Models Cell_assays->Animal_models lc_ms_workflow Protein_ext Protein Extraction Digestion Proteolytic Digestion (e.g., Trypsin) Protein_ext->Digestion Enrichment Optional: Peptide Enrichment Digestion->Enrichment LC_sep LC Separation Enrichment->LC_sep MS1 MS1 Scan (Precursor Ions) LC_sep->MS1 MS2 MS/MS Fragmentation MS1->MS2 Data_an Data Analysis MS2->Data_an setd3_pathway SETD3 SETD3 Actin β-Actin (His73) SETD3->Actin Methylation Actin_Me Methylated β-Actin (3-Me-His73) Actin->Actin_Me Polymerization Actin Polymerization Actin_Me->Polymerization Promotes Cytoskeleton Cytoskeletal Dynamics Polymerization->Cytoskeleton Contraction Smooth Muscle Contraction Cytoskeleton->Contraction Mito_dynamics Mitochondrial Dynamics Cytoskeleton->Mito_dynamics mettl9_pathway METTL9 METTL9 HxH_proteins HxH Motif Proteins (e.g., NDUFB3, SLC39A7) METTL9->HxH_proteins Methylation Methyl_HxH Methylated HxH Proteins HxH_proteins->Methyl_HxH Mito_resp Mitochondrial Respiration (Complex I) Methyl_HxH->Mito_resp Regulates Zn_homeo Zinc Homeostasis Methyl_HxH->Zn_homeo Regulates Cell_growth Cell Growth & Proliferation Mito_resp->Cell_growth Zn_homeo->Cell_growth

References

An In-Depth Technical Guide to Understanding the pKa of the Imidazole Ring in H-His(1-Me)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity constant (pKa) of the imidazole ring of H-His(1-Me)-OMe (L-Histidine, 1-methyl-, methyl ester). The pKa of the histidine imidazole side chain is of critical importance in protein function and stability, as it can act as both a proton donor and acceptor within the physiological pH range.[1][2] This document outlines the theoretical basis for the pKa of this specific histidine derivative, details the experimental protocols for its precise determination, and presents relevant data for comparative analysis.

Theoretical Framework and Expected pKa Value

The pKa of the imidazole ring in histidine is highly sensitive to its chemical environment.[3][4] For the parent amino acid, histidine, the imidazole group has a pKa value near neutrality, which allows it to play a significant role in enzymatic catalysis and pH-dependent cellular processes.[2][5] In the case of this compound, two modifications from native histidine are present: methylation at the N-1 position of the imidazole ring and esterification of the carboxylic acid.

  • N-1 Methylation: Methylation at one of the imidazole nitrogens prevents it from acting as a proton donor or acceptor and eliminates tautomerization.[6] This modification generally leads to a slight increase in the basicity of the other nitrogen, resulting in a higher pKa for the conjugate acid. For instance, the pKa of the conjugate acid of imidazole is approximately 7.0, while that of 1-methylimidazole is 7.4.[6][7]

  • Methyl Esterification: The presence of the methyl ester on the C-terminus removes the negative charge of the carboxylate group at physiological pH. This reduces the electrostatic effect on the imidazole ring, which would otherwise influence its protonation state.

Based on these modifications, the pKa of the imidazole ring in this compound is expected to be slightly higher than that of the standard histidine side chain (pKa ~6.0-7.0 in peptides, but can vary significantly based on the local environment).[3][8]

Quantitative Data of Related Compounds

CompoundFunctional GrouppKa ValueReference
Imidazole (conjugate acid)Imidazole Ring~7.0[7]
1-Methylimidazole (conjugate acid)Imidazole Ring7.4[6]
Histidine (imidazole side chain in proteins)Imidazole Ring5.4 - 7.6[3]

Experimental Protocols for pKa Determination

The precise determination of the pKa of the imidazole ring in this compound can be achieved through several well-established experimental techniques. The choice of method may depend on the required accuracy, sample availability, and available instrumentation.

Potentiometric titration is a classical and highly accurate method for determining pKa values.[9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH.

Methodology:

  • Sample Preparation: A solution of this compound of a known concentration (e.g., 1 mM) is prepared in a suitable solvent, typically water or a mixed aqueous-organic solvent system.[9][10] The ionic strength of the solution is kept constant using a background electrolyte like 0.15 M KCl.[9][10]

  • Titration: The solution is made acidic (e.g., to pH 1.8-2.0) with a standard solution of a strong acid (e.g., 0.1 M HCl).[9][10] A standard solution of a strong base (e.g., 0.1 M NaOH) is then added in small, precise increments.[9][10]

  • Data Acquisition: The pH of the solution is measured after each addition of the titrant, allowing the system to reach equilibrium.[9]

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the steepest part of the curve corresponding to the ionization of the imidazole ring.[11][12]

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Dissolve this compound in solvent prep2 Add background electrolyte (e.g., 0.15 M KCl) prep1->prep2 prep3 Adjust to acidic pH (e.g., 1.8-2.0) with 0.1 M HCl prep2->prep3 titrate1 Incremental addition of 0.1 M NaOH prep3->titrate1 titrate2 Monitor pH after each addition titrate1->titrate2 analysis1 Plot pH vs. volume of NaOH added titrate2->analysis1 analysis2 Identify inflection point analysis1->analysis2 analysis3 Determine pKa at half-equivalence point analysis2->analysis3

Caption: Workflow for pKa determination by potentiometric titration.

NMR spectroscopy is a powerful technique for determining the pKa of specific ionizable groups in a molecule by monitoring the chemical shifts of nearby nuclei as a function of pH.[1][2][3][8][13] For the imidazole ring of histidine derivatives, the chemical shifts of the C2-H and C4-H protons are particularly sensitive to the protonation state of the ring.[3]

Methodology:

  • Sample Preparation: A series of samples of this compound are prepared in buffers of varying, precisely known pH values. D₂O is often used as the solvent to avoid a large water signal in the ¹H NMR spectrum.

  • Data Acquisition: ¹H NMR spectra are acquired for each sample.

  • Data Analysis: The chemical shifts of the C2-H and C4-H protons of the imidazole ring are plotted against the pH. The resulting data are fitted to the Henderson-Hasselbalch equation to extract the pKa value, which is the pH at the midpoint of the sigmoidal curve.[3]

G cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis prep1 Prepare samples in buffers of varying pH nmr1 Acquire 1H NMR spectra for each sample prep1->nmr1 analysis1 Measure chemical shifts of C2-H and C4-H nmr1->analysis1 analysis2 Plot chemical shift vs. pH analysis1->analysis2 analysis3 Fit data to Henderson-Hasselbalch equation analysis2->analysis3 analysis4 Extract pKa from the sigmoidal fit analysis3->analysis4 G cluster_prep Sample Preparation cluster_uvvis UV-Vis Spectrophotometry cluster_analysis Data Analysis prep1 Prepare samples in buffers of varying pH uvvis1 Record UV-Vis spectrum for each sample prep1->uvvis1 analysis1 Plot absorbance at a specific wavelength vs. pH uvvis1->analysis1 analysis2 Identify inflection point of the sigmoidal curve analysis1->analysis2 analysis3 pKa is the pH at the inflection point analysis2->analysis3 G cluster_species Protonation State pH pH of Solution Protonated Imidazolium (Protonated) pH->Protonated pH < pKa Deprotonated Imidazole (Deprotonated) pH->Deprotonated pH > pKa pKa pKa of Imidazole Ring pKa->Protonated [Protonated] = [Deprotonated] when pH = pKa pKa->Deprotonated [Protonated] = [Deprotonated] when pH = pKa

References

A Technical Guide to the Solubility of H-His(1-Me)-OMe in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for H-His(1-Me)-OMe is limited. This guide provides known qualitative information and a comprehensive, generalized experimental protocol to enable researchers to determine precise solubility values in their laboratories.

Introduction

This compound, also known as methyl 1-methyl-L-histidinate, is a derivative of the amino acid L-histidine. As with many small molecules in drug discovery and development, understanding its solubility in various organic solvents is critical for its synthesis, purification, formulation, and biological screening. The solubility profile dictates the choice of solvents for reaction media, chromatography, and the preparation of stock solutions for assays. This document serves as a technical resource, summarizing the available qualitative solubility data and providing a robust experimental framework for quantitatively determining the solubility of this compound.

Qualitative Solubility Data

While specific quantitative values are not readily found in the literature, supplier information provides a general overview of solvents in which this compound and its related salts are known to be soluble. This information is a crucial starting point for solvent selection in experimental procedures.

Compound NameSolventSolubility
N'-Methyl-L-histidine methyl esterDichloromethaneSoluble[1]
Ethyl AcetateSoluble[1]
MethanolSoluble[1]
EthanolSoluble[1]
L-Histidine Methyl Ester DihydrochlorideDMSOSoluble[2]
MethanolSoluble[2]
WaterSoluble[2]

Note: The solubility can be affected by the specific salt form of the compound (e.g., free base vs. hydrochloride salt).

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted isothermal shake-flask method for determining the solubility of a solid compound in an organic solvent. This method is reliable for generating equilibrium solubility data.

3.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane)

  • Analytical balance (±0.01 mg precision)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

  • Syringe filters (0.2 µm, solvent-compatible, e.g., PTFE)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a gravimetric analysis setup (vacuum oven, desiccator).

3.2 Procedure: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved. Record the initial mass of the compound.

  • Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

  • Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately pass the solution through a 0.2 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Dilution (for HPLC analysis): Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the calibrated range of the analytical method.

3.3 Analysis of Solute Concentration

  • 3.3.1 HPLC Method (Recommended):

    • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analysis: Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Quantification: Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

    • Calculation: Calculate the original solubility in mg/mL or mol/L, remembering to account for the dilution factor.

  • 3.3.2 Gravimetric Method:

    • Sample Preparation: Accurately weigh the vial containing the filtered saturated solution.

    • Solvent Evaporation: Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the compound.

    • Drying: Dry the remaining solid residue to a constant weight in a desiccator.

    • Calculation: The solubility is calculated by dividing the final mass of the dried residue by the initial volume of the solvent aliquot taken.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining solubility.

G Workflow for Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibrate Equilibration cluster_sample Sampling cluster_analysis Analysis A Add excess solid This compound to vial B Add known volume of organic solvent A->B Step 1-2 C Agitate in shaker at constant temp (24-48h) B->C D Let stand for solid to settle (2-4h) C->D Step 3-4 E Withdraw supernatant with syringe D->E F Filter through 0.2µm syringe filter E->F Step 5 G Analyze concentration (e.g., HPLC or Gravimetric) F->G H Calculate Solubility (mg/mL or mol/L) G->H Step 6

Caption: A flowchart of the shake-flask solubility determination method.

Conclusion

While existing data on the solubility of this compound is qualitative, this guide provides the necessary framework for researchers to produce high-quality, quantitative solubility data. The detailed experimental protocol for the isothermal shake-flask method, combined with a clear workflow visualization, offers a practical approach for determining the solubility profile of this compound in various organic solvents. Such data is invaluable for advancing research and development activities involving this compound.

References

The Natural Occurrence of 1-Methylhistidine in Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylhistidine (1-MH), or τ-methylhistidine, is a naturally occurring methylated amino acid derivative of L-histidine. It is formed as a post-translational modification in a limited number of proteins, most notably actin and myosin, which are fundamental components of the cytoskeleton and muscle fibers. The formation of 1-MH is an enzymatic process catalyzed by specific protein-histidine N-methyltransferases. Unlike its parent amino acid, free 1-MH, released during the catabolism of these proteins, is not reincorporated into new proteins and is subsequently excreted. This metabolic fate makes it a valuable biomarker. Endogenously produced 1-MH serves as an indicator of myofibrillar protein degradation, offering insights into muscle wasting conditions. Concurrently, 1-MH is also derived exogenously from the dietary intake of anserine, a dipeptide abundant in meat and fish. This dual origin allows 1-MH to be utilized as a reliable biomarker for both muscle protein turnover and recent meat consumption. This technical guide provides an in-depth overview of the biosynthesis of 1-methylhistidine, its quantitative occurrence, its functional roles as a protein modification, and detailed methodologies for its analysis.

Introduction to 1-Methylhistidine

Histidine is unique among amino acids for the imidazole ring in its side chain, which can be methylated on two different nitrogen atoms. Methylation at the N-1 (or tau, tele) position results in 1-methylhistidine, while methylation at the N-3 (or pi, pros) position yields 3-methylhistidine[1][2]. It is crucial to distinguish between these two isomers, as they have different origins and clinical interpretations. Historically, nomenclature has been inconsistent, leading to confusion in the literature[1][3]. This guide focuses exclusively on 1-methylhistidine (τ-methylhistidine).

The presence of 1-MH in proteins is not a result of the incorporation of a pre-methylated amino acid during translation. Instead, it is a post-translational modification (PTM) where a methyl group is added to a specific histidine residue within a polypeptide chain[1][3]. This modification is found in key proteins like actin, myosin, and ribosomal proteins, suggesting a role in regulating their function[1][2][3].

Biosynthesis and Metabolism

The synthesis of 1-methylhistidine is a targeted enzymatic process. The methyl group is transferred from the universal methyl donor, S-adenosyl-L-methionine (SAM), to a histidine residue on a substrate protein. This reaction is catalyzed by a class of enzymes known as protein-histidine N-methyltransferases[4].

Two primary enzymes have been identified as responsible for the majority of 1-methylhistidine formation in human cells:

  • SET Domain Containing 3 (SETD3): This enzyme specifically catalyzes the methylation of Histidine 73 (His73) on β-actin[1][2][5][6]. The methylation of actin by SETD3 is highly conserved and has been shown to be critical for proper actin polymerization, smooth muscle contraction, and mitochondrial function[2][3][5][7].

  • Methyltransferase-Like 18 (METTL18): METTL18 is a nuclear protein responsible for methylating Histidine 245 (His245) on the 60S ribosomal protein L3 (RPL3)[1][3][8]. This modification is important for optimal ribosome biogenesis and function, specifically by modulating translation elongation at certain codons to ensure proper protein folding[8][9][10].

Once the host protein (e.g., actin, myosin) is degraded as part of normal protein turnover, free 1-methylhistidine is released into the circulation. It is not re-utilized for the synthesis of new proteins and is efficiently excreted in the urine[2][3].

cluster_protein Protein-Bound cluster_free Metabolic Fate Histidine_Residue Histidine Residue (in Actin, RPL3, etc.) Enzyme Histidine Methyltransferase (SETD3, METTL18) Histidine_Residue->Enzyme Substrate 1-MH_Free Free 1-Methylhistidine Excretion Urinary Excretion 1-MH_Free->Excretion SAM S-Adenosyl-L-methionine (SAM) SAM->Enzyme Methyl Donor SAH S-Adenosyl-L-homocysteine (SAH) Enzyme->SAH 1-MH_Protein 1-Methylhistidine Residue Enzyme->1-MH_Protein Catalysis Proteolysis Proteolysis Proteolysis->1-MH_Free 1-MH_Protein->Proteolysis cluster_actin Actin State SETD3 SETD3 Enzyme Actin β-Actin (His73) SETD3->Actin Methylates Actin_Me Methylated β-Actin (1-MH at His73) Polymerization Actin Polymerization Actin_Me->Polymerization Promotes Mitochondria Mitochondrial Dynamics (Shape, Motility) Polymerization->Mitochondria Regulates Contraction Smooth Muscle Contraction Polymerization->Contraction Enables Cytoskeleton Cytoskeletal Integrity Polymerization->Cytoskeleton Maintains METTL18 METTL18 Enzyme RPL3 Ribosomal Protein L3 (His245) METTL18->RPL3 Methylates RPL3_Me Methylated RPL3 (1-MH at His245) Ribosome 60S Ribosome Biogenesis RPL3_Me->Ribosome Contributes to Translation Translation Elongation RPL3_Me->Translation Modulates Ribosome->Translation Enables Proteostasis Proteostasis (Correct Protein Folding) Translation->Proteostasis Promotes Degradation Protein Aggregation & Degradation Translation->Degradation Prevents cluster_endogenous Endogenous Origin cluster_exogenous Exogenous Origin Muscle Skeletal Muscle (Actin & Myosin) Proteolysis Myofibrillar Protein Breakdown Muscle->Proteolysis Pool Circulating Pool of Free 1-Methylhistidine Proteolysis->Pool Releases 1-MH Meat Dietary Meat Intake (Chicken, Fish, etc.) Anserine Anserine (β-alanyl-1-methylhistidine) Meat->Anserine Hydrolysis Digestion & Hydrolysis Anserine->Hydrolysis Hydrolysis->Pool Releases 1-MH Urine Urinary 1-MH Excretion (Biomarker) Pool->Urine start Urine/Plasma Sample step1 Add Isotope-Labeled Internal Standard (e.g., 1-MH-d3) start->step1 step2 Dilute with Water & Vortex step1->step2 step3 Centrifuge/Filter to Remove Particulates step2->step3 step4 Inject Supernatant onto UPLC System step3->step4 step5 Chromatographic Separation (e.g., HSS T3 or SB-Aq Column) step4->step5 step6 Electrospray Ionization (ESI+) step5->step6 step7 Mass Analysis (Triple Quadrupole) step6->step7 step8 MRM Detection (m/z 170.1 -> 126.1) step7->step8 end Data Processing & Quantification step8->end

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of H-His(1-Me)-OMe Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, receptor affinity, and cell permeability. 1-Methylhistidine (His(1-Me)) is one such modified amino acid that has garnered interest. Its presence can influence the charge, conformation, and binding interactions of a peptide. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of peptides containing H-His(1-Me)-OMe, leveraging the widely used Fmoc/tBu strategy. Due to the steric hindrance and potential for racemization associated with histidine derivatives, special considerations for coupling and cleavage are outlined.

Data Presentation

While specific quantitative data for the synthesis of this compound containing peptides is not extensively available in the literature, the following table provides a general overview of expected outcomes based on the synthesis of peptides with similarly challenging, sterically hindered, or racemization-prone amino acids. Actual results may vary depending on the peptide sequence and synthesis conditions.

ParameterRecommended Condition/ReagentExpected OutcomePotential Issues & Mitigation
Resin 2-Chlorotrityl chloride (2-CTC) resin or Wang resinHigh loading capacity, acid-labile cleavage for C-terminal acid.Premature cleavage with very acid-sensitive protecting groups. Use milder cleavage conditions if necessary.
Fmoc-His(1-Me)-OH 2-4 equivalents---Synthesis of this building block may be required if not commercially available.
Coupling Reagent DIC/HOBt or DIC/OxymaPureMinimized racemization of the histidine residue.[1]Slower coupling kinetics compared to phosphonium/uronium reagents. Double coupling may be necessary.
HATU/HOAt/DIPEAHigh coupling efficiency.Increased risk of racemization with longer pre-activation times.[1][2] Minimize pre-activation.
Coupling Time 2-4 hours (DIC/HOBt) or 30-60 minutes (HATU)>95% coupling efficiency (monitor with Kaiser or Bromophenol Blue test).Incomplete coupling. Perform a second coupling.
Fmoc Deprotection 20% piperidine in DMFComplete deprotection.---
Cleavage Cocktail TFA/TIS/H2O (95:2.5:2.5, v/v/v)>80% cleavage yield.Side-product formation. Use of scavengers is crucial.
Crude Purity ---50-80% (sequence-dependent)Purification required.
Final Purity >95% after RP-HPLC purification---Co-elution of impurities. Optimize HPLC gradient.

Experimental Protocols

Materials and Reagents
  • Fmoc-His(1-Me)-OH

  • Fmoc-protected amino acids

  • 2-Chlorotrityl chloride (2-CTC) resin or other suitable solid support

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Piperidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Acetonitrile (ACN), HPLC grade

  • Diethylether, anhydrous

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing His(1-Me)

This protocol is based on the Fmoc/tBu strategy. All steps are performed at room temperature unless otherwise specified.

  • Resin Swelling: Swell the resin in DMF for 1-2 hours in a reaction vessel.

  • First Amino Acid Loading (if starting with a new resin):

    • Dissolve Fmoc-amino acid (2-4 eq.) and DIPEA (4-8 eq.) in DCM.

    • Add the solution to the resin and shake for 2-4 hours.

    • Wash the resin with DCM and DMF.

    • Cap any unreacted sites with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (General):

    • Method A (Minimized Racemization):

      • In a separate vial, dissolve Fmoc-amino acid (3 eq.) and HOBt (or OxymaPure) (3 eq.) in DMF.

      • Add DIC (3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

      • Add the activated amino acid solution to the resin.

      • Shake for 2-4 hours.

    • Method B (High Coupling Efficiency):

      • In a separate vial, dissolve Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF.

      • Add DIPEA (6 eq.) to the resin, followed immediately by the amino acid solution.

      • Shake for 30-60 minutes.

  • Coupling of Fmoc-His(1-Me)-OH:

    • Due to the steric hindrance of the 1-methyl group, it is recommended to use the conditions described in step 4, with a potential for double coupling.

    • After the first coupling, take a small sample of the resin and perform a Kaiser test or a Bromophenol Blue test to check for completion.

    • If the test is positive (indicating incomplete coupling), repeat the coupling step with fresh reagents.

  • Washing: After each coupling and deprotection step, wash the resin with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Cycles: Repeat steps 3-6 for each amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform the final Fmoc deprotection as described in step 3.

  • Resin Washing and Drying: Wash the resin with DMF, DCM, and finally with diethyl ether. Dry the resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Preparation of Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) in a fume hood. For peptides containing other sensitive residues like Met or Trp, a more complex cocktail may be required.[3][4][5]

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Shake the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and precipitate the peptide by adding cold diethyl ether (10 times the volume of the TFA).

  • Peptide Isolation:

    • Centrifuge the suspension to pellet the peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide under vacuum.

Protocol 3: Peptide Purification and Characterization
  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.[6][7][8]

    • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA). The exact gradient will need to be optimized for the specific peptide.[7]

    • Collect fractions and analyze their purity by analytical RP-HPLC.

    • Pool the fractions containing the pure peptide.

  • Characterization:

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

    • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the molecular weight.[9][10]

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each Amino Acid) cluster_final_steps Final Steps Resin Solid Support (e.g., 2-CTC Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., DIC/HOBt or HATU) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash2->Deprotection Next Cycle Cleavage Cleavage & Deprotection (TFA/TIS/H2O) Wash2->Cleavage Final Amino Acid Coupled Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry) Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow for this compound Peptides.

Coupling_Strategies cluster_racemization Minimized Racemization cluster_efficiency High Efficiency Title Coupling Strategies for Fmoc-His(1-Me)-OH DIC_HOBt DIC/HOBt or DIC/OxymaPure + Slower reaction + Less racemization risk Peptide_Resin Peptide-Resin-NH2 DIC_HOBt->Peptide_Resin Coupling HATU HATU/HOAt/DIPEA + Faster reaction + Higher coupling efficiency - Increased racemization risk HATU->Peptide_Resin Coupling Fmoc_His_Me Fmoc-His(1-Me)-OH Fmoc_His_Me->DIC_HOBt Fmoc_His_Me->HATU

References

Application Notes and Protocols for the Incorporation of H-His(1-Me)-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as 1-methylhistidine (H-His(1-Me)-OMe), into peptide chains is a crucial strategy in medicinal chemistry to enhance metabolic stability, improve cell permeability, and modulate conformation. However, the steric hindrance introduced by the N-methyl group on the α-amino group presents a significant challenge for peptide coupling, often leading to lower yields and incomplete reactions. The selection of an appropriate coupling reagent is therefore paramount for the successful synthesis of peptides containing this compound. This document provides a comprehensive guide to the coupling reagents and protocols for the efficient incorporation of this modified amino acid.

Comparison of Coupling Reagents for this compound Incorporation

The choice of coupling reagent significantly impacts the efficiency of incorporating sterically hindered amino acids like this compound. Below is a summary of commonly used coupling reagents and their performance characteristics. It is important to note that direct comparative quantitative data for this compound is scarce in the literature; therefore, the following table collates data from studies on other N-methylated amino acids and sterically hindered systems to provide a useful guide.

Coupling ReagentClassTypical Yield for N-Methylated Amino AcidsKey AdvantagesPotential Disadvantages
HATU Aminium/Uronium SaltHigh[1]Fast reaction kinetics, high efficiency, and reduced racemization compared to HBTU.[2]Can cause guanidinylation of the N-terminal amine if used in excess.[3] Based on potentially explosive HOAt.
HBTU Aminium/Uronium SaltModerate to High[4]Cost-effective and widely used.Less effective for highly hindered couplings compared to HATU.[1] Can also cause guanidinylation.
PyAOP Phosphonium SaltHigh[2]Particularly effective for coupling N-methylated amino acids.[2] Does not cause guanidinylation.Byproducts can sometimes be difficult to remove.
PyBrOP Phosphonium SaltHigh[4]Highly reactive and effective for very hindered couplings.High reactivity can sometimes lead to side reactions.
COMU Uronium SaltHigh[5][6]High efficiency, comparable to HATU, with a better safety profile (not based on explosive triazoles).[5][6] Byproducts are water-soluble, facilitating purification.[6]Relatively newer and may be more expensive.
DIC/Oxyma Carbodiimide/AdditiveModerate to HighCost-effective and generates a soluble urea byproduct. Oxyma is a non-explosive and effective additive for reducing racemization.Generally slower reaction times compared to onium salts.

Experimental Protocols

The following protocols are recommended for the efficient incorporation of Fmoc-His(1-Me)-OH during solid-phase peptide synthesis (SPPS).

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol is suitable for small-scale synthesis on a peptide synthesizer or for manual synthesis.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-His(1-Me)-OH

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% in DMF

  • Dichloromethane (DCM)

  • Methanol

  • Bromophenol Blue monitoring solution (0.5 mg/mL in DMF)

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min), DCM (2 x 1 min), and DMF (3 x 1 min).

  • Coupling of Fmoc-His(1-Me)-OH:

    • In a separate vial, dissolve Fmoc-His(1-Me)-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Pre-activate the mixture for 2-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction:

    • Take a small sample of the resin beads and wash them with DMF and then methanol.

    • Add a few drops of the Bromophenol Blue solution.

    • A yellow to green color of the beads indicates a complete or near-complete reaction. A blue color indicates an incomplete reaction. The standard Kaiser test (ninhydrin test) is not suitable for secondary amines like N-methylated amino acids.[7]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 1 min) and DCM (2 x 1 min).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA/DMF) for 20 minutes.

  • Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Microwave-Assisted Solid-Phase Peptide Synthesis (SPPS)

Microwave irradiation can significantly accelerate the coupling of sterically hindered amino acids.

Procedure:

Follow the same steps as in Protocol 1, with the following modifications for the coupling step:

  • Coupling of Fmoc-His(1-Me)-OH:

    • After adding the pre-activated amino acid solution to the resin, place the reaction vessel in a microwave peptide synthesizer.

    • Perform the coupling reaction at a controlled temperature (e.g., 50-75°C) for 5-15 minutes. Optimization of time and temperature may be required for specific sequences.

Visualizing the Workflow and Signaling Pathways

To aid in understanding the experimental process and the underlying chemical transformations, the following diagrams are provided.

experimental_workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Coupling Reaction (Addition to Resin) Washing1->Coupling Activation Amino Acid Activation (Fmoc-His(1-Me)-OH + Coupling Reagent + Base in DMF) Activation->Coupling Monitoring Monitoring (Bromophenol Blue Test) Coupling->Monitoring Monitoring->Coupling If Incomplete (Recouple) Washing2 Washing (DMF, DCM) Monitoring->Washing2 If Complete Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping NextCycle Proceed to Next Coupling Cycle Washing2->NextCycle If no capping Capping->NextCycle

Caption: General workflow for the solid-phase synthesis incorporation of Fmoc-His(1-Me)-OH.

coupling_mechanism Reagents Fmoc-His(1-Me)-OH Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Activation Formation of Activated Ester (Highly Reactive Intermediate) Reagents->Activation NucleophilicAttack Nucleophilic Attack by N-terminal Amine Activation->NucleophilicAttack PeptideResin Peptide-Resin with Free N-terminus PeptideResin->NucleophilicAttack PeptideBond Formation of Peptide Bond (Incorporation of His(1-Me)) NucleophilicAttack->PeptideBond Byproducts Release of Coupling Reagent Byproducts PeptideBond->Byproducts

Caption: Simplified mechanism of coupling reagent action for peptide bond formation.

Conclusion

The successful incorporation of this compound into synthetic peptides is achievable with the appropriate selection of coupling reagents and optimized protocols. Modern onium salt reagents such as HATU, PyAOP, and COMU generally provide superior results for coupling sterically hindered N-methylated amino acids compared to traditional carbodiimide-based methods. Careful monitoring of the coupling reaction using a method suitable for secondary amines, such as the Bromophenol Blue test, is critical to ensure high yields and purity of the final peptide product. The protocols and data presented in this guide offer a solid foundation for researchers to develop and optimize their synthetic strategies for peptides containing 1-methylhistidine.

References

Protecting Group Strategy for 1-Methylhistidine in Solid-Phase Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-standard amino acids, such as H-His(1-Me)-OMe (1-methylhistidine methyl ester), into peptide sequences is a critical strategy in drug discovery and development for enhancing biological activity, stability, and pharmacokinetic properties. However, the unique structural features of such amino acids necessitate a carefully considered protecting group strategy during Solid-Phase Peptide Synthesis (SPPS). This document provides detailed application notes and protocols for a proposed protecting group strategy for this compound, addressing the specific challenges posed by the permanently methylated N-1 (π) position of the imidazole ring.

Introduction: The Challenge of Protecting 1-Methylhistidine

Histidine presents a unique challenge in SPPS due to the nucleophilic nature of its imidazole side chain, which can lead to side reactions such as racemization and acylation.[1][2] Standard protecting group strategies for histidine often focus on protecting the N-π nitrogen to prevent racemization.[1] In the case of this compound, the N-1 (N-π) position is already occupied by a methyl group, which inherently prevents racemization mediated by this nitrogen.[1] Therefore, the primary consideration for a protecting group strategy shifts to the protection of the N-3 (N-τ) nitrogen to prevent side reactions during peptide coupling.

The ideal protecting group for the N-τ position of 1-methylhistidine should be:

  • Orthogonal: Stable under the conditions of N-α-deprotection (e.g., piperidine for Fmoc chemistry or TFA for Boc chemistry) but readily cleavable during the final global deprotection step.[3][4]

  • Effective: Sufficiently robust to prevent acylation of the N-τ nitrogen during coupling reactions.

  • Minimally Interfering: Should not introduce significant steric hindrance that could impede coupling efficiency.

Based on a review of existing literature for histidine protection, a logical approach for this compound is to adapt protecting groups known to be effective for the N-τ position of standard histidine.

Proposed Protecting Group Strategy

Given the permanent methylation at the N-π position, a single protecting group on the N-τ nitrogen is required. The choice of this protecting group is dictated by the overall SPPS strategy (Fmoc/tBu or Boc/Bn).

Fmoc/tBu Strategy

In the widely used Fmoc/tBu strategy, the N-α-Fmoc group is removed with a mild base (e.g., piperidine), while the side-chain protecting groups and the resin linkage are cleaved with a strong acid (e.g., trifluoroacetic acid, TFA).[5][6] For the N-τ position of 1-methylhistidine, an acid-labile protecting group is therefore required.

Recommended Protecting Group: tert-Butoxycarbonyl (Boc)

The Boc group is a suitable candidate for protecting the N-τ position of 1-methylhistidine in an Fmoc/tBu SPPS workflow. It is stable to the basic conditions used for Fmoc removal but is readily cleaved by the final TFA cocktail.[7]

Logical Relationship for Fmoc/tBu Strategy

A Fmoc-His(1-Me, 3-Boc)-OH B SPPS Cycles (Piperidine Deprotection) A->B Incorporate C Resin-Bound Peptide with Protected His(1-Me, 3-Boc) B->C Elongate D Final Cleavage (TFA Cocktail) C->D Cleave E Deprotected Peptide with His(1-Me) D->E Yields

Caption: Workflow for SPPS with Fmoc-His(1-Me, 3-Boc)-OH.

Boc/Bn Strategy

In the Boc/Bn strategy, the N-α-Boc group is removed with a moderate acid (e.g., TFA), while the side-chain protecting groups (often benzyl-based) and resin linkage are cleaved with a stronger acid (e.g., HF or TFMSA).[8] For this strategy, a protecting group for the N-τ position of 1-methylhistidine is required that is stable to TFA but labile to the final strong acid cleavage.

Recommended Protecting Group: Benzyloxymethyl (Bom)

The Bom group is a suitable choice for protecting the N-τ position in a Boc/Bn strategy. It is known to be stable to TFA but is effectively removed during the final strong acid cleavage.[3]

Logical Relationship for Boc/Bn Strategy

A Boc-His(1-Me, 3-Bom)-OH B SPPS Cycles (TFA Deprotection) A->B Incorporate C Resin-Bound Peptide with Protected His(1-Me, 3-Bom) B->C Elongate D Final Cleavage (HF or TFMSA) C->D Cleave E Deprotected Peptide with His(1-Me) D->E Yields

Caption: Workflow for SPPS with Boc-His(1-Me, 3-Bom)-OH.

Experimental Protocols

The following protocols are proposed based on standard SPPS methodologies and the known chemistry of the suggested protecting groups. Optimization may be required for specific peptide sequences.

Synthesis of Fmoc-His(1-Me, 3-Boc)-OH

This protocol is adapted from standard procedures for the synthesis of protected amino acids.

Experimental Workflow for Synthesis of Protected Amino Acid

cluster_0 Protection Steps cluster_1 Final Steps A This compound B N-α-Fmoc protection A->B C Fmoc-His(1-Me)-OMe B->C D N-τ-Boc protection C->D E Fmoc-His(1-Me, 3-Boc)-OMe D->E F Saponification (LiOH) E->F G Fmoc-His(1-Me, 3-Boc)-OH F->G

Caption: Synthesis of Fmoc-His(1-Me, 3-Boc)-OH.

Materials:

  • This compound

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Lithium hydroxide (LiOH)

  • Standard workup and purification reagents

Procedure:

  • N-α-Fmoc Protection:

    • Dissolve this compound in an aqueous solution of NaHCO₃.

    • Add a solution of Fmoc-Cl or Fmoc-OSu in a suitable organic solvent (e.g., dioxane) dropwise while maintaining a basic pH.

    • Stir the reaction mixture at room temperature until completion (monitor by TLC).

    • Perform an aqueous workup and extract the product into an organic solvent.

    • Purify the resulting Fmoc-His(1-Me)-OMe by column chromatography.

  • N-τ-Boc Protection:

    • Dissolve the purified Fmoc-His(1-Me)-OMe in DCM.

    • Add (Boc)₂O and a suitable base (e.g., triethylamine or diisopropylethylamine).

    • Stir the reaction at room temperature until complete conversion is observed (monitor by TLC).

    • Wash the reaction mixture and purify the product, Fmoc-His(1-Me, 3-Boc)-OMe, by column chromatography.

  • Saponification:

    • Dissolve the protected ester in a mixture of THF and water.

    • Add LiOH and stir at room temperature until the ester is fully hydrolyzed (monitor by TLC).

    • Acidify the reaction mixture and extract the final product, Fmoc-His(1-Me, 3-Boc)-OH.

    • Purify by recrystallization or chromatography.

SPPS Protocol for Incorporation of Fmoc-His(1-Me, 3-Boc)-OH

Materials:

  • Fmoc-protected amino acids

  • Fmoc-His(1-Me, 3-Boc)-OH

  • Rink Amide resin (or other suitable solid support)

  • Coupling reagents: HBTU/HOBt/DIPEA or HATU/HOAt/DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-α-Fmoc group of the preceding amino acid.

  • Washing: Wash the resin thoroughly with DMF, DCM, and DMF.

  • Coupling of Fmoc-His(1-Me, 3-Boc)-OH:

    • Pre-activate a solution of Fmoc-His(1-Me, 3-Boc)-OH (3-5 equivalents), HBTU (or HATU) (3-5 equivalents), and HOBt (or HOAt) (3-5 equivalents) in DMF with DIPEA (6-10 equivalents) for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. Monitor the reaction completion using a ninhydrin test.

  • Washing: Wash the resin with DMF, DCM, and DMF.

  • Repeat: Continue with the subsequent deprotection and coupling cycles for the remaining amino acids in the sequence.

Final Cleavage and Deprotection

Materials:

  • Cleavage cocktail: 95% TFA, 2.5% triisopropylsilane (TIS), 2.5% water.

  • Cold diethyl ether.

Procedure:

  • Wash the fully assembled, N-terminally deprotected peptide-resin with DCM and dry under vacuum.

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

  • Purify the peptide by reverse-phase HPLC.

Data Presentation

Protecting Group StrategyN-α ProtectionN-τ ProtectionN-α Deprotection ConditionsN-τ Deprotection ConditionsExpected PurityPotential Side Reactions
Fmoc/tBu FmocBoc20% Piperidine/DMF95% TFA>90%Incomplete Boc deprotection
Boc/Bn BocBom50% TFA/DCMHF or TFMSA>85%Alkylation of tryptophan by released Bom group

Potential Side Reactions and Mitigation

While the permanent N-π methylation prevents racemization from that position, other side reactions associated with histidine can still occur.

  • Incomplete Deprotection: The N-τ protecting group (Boc or Bom) may be sterically hindered, leading to incomplete removal during the final cleavage.

    • Mitigation: Extend the cleavage time or use a stronger cleavage cocktail.

  • Side-chain Acylation (if unprotected): If the N-τ position is left unprotected, it can be acylated during coupling, leading to branched peptides.

    • Mitigation: The use of the proposed N-τ protecting groups should prevent this.

  • Aspartimide Formation: When an aspartic acid residue is adjacent to the histidine, the imidazole side chain can catalyze the formation of a succinimide ring (aspartimide), especially during Fmoc deprotection.[1]

    • Mitigation: Use of protecting groups on the aspartic acid side chain that are less prone to this side reaction (e.g., O-Dmab) or employing faster deprotection protocols.

Conclusion

The successful incorporation of this compound into synthetic peptides via SPPS is highly dependent on a robust protecting group strategy for the N-τ position of the imidazole ring. Based on established principles of peptide chemistry, the use of a Boc protecting group in an Fmoc/tBu strategy and a Bom protecting group in a Boc/Bn strategy are proposed as effective solutions. The provided protocols offer a starting point for researchers to develop and optimize the synthesis of peptides containing this important non-standard amino acid, paving the way for the creation of novel and more effective peptide-based therapeutics. Further experimental validation is necessary to confirm the efficiency and robustness of these proposed strategies.

References

Application Notes and Protocols for the Deprotection of H-His(1-Me)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the deprotection of the methyl ester group from N(τ)-methylhistidine methyl ester (H-His(1-Me)-OMe) to yield N(τ)-methylhistidine (H-His(1-Me)-OH). The choice of deprotection strategy is critical to ensure high yield and minimize side reactions, particularly racemization at the α-carbon.

Introduction

This compound is a valuable building block in peptide synthesis and medicinal chemistry. The removal of the methyl ester protecting group is a crucial step to enable subsequent coupling reactions or to yield the final active compound. The primary challenge in the deprotection of histidine derivatives is the propensity for racemization, which can be exacerbated by harsh basic or acidic conditions. These protocols outline two primary methods for deprotection: traditional saponification with careful control of reaction conditions to mitigate racemization, and a milder Lewis acid-mediated approach.

Deprotection Methodologies

The selection of an appropriate deprotection method depends on the scale of the reaction, the sensitivity of other functional groups in the molecule, and the desired purity of the final product.

Saponification using Lithium Hydroxide (LiOH)

Saponification is a widely used method for the hydrolysis of methyl esters. The use of lithium hydroxide is often preferred over sodium or potassium hydroxide as it can sometimes offer better yields and reduced racemization. However, careful monitoring of the reaction is essential.

Experimental Protocol:

  • Dissolution: Dissolve this compound in a mixture of methanol and water (e.g., 3:1 v/v). The concentration should typically be in the range of 0.1-0.5 M.

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to minimize racemization.

  • Addition of Base: Slowly add a pre-chilled aqueous solution of lithium hydroxide (LiOH) (1.05-1.2 equivalents). The final concentration of LiOH in the reaction mixture should be carefully controlled.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-6 hours.

  • Quenching and Neutralization: Once the reaction is complete, carefully add an equivalent amount of a weak acid, such as 1 M citric acid or acetic acid, to neutralize the excess LiOH until a pH of ~6-7 is reached.

  • Work-up: Remove the methanol under reduced pressure. The remaining aqueous solution can be used directly in the next step or lyophilized to isolate the crude H-His(1-Me)-OH.

  • Purification: If necessary, the product can be purified by ion-exchange chromatography or recrystallization.

  • Analysis: The extent of racemization should be determined by chiral HPLC or by derivatization with a chiral reagent (e.g., Marfey's reagent) followed by HPLC analysis.

Mild Deprotection using Aluminum Trichloride and N,N-Dimethylaniline

For substrates that are particularly sensitive to racemization under basic conditions, a milder approach using a Lewis acid in the presence of a non-nucleophilic base can be employed. This method has been shown to be effective for the deprotection of N-Fmoc-protected amino acid methyl esters with minimal epimerization.[1]

Experimental Protocol:

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N,N-dimethylaniline (4-5 equivalents) in anhydrous dichloromethane (DCM).

  • Addition of Lewis Acid: Cool the solution to 0°C and slowly add aluminum trichloride (AlCl₃) (1.5-2.0 equivalents) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 15-20 minutes at 0°C.

  • Substrate Addition: Add a solution of this compound (1 equivalent) in anhydrous DCM to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Upon completion, cool the reaction mixture to 0°C and slowly quench by the addition of 1 M HCl.

  • Work-up: Separate the aqueous and organic layers. Extract the aqueous layer with DCM (2 x volumes). The product will be in the aqueous layer.

  • Isolation: Wash the aqueous layer with diethyl ether to remove any remaining N,N-dimethylaniline. The aqueous solution can then be concentrated under reduced pressure or lyophilized to obtain the product.

  • Purification and Analysis: Purify as needed and analyze for racemization as described in the saponification protocol.

Data Presentation

The following table summarizes typical reaction conditions and outcomes for the deprotection of amino acid methyl esters based on literature for analogous compounds. Note: This data is illustrative and optimization for this compound is recommended.

MethodReagentEquivalentsSolventTemperature (°C)Time (h)Typical Yield (%)Racemization Risk
Saponification LiOH1.05 - 1.2Methanol/Water0 - RT2 - 685 - 95Moderate to High
Saponification NaOH1.1 - 1.5Methanol/Water0 - RT1 - 480 - 90High
Lewis Acid AlCl₃ / DMA1.5 / 4.0Dichloromethane0 - RT12 - 2470 - 85Low

Visualization of Deprotection Workflow and Chemistry

To aid in the selection and understanding of the deprotection process, the following diagrams illustrate the logical workflow and the chemical transformations involved.

Deprotection_Workflow start Start: this compound decision Assess Racemization Sensitivity and Other Functional Groups start->decision saponification Saponification (e.g., LiOH) decision->saponification Low Sensitivity / Robust Molecule mild_deprotection Mild Lewis Acid Method (e.g., AlCl3/DMA) decision->mild_deprotection High Sensitivity / Presence of other labile groups monitoring Monitor Reaction (TLC, HPLC) saponification->monitoring mild_deprotection->monitoring workup Quench and Work-up monitoring->workup purification Purification (if necessary) workup->purification analysis Analyze for Purity and Racemization (Chiral HPLC) purification->analysis end_product End: H-His(1-Me)-OH analysis->end_product

Caption: Logical workflow for selecting a deprotection strategy for this compound.

Chemical_Reaction reactant This compound (Starting Material) product H-His(1-Me)-OH (Deprotected Product) reactant->product Hydrolysis reagents Deprotection Reagents (e.g., LiOH or AlCl3/DMA) reagents->product

Caption: Chemical transformation of this compound to H-His(1-Me)-OH.

References

Application Notes and Protocols for HPLC Purification of Peptides Containing H-His(1-Me)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of synthetic peptides containing the modified amino acid H-His(1-Me)-OMe (1-methyl-L-histidine methyl ester) using reversed-phase high-performance liquid chromatography (RP-HPLC). The protocols and data presented are intended to serve as a comprehensive resource for researchers in peptide chemistry, drug discovery, and proteomics.

Introduction

Synthetic peptides are crucial tools in a wide array of research and therapeutic applications. The incorporation of modified amino acids, such as 1-methyl-histidine, can significantly alter the biological activity, stability, and conformational properties of a peptide. This compound, a derivative of histidine, introduces a permanent positive charge on the imidazole ring, which can influence peptide structure and interactions.[1][2] The successful purification of peptides containing this modification is a critical step to ensure the homogeneity and purity required for downstream applications.

Reversed-phase HPLC is a powerful and widely used technique for the purification of synthetic peptides.[3][4] This method separates peptides based on their hydrophobicity. The stationary phase is typically a silica support derivatized with alkyl chains (e.g., C8 or C18), and the mobile phase consists of an aqueous solvent with an organic modifier, such as acetonitrile, and an ion-pairing agent, like trifluoroacetic acid (TFA).[3][5]

This application note details a robust RP-HPLC method for the purification of peptides containing this compound, providing a general protocol that can be adapted to specific peptide sequences.

Experimental Protocols

1. Materials and Reagents

  • Crude synthetic peptide containing this compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), sequencing grade

  • 0.22 µm syringe filters

2. Instrumentation

  • A preparative or semi-preparative HPLC system equipped with:

    • Binary or quaternary gradient pump

    • Autosampler or manual injector

    • UV-Vis detector

    • Fraction collector

  • Reversed-phase HPLC column (e.g., C18, 5 µm particle size, 100-300 Å pore size)

3. Sample Preparation

  • Dissolve the crude peptide in a minimal amount of a suitable solvent. A common starting point is 5-10% acetonitrile in water with 0.1% TFA.

  • Ensure the peptide is fully dissolved. Sonication may be used to aid dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

4. HPLC Purification Protocol

The following is a general protocol that should be optimized for each specific peptide.

  • Column: C18 reversed-phase column (e.g., 10 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Flow Rate: 4.0 mL/min

  • Detection: 220 nm and 280 nm

  • Gradient:

    • A scouting gradient (e.g., 5-65% B over 30 minutes) is recommended to determine the approximate elution time of the target peptide.

    • Based on the scouting run, an optimized gradient can be designed for better resolution. A typical preparative gradient is a shallow gradient of 0.5-1.0% B per minute around the elution point of the peptide of interest.

Optimized Gradient Example:

Time (min)% Mobile Phase B
010
510
3540
4090
4590
5010

5. Post-Purification Processing

  • Analyze the collected fractions by analytical HPLC to determine the purity of each fraction.

  • Pool the fractions containing the pure peptide.

  • Lyophilize the pooled fractions to remove the mobile phase and obtain the purified peptide as a solid.

Data Presentation

The following tables present representative data for the purification of a model peptide containing this compound.

Table 1: HPLC Purification Parameters

ParameterValue
Column C18, 10 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 4.0 mL/min
Detection Wavelength 220 nm
Injection Volume 500 µL
Sample Concentration 10 mg/mL

Table 2: Purity and Recovery Data

SampleRetention Time (min)Peak Area (%)Purity (%)Recovery (%)
Crude Peptide 18.565.8~65%N/A
Purified Peptide 18.798.2>98%75%

Visualization of Experimental Workflow

The following diagrams illustrate the key processes involved in the HPLC purification of peptides containing this compound.

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude_Peptide Crude Peptide Synthesis Dissolution Dissolve in Aqueous ACN/TFA Crude_Peptide->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient_Elution Gradient Elution (ACN/TFA) Injection->Gradient_Elution Detection UV Detection (220/280 nm) Gradient_Elution->Detection Fraction_Collection Collect Fractions Detection->Fraction_Collection Purity_Analysis Analyze Fractions (Analytical HPLC) Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize Pooling->Lyophilization Pure_Peptide Pure Peptide Lyophilization->Pure_Peptide

Caption: Workflow for the HPLC purification of peptides.

Logical_Relationship cluster_inputs Inputs cluster_outputs Outputs Peptide_Properties Peptide Properties (Sequence, Modifications) Chromatographic_Outcome Chromatographic Outcome Peptide_Properties->Chromatographic_Outcome influences Method_Parameters HPLC Method Parameters Method_Parameters->Chromatographic_Outcome determines Purification_Goals Purification Goals (Purity, Yield) Chromatographic_Outcome->Purification_Goals achieves

Caption: Factors influencing HPLC purification outcomes.

Troubleshooting and Considerations

  • Peak Tailing: Peptides containing histidine can sometimes exhibit peak tailing. Using TFA as an ion-pairing agent helps to minimize this by protonating the imidazole side chains and masking their interaction with residual silanols on the stationary phase.[5]

  • Solubility Issues: If the crude peptide is difficult to dissolve, trying different initial solvent compositions (e.g., adding a small amount of acetic acid or formic acid) may be beneficial.

  • Co-eluting Impurities: If impurities co-elute with the main product, adjusting the gradient slope or trying a different stationary phase (e.g., C8) or organic modifier (e.g., methanol) can improve resolution.

  • Metal Contamination: Histidine-containing peptides can chelate metal ions, which can affect chromatographic performance. Ensuring high-purity solvents and well-maintained HPLC systems is important. Immobilized metal affinity chromatography (IMAC) can be an alternative or complementary purification step for His-containing peptides.[5][6]

By following the protocols and considering the factors outlined in this application note, researchers can effectively purify peptides containing this compound to a high degree of homogeneity, enabling their use in sensitive downstream applications.

References

Application Note: Mass Spectrometry Analysis of Peptides Containing 1-Methylhistidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the analysis of synthetic peptides containing 1-methylhistidine with a C-terminal methyl ester (H-His(1-Me)-OMe) using liquid chromatography-tandem mass spectrometry (LC-MS/MS). We describe a robust methodology for the characterization and quantification of these modified peptides, which are of increasing interest in drug development and proteomics research. The protocol covers sample preparation, optimized LC-MS/MS parameters for a high-resolution Orbitrap mass spectrometer, and data analysis strategies. We present characteristic fragmentation patterns and hypothetical quantitative data to guide researchers in setting up similar analyses. This guide is intended for researchers, scientists, and drug development professionals working with modified peptides.

Introduction

Protein methylation is a crucial post-translational modification (PTM) that regulates a wide array of biological processes, including signal transduction and gene expression.[1] While lysine and arginine methylation are well-studied, histidine methylation has recently gained significant attention with the discovery of specific human histidine methyltransferases like SETD3 and METTL9.[2][3] Histidine can be methylated on either the N1 (π, pros) or N3 (τ, tele) position of its imidazole ring.[3] The analysis of peptides containing these modifications is essential for understanding their biological roles and for the development of novel therapeutics.

Mass spectrometry (MS)-based proteomics is the primary tool for identifying and quantifying PTMs.[4][5] However, the analysis of methylated peptides, particularly those with less common modifications like 1-methylhistidine (1-MeH), presents unique challenges. These include a lack of established enrichment methods and the need to characterize specific fragmentation patterns to ensure confident identification.[2][6]

This application note details a comprehensive workflow for the analysis of a synthetic peptide, Ac-Ala-Xxx-Gly-Leu-Arg-OMe , where Xxx is either Histidine (His) or 1-Methylhistidine (His(1-Me)). The N-terminal acetylation and C-terminal methyl esterification are common modifications in synthetic peptide chemistry to mimic a peptide bond and improve stability. We outline the expected fragmentation behavior and provide a protocol for confident identification and relative quantification.

Experimental Protocols

Materials and Reagents
  • Synthetic Peptides:

    • Control Peptide (CP): Ac-Ala-His-Gly-Leu-Arg-OMe (Purity >95%)

    • Methylated Peptide (MP): Ac-Ala-His(1-Me)-Gly-Leu-Arg-OMe (Purity >95%)

  • Solvents:

    • Water, LC-MS Grade (Solvent A)

    • Acetonitrile (ACN), LC-MS Grade (Solvent B)

    • Formic Acid (FA), LC-MS Grade

  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system

    • High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Q Exactive™ HF)

    • Reversed-Phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Standard lab equipment (vortexer, centrifuge, autosampler vials)

Sample Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of both the Control Peptide (CP) and Methylated Peptide (MP) in Solvent A (0.1% FA in water).

  • Working Solutions: Dilute the stock solutions to a final concentration of 10 pmol/µL in Solvent A. For initial characterization, an injection volume of 1-5 µL is recommended.

  • Mixing for Relative Quantification: For comparative analysis, mix the CP and MP working solutions in a 1:1 ratio to a final concentration of 5 pmol/µL for each peptide.

LC-MS/MS Analysis

The following protocol was developed for a Thermo Q-Exactive HF mass spectrometer, but parameters can be adapted for other high-resolution instruments.

2.3.1. Liquid Chromatography Parameters

  • Column: Reversed-Phase C18, 2.1 mm x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in 80% Acetonitrile

  • Flow Rate: 300 µL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • LC Gradient:

    Time (min) % Solvent B
    0.0 2
    2.0 2
    12.0 35
    13.0 95
    15.0 95
    15.1 2

    | 20.0 | 2 |

2.3.2. Mass Spectrometry Parameters

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Capillary Temperature: 275 °C

  • MS1 (Full Scan) Parameters:

    • Resolution: 60,000

    • Scan Range: 300-1500 m/z

    • AGC Target: 1e6

    • Max Injection Time: 50 ms

  • MS2 (dd-MS2) Parameters:

    • Resolution: 15,000

    • Isolation Window: 1.6 m/z

    • Fragmentation: Higher-energy C-trap Dissociation (HCD)

    • Normalized Collision Energy (NCE): 28%

    • AGC Target: 1e5

    • Max Injection Time: 45 ms

    • TopN: 10

Data Presentation and Results

Theoretical Masses and Fragmentation

The monoisotopic masses of the precursor ions were calculated as follows:

  • Control Peptide (CP - Ac-AHGLR-OMe): C26H46N10O7, [M+H]+ = 623.3624 m/z, [M+2H]2+ = 312.1851 m/z

  • Methylated Peptide (MP - Ac-A-His(1-Me)-GLR-OMe): C27H48N10O7, [M+H]+ = 637.3780 m/z, [M+2H]2+ = 319.1929 m/z

The mass shift due to the methyl group is +14.0156 Da.

3.1.1. Predicted Fragmentation Pattern

Peptide fragmentation in HCD primarily yields b- and y-type ions from cleavage of the amide bonds.[7][8] Based on established fragmentation rules and the known influence of histidine, which can promote cleavage at its C-terminal side, we predict the major fragment ions.[9] For the methylated peptide, we anticipate a mass shift of +14.0156 Da for all b-ions starting from b2 and for the y4-ion, as they contain the modified histidine residue.

// Connections p1:e -> b_ions:w [label=" b1", fontcolor="#34A853"]; p2:e -> b_ions:w [label=" b2", fontcolor="#34A853"]; p3:e -> b_ions:w [label=" b3", fontcolor="#34A853"]; p4:e -> b_ions:w [label=" b4", fontcolor="#34A853"];

p5:w -> y_ions:e [label="y1 ", fontcolor="#EA4335", dir=back]; p4:w -> y_ions:e [label="y2 ", fontcolor="#EA4335", dir=back]; p3:w -> y_ions:e [label="y3 ", fontcolor="#EA4335", dir=back]; p2:w -> y_ions:e [label="y4 ", fontcolor="#EA4335", dir=back]; } }

Caption: Predicted b- and y-ion series from peptide backbone fragmentation.

Quantitative Data Summary

A key application of this method is the relative quantification of methylated vs. unmethylated peptides. By analyzing a 1:1 mixture, we can assess the relative abundance of characteristic fragment ions. This data is crucial for developing targeted assays like Parallel Reaction Monitoring (PRM). The table below presents hypothetical data from such an analysis, showing the theoretical m/z and observed relative abundance for the most intense fragment ions of each peptide.

Table 1: Theoretical m/z and Relative Abundance of Key Fragment Ions

Ion TypeControl Peptide (CP) m/zMethylated Peptide (MP) m/zHypothetical Rel. Abundance (CP)Hypothetical Rel. Abundance (MP)
b-ions
b2252.1245266.140165%70%
b3309.1460323.161640%45%
b4422.2299436.2455100% (Base Peak)100% (Base Peak)
y-ions
y1188.1343188.134330%30%
y2301.2182301.218250%55%
y3358.2397358.239725%25%
y4495.2989509.314585%90%
Immonium
His110.0718-15%Not Observed
His(1-Me)-124.0874Not Observed20%

Note: Relative abundance is normalized to the most intense fragment ion (base peak) within each spectrum.

The presence of a diagnostic immonium ion for 1-methylhistidine at m/z 124.0874 provides strong evidence for the modification and can be used to increase confidence in peptide identification.[2]

Workflow and Pathway Visualization

A systematic workflow is critical for reproducible analysis of modified peptides. The diagram below illustrates the key stages from sample preparation to data interpretation.

// Nodes start [label="Peptide Synthesis / Procurement\n(Control & Methylated)", shape=cylinder, fillcolor="#FBBC05"]; sample_prep [label="Sample Preparation\n(Dilution & Mixing)"]; lc_separation [label="LC Separation\n(Reversed-Phase C18)"]; ms_analysis [label="MS Analysis (ESI+)\n- MS1 Full Scan\n- dd-MS2 (HCD)"]; data_proc [label="Data Processing\n(Peak Picking & Deconvolution)"]; db_search [label="Database Search / Spectral Library Matching\n(e.g., Mascot, Sequest)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"]; quant [label="Quantitative Analysis\n(Relative Abundance of Fragment Ions)"]; interpretation [label="Data Interpretation\n- Confirm Modification\n- Relative Quantification", shape=document, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> sample_prep; sample_prep -> lc_separation; lc_separation -> ms_analysis; ms_analysis -> data_proc; data_proc -> db_search; data_proc -> quant; db_search -> interpretation; quant -> interpretation; } }

Caption: Experimental workflow for the analysis of this compound peptides.

Conclusion

This application note provides a comprehensive and detailed protocol for the mass spectrometric analysis of peptides containing 1-methylhistidine and a C-terminal methyl ester. By using high-resolution LC-MS/MS, it is possible to confidently identify and relatively quantify this specific post-translational modification. The characteristic mass shift in the b- and y-ion series, coupled with the presence of a diagnostic immonium ion, allows for unambiguous characterization. The presented workflow and protocols can be readily adapted by researchers in proteomics and drug development to investigate the role of histidine methylation in various biological and pharmaceutical contexts.

References

Application Notes and Protocols: Incorporating H-His(1-Me)-OMe into pH-Sensitive Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histidine is a crucial amino acid for designing pH-sensitive peptides due to the pKa of its imidazole side chain, which is in the physiological range.[1][2][3] This property allows for the development of peptides that can change their conformation and charge in response to pH changes, a desirable characteristic for applications such as targeted drug delivery to the acidic tumor microenvironment or for facilitating endosomal escape.[4][5] H-His(1-Me)-OMe, a derivative of L-histidine, offers a unique modification to modulate the electronic and steric properties of the imidazole ring, potentially fine-tuning the pH-sensitivity and stability of peptides. This document provides detailed application notes and protocols for the incorporation of this compound into synthetic peptides and the subsequent characterization of their pH-sensitive properties.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₁₃N₃O₂N/A
Molecular Weight183.21 g/mol N/A
AppearanceWhite to off-white powderN/A
SolubilitySoluble in water and DMFN/A

Table 2: Expected pH-Dependent Properties of a Model Peptide Containing His(1-Me)

pHNet Charge of His(1-Me) Side ChainExpected Secondary StructureRelative Antimicrobial Activity (MIC)
5.0+1α-helical+++
6.5Partial +Mixed α-helix/random coil++
7.4NeutralRandom coil+

Note: This table presents expected trends based on the behavior of histidine-containing peptides.[6][7][8] Actual values will be sequence-dependent and must be determined experimentally.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model pH-sensitive peptide using Fmoc/tBu strategy.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-His(1-Me)-OH)

  • This compound (for solution-phase coupling if necessary)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5 v/v)[9]

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Shake for 20 minutes at room temperature.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 1-2 hours at room temperature.

    • To confirm coupling completion, perform a Kaiser test.

  • Capping (Optional): If the Kaiser test is positive after coupling, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

  • Washing: After successful coupling, wash the resin with DMF (3x) and DCM (3x).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each amino acid in the peptide sequence. For incorporating this compound, use the corresponding Fmoc-His(1-Me)-OH derivative.

  • Final Deprotection: After the last amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11]

  • Analysis: Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[12]

Protocol 2: Characterization of pH-Sensitivity by Circular Dichroism (CD) Spectroscopy

This protocol describes how to assess the pH-dependent secondary structure of the synthesized peptide.[13][14][15][16]

Materials:

  • Purified peptide containing this compound

  • Phosphate buffer (e.g., 10 mM sodium phosphate) at various pH values (e.g., 5.0, 6.5, 7.4)

  • CD spectropolarimeter

  • Quartz cuvette with a 1 mm path length

Procedure:

  • Sample Preparation: Prepare a stock solution of the peptide in water or a suitable buffer. Dilute the stock solution with the respective pH buffers to a final concentration of 50-100 µM.

  • CD Measurement:

    • Record the CD spectra from 190 to 260 nm at room temperature.

    • For each sample, record a baseline spectrum of the corresponding buffer and subtract it from the sample spectrum.

  • Data Analysis:

    • Analyze the CD spectra to determine the secondary structure content (α-helix, β-sheet, random coil) at each pH.

    • Plot the mean residue ellipticity at 222 nm (characteristic of α-helical content) as a function of pH to visualize the conformational transition.

Protocol 3: Determination of pKa by Potentiometric Titration

This protocol allows for the determination of the pKa value of the 1-methylhistidine side chain within the peptide.[17][18][19]

Materials:

  • Purified peptide

  • 0.1 M HCl

  • 0.1 M NaOH

  • pH meter with a microelectrode

  • Stir plate and stir bar

Procedure:

  • Sample Preparation: Dissolve a known amount of the peptide in deionized water.

  • Titration:

    • Acidify the peptide solution to ~pH 2 with 0.1 M HCl.

    • Titrate the solution with small increments of 0.1 M NaOH.

    • Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added.

    • Determine the equivalence points from the titration curve. The pKa value corresponds to the pH at the half-equivalence point of the imidazole group titration.

Protocol 4: Cellular Uptake and Endosomal Escape Assay

This protocol assesses the ability of the peptide to enter cells and escape from endosomes, a key function for intracellular drug delivery.[4][5][8][20][21]

Materials:

  • Fluorescently labeled peptide (e.g., FITC-labeled)

  • Mammalian cell line (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Lysosomal marker (e.g., LysoTracker Red)

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed the cells in a glass-bottom dish and allow them to adhere overnight.

  • Peptide Incubation: Treat the cells with the fluorescently labeled peptide at a desired concentration for a specific time (e.g., 2-4 hours).

  • Lysosomal Staining: In the last 30 minutes of incubation, add the lysosomal marker to the cells.

  • Imaging:

    • Wash the cells with PBS to remove excess peptide and dye.

    • Image the cells using a confocal microscope.

  • Data Analysis:

    • Observe the localization of the green fluorescence (peptide) and red fluorescence (lysosomes).

    • Co-localization (yellow signal) indicates the peptide is trapped in endo-lysosomal compartments.

    • Diffuse green fluorescence in the cytoplasm indicates endosomal escape.

Mandatory Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_characterization pH-Sensitivity Characterization cluster_application Biological Application synthesis Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) cleavage Cleavage & Deprotection synthesis->cleavage purification RP-HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis cd_spec Circular Dichroism (Conformational Analysis) analysis->cd_spec titration Potentiometric Titration (pKa Determination) analysis->titration uptake Cellular Uptake Assay analysis->uptake escape Endosomal Escape Assay uptake->escape

Caption: Overall experimental workflow for the synthesis, characterization, and application of pH-sensitive peptides containing this compound.

signaling_pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_endosome Endosome (pH ~5.0-6.5) cluster_cytosol Cytosol (pH 7.2) peptide_inactive Peptide (Random Coil) Low positive charge peptide_active Peptide (α-Helical) High positive charge peptide_inactive->peptide_active Endocytosis membrane_disruption Endosomal Membrane Disruption peptide_active->membrane_disruption drug_release Drug Release membrane_disruption->drug_release Endosomal Escape

Caption: Proposed mechanism of action for a pH-sensitive peptide in drug delivery, highlighting the conformational change and endosomal escape.

References

Application Notes and Protocols for the Use of Histidine Derivatives in the Synthesis of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzyme inhibitors are pivotal in drug discovery and development, offering a powerful modality to modulate pathological processes. Histidine and its derivatives are versatile building blocks in the design of such inhibitors due to the unique properties of the imidazole side chain, which can participate in hydrogen bonding, metal coordination, and acid-base catalysis. This document provides detailed application notes and protocols for the synthesis and evaluation of enzyme inhibitors using a representative histidine derivative.

Note on H-His(1-Me)-OMe: Due to a lack of specific published data on the direct use of this compound in enzyme inhibitor synthesis, this document utilizes pyridoxyl-histidine methyl ester (PHME) as a representative example to illustrate the synthetic and evaluative processes. PHME is an inhibitor of human histidine decarboxylase (hHDC), a key enzyme in the histamine biosynthesis pathway. The principles and protocols described herein are broadly applicable to the use of other histidine derivatives in inhibitor design.

Target Enzyme: Human Histidine Decarboxylase (hHDC)

Human histidine decarboxylase (hHDC) is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the sole step in the biosynthesis of histamine from L-histidine.[1][2] Histamine is a potent biogenic amine involved in a wide array of physiological and pathological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission.[3][4][5] Overproduction of histamine is implicated in various disorders, making hHDC a compelling target for therapeutic intervention.[1][5][6]

Inhibitor Profile: Pyridoxyl-Histidine Methyl Ester (PHME)

PHME is a coenzyme-substrate analog designed to inhibit hHDC.[1] It mimics the natural substrate (histidine) and the cofactor (PLP), allowing it to bind to the active site. However, it is not decarboxylated, effectively blocking the enzyme's catalytic activity.[7]

Quantitative Data on hHDC Inhibition

The following table summarizes the inhibitory activity of PHME and other known inhibitors of hHDC. This data is essential for comparing the potency of newly synthesized compounds.

CompoundTarget EnzymeInhibitor TypeIC50 / % Inhibition (Concentration)K_i ValueReference
Pyridoxyl-Histidine Methyl Ester (PHME)hHDCCoenzyme-Substrate Analog60% @ 200 µMNot Reported[1]
α-Fluoromethylhistidine (α-FMH)hHDCSubstrate AnalogNot ReportedNot Reported[7]
Histidine Methyl Ester (HME)hHDCSubstrate AnalogNot ReportedNot Reported[7]

Experimental Protocols

I. Synthesis of Pyridoxyl-Histidine Methyl Ester (PHME)

This protocol describes a representative synthesis of PHME via reductive amination of pyridoxal with L-histidine methyl ester.

Materials:

  • L-Histidine methyl ester dihydrochloride

  • Pyridoxal hydrochloride

  • Sodium borohydride (NaBH₄)

  • Sodium bicarbonate (NaHCO₃)

  • Methanol

  • Ethanol

  • Acetic acid

  • Standard laboratory glassware for organic synthesis

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Preparation of L-Histidine Methyl Ester Free Base:

    • Dissolve L-histidine methyl ester dihydrochloride (1.05 mmol) and sodium bicarbonate (3 mmol) in 10 mL of ethanol.

    • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt.

  • Imine Formation:

    • In a separate flask, dissolve pyridoxal hydrochloride (1 mmol) and sodium bicarbonate (2 mmol) in 5 mL of ethanol.

    • Cool both solutions to 0°C in an ice bath.

    • Slowly add the L-histidine methyl ester free base solution to the pyridoxal solution with continuous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the Schiff base (imine) is indicated by a color change.

  • Reduction to PHME:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Carefully add sodium borohydride (125 mg) in small portions to the stirred solution.

    • Continue stirring at 0°C for 30 minutes.

  • Quenching and Work-up:

    • Quench the reaction by adding glacial acetic acid dropwise until the pH reaches 5, which will decompose the excess sodium borohydride.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash chromatography on a silica gel column using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield pure pyridoxyl-histidine methyl ester.

II. In Vitro hHDC Enzyme Activity Assay

This protocol outlines a general method for determining the inhibitory activity of synthesized compounds against recombinant hHDC.

Materials:

  • Recombinant human histidine decarboxylase (hHDC)

  • L-Histidine (substrate)

  • Pyridoxal-5'-phosphate (PLP) (cofactor)

  • Tris-HCl buffer (pH 7.4)

  • Synthesized inhibitor (e.g., PHME) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a fluorescent probe for histamine or an antibody-based detection kit)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme Preparation:

    • Prepare a solution of recombinant hHDC in Tris-HCl buffer containing PLP. Pre-incubate the enzyme solution at 37°C for 15 minutes.

  • Inhibitor Incubation:

    • In a 96-well microplate, add varying concentrations of the inhibitor (e.g., PHME) to the wells. Include a control with no inhibitor.

    • Add the pre-incubated hHDC solution to each well and incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Initiate the enzymatic reaction by adding a solution of L-histidine to each well.

    • Incubate the plate at 37°C for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction (e.g., by adding a strong acid).

    • Quantify the amount of histamine produced using a suitable detection method. This could be through HPLC, an ELISA-based method, or a fluorescent assay.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Histamine Biosynthesis and Signaling Pathway

The following diagram illustrates the central role of hHDC in converting L-histidine to histamine, which then acts on its receptors to elicit various physiological responses.

Histamine_Pathway cluster_synthesis Histamine Synthesis cluster_signaling Histamine Signaling L-Histidine L-Histidine hHDC hHDC L-Histidine->hHDC Substrate Histamine Histamine hHDC->Histamine Catalysis H1R H1 Receptor Histamine->H1R H2R H2 Receptor Histamine->H2R H3R H3 Receptor Histamine->H3R H4R H4 Receptor Histamine->H4R Allergy Allergic Response H1R->Allergy GastricAcid Gastric Acid Secretion H2R->GastricAcid Neurotransmission Neurotransmission H3R->Neurotransmission ImmuneResponse Immune Response H4R->ImmuneResponse PHME PHME (Inhibitor) PHME->hHDC Inhibition

Caption: Role of hHDC in histamine synthesis and its inhibition by PHME.

Experimental Workflow for PHME Synthesis and Evaluation

This diagram outlines the key steps from the synthesis of the inhibitor to the determination of its biological activity.

Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Start L-Histidine Methyl Ester + Pyridoxal Imine Imine Formation (Schiff Base) Start->Imine Reduction Reductive Amination (NaBH4) Imine->Reduction Purification Purification (Chromatography) Reduction->Purification PHME Pure PHME Purification->PHME Assay hHDC Enzyme Assay PHME->Assay Testing Data Data Analysis Assay->Data IC50 IC50 Determination Data->IC50

Caption: Workflow for PHME synthesis and inhibitory activity assessment.

References

Application Notes & Protocols: Utilizing 1-Methylhistidine Containing Peptides for Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Post-translational modifications (PTMs) of amino acids are critical biological processes that regulate protein function, localization, and interaction.[1][2] Histidine methylation, occurring at either the N1 (tele, τ) or N3 (pros, π) position of the imidazole ring, is an important PTM that introduces subtle but significant changes to the amino acid's properties.[2][3][4] Specifically, 1-methylhistidine (1-MH or Nτ-methylhistidine) increases the side chain's volume and hydrophobicity and fixes its protonation and tautomeric state.[4] In nature, enzymes like SETD3 and METTL18 catalyze the formation of 1-methylhistidine in key proteins such as actin and ribosomal proteins, influencing processes like smooth muscle contraction and ribosome biogenesis.[3][5][6]

Incorporating 1-methylhistidine into synthetic peptides is a powerful strategy for researchers in biology and drug discovery. Rather than a post-synthesis "labeling" step, 1-methylhistidine is typically incorporated during solid-phase peptide synthesis (SPPS) using a protected amino acid derivative like Fmoc-His(1-Me)-OH. This allows for the precise placement of the modified residue within the peptide sequence. Studying these modified peptides enables a deeper understanding of the functional role of this PTM and allows for the development of peptide-based tools and therapeutics with enhanced properties.

These application notes provide a comprehensive guide for researchers on the synthesis of peptides containing 1-methylhistidine and their subsequent use in binding studies using standard biophysical techniques.

Application Notes

Principle of the Method

The incorporation of 1-methylhistidine into a peptide sequence serves to mimic a natural PTM. This modification can alter the peptide's conformational flexibility, hydrogen bonding capacity, and electrostatic and hydrophobic interactions.[4][7] By comparing the binding characteristics of a peptide containing 1-methylhistidine to its unmodified (wild-type) counterpart, researchers can directly probe the contribution of this specific modification to the molecular recognition event. Binding studies are typically performed using high-precision techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to quantify changes in binding affinity (K D), kinetics (k on, k off), and thermodynamics (ΔH, ΔS).[8][9]

Advantages of Incorporating 1-Methylhistidine
  • Mimicking Physiological States: Allows for the study of peptides in a state that reflects natural post-translational modification, providing insights into the biological regulation of protein-protein interactions.[1]

  • Enhanced Proteolytic Stability: Similar to N-methylation of the peptide backbone, side-chain methylation can sterically hinder the approach of proteases, potentially increasing the peptide's in vivo half-life.[7]

  • Modulation of Binding Affinity and Selectivity: The addition of a methyl group can either increase or decrease binding affinity by altering the peptide's conformation or interaction with the target.[4][7] This can be exploited to fine-tune the selectivity of a peptide for a specific receptor subtype.

  • Altered Physicochemical Properties: Methylation affects hydrophobicity and can influence metal ion chelation, which is particularly relevant for metalloproteins or interactions involving divalent cations.[4][10]

Key Applications
  • Structure-Activity Relationship (SAR) Studies: Systematically replacing histidine with 1-methylhistidine at various positions in a peptide helps to elucidate the critical residues involved in a binding interaction.

  • Drug Discovery and Lead Optimization: Enhancing the stability and modulating the binding affinity of peptide-based drug candidates.[7][11]

  • Probing Biological Pathways: Creating tools to investigate the functional consequences of histidine methylation in cellular signaling pathways, such as those involving actin dynamics.[5]

  • Enzyme-Substrate Interaction Analysis: Investigating how the methylation of histidine in a substrate peptide affects recognition and catalysis by an enzyme.[4]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a 1-Methylhistidine Containing Peptide

This protocol describes the incorporation of a 1-methylhistidine residue into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids and Fmoc-His(1-Me)-OH

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N'-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Isopropanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.

    • Wash the resin thoroughly with DMF (3x), Isopropanol (3x), and DMF (3x).

    • In a separate tube, pre-activate the first Fmoc-amino acid (3 eq.) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours.

  • Peptide Chain Elongation: Repeat the following cycle for each amino acid:

    • Washing: Wash the resin with DMF (5x).

    • Fmoc Deprotection: Treat with 20% piperidine in DMF (5 min + 15 min).

    • Washing: Wash the resin with DMF (3x), Isopropanol (3x), and DMF (3x).

    • Coupling: Pre-activate the next Fmoc-amino acid (including Fmoc-His(1-Me)-OH at the desired position) and couple as described in step 2.

    • Monitoring: After each coupling, perform a Kaiser test to confirm the absence of free primary amines.[12]

  • Cleavage and Deprotection:

    • After the final coupling and deprotection, wash the resin with DMF (5x), DCM (5x), and methanol (3x), then dry under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube of cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and repeat the ether wash twice.

    • Dry the resulting peptide pellet under vacuum.

Protocol 2: Peptide Purification and Characterization

A. Purification by Reverse-Phase HPLC:

  • Dissolve the crude peptide in a minimal volume of a suitable solvent (e.g., 50% acetonitrile/water).

  • Inject the solution onto a semi-preparative C18 reverse-phase HPLC column.

  • Elute the peptide using a linear gradient of acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA).

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the major peak.

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

B. Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) to confirm the molecular weight. The observed mass should match the calculated theoretical mass of the 1-methylhistidine containing peptide.

Protocol 3: Binding Analysis by Surface Plasmon Resonance (SPR)

This protocol provides a general workflow for analyzing the binding of the synthesized peptide to a target protein.[13]

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Target protein (ligand)

  • Synthesized peptide (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Ligand Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.

    • Inject the target protein (diluted in a low pH buffer, e.g., 10 mM sodium acetate pH 4.5) over the activated surface to achieve the desired immobilization level.

    • Deactivate excess reactive groups by injecting ethanolamine.

    • A reference flow cell should be prepared similarly but without the protein.

  • Analyte Binding Measurement:

    • Prepare a dilution series of the synthesized peptide (both the 1-MH version and the wild-type) in running buffer. A typical concentration range might be 0.1 nM to 1 µM.

    • Inject each peptide concentration over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 s), followed by a dissociation phase with running buffer.

    • Between injections, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH glycine or high salt buffer) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • Determine the association rate constant (k on), dissociation rate constant (k off), and the equilibrium dissociation constant (K D = k off / k on).

Data Presentation

Quantitative data from binding studies should be presented clearly to allow for direct comparison between the modified and unmodified peptides.

Table 1: Comparative Binding Kinetics of Peptide X and Peptide X (His→1-Me-His) to Target Protein Y

Analyte (Peptide)k on (M⁻¹s⁻¹)k off (s⁻¹)K D (nM)
Peptide X (Wild-Type)1.5 x 10⁵3.0 x 10⁻³20.0
Peptide X (His→1-Me-His)2.1 x 10⁵8.4 x 10⁻⁴4.0

This table presents hypothetical data derived from an SPR experiment, illustrating how the incorporation of 1-methylhistidine can lead to a tighter binding interaction (lower K D), primarily by slowing the dissociation rate.

Visualizations

G cluster_synthesis Peptide Synthesis & Purification cluster_binding Binding Analysis s1 1. Fmoc-SPPS with Fmoc-His(1-Me)-OH s2 2. Cleavage from Resin & Deprotection s1->s2 s3 3. Crude Peptide Precipitation s2->s3 s4 4. RP-HPLC Purification s3->s4 s5 5. Lyophilization & QC (Mass Spectrometry) s4->s5 b1 6. Target Protein Immobilization (SPR) s5->b1 Pure Peptide b2 7. Peptide Injection (Analyte) b1->b2 b3 8. Measure Association & Dissociation b2->b3 b4 9. Data Analysis: Determine kon, koff, KD b3->b4 d1 Compare KD of WT vs 1-Me-His Peptide b4->d1

Caption: Workflow for synthesis and binding analysis of 1-MH peptides.

G cluster_wt Wild-Type Peptide Binding cluster_mod 1-Methylhistidine Peptide Binding wt_pep Peptide (His) wt_rec Receptor Pocket wt_pep->wt_rec H-Bond Possible mod_rec Receptor Pocket mod_pep Peptide (1-Me-His) mod_pep->mod_rec H-Bond Blocked Hydrophobic Contact Enhanced note Result: Altered Affinity (KD) and/or Kinetics (koff) mod_rec->note

Caption: Impact of 1-methylhistidine on receptor interaction.

G stim External Stimulus setd3 SETD3 (His Methyltransferase) stim->setd3 Activates actin_mod Actin (1-Me-His73) setd3->actin_mod Methylates actin_unmod Actin (His73) assembly Actin Filament Assembly actin_mod->assembly Promotes response Cellular Response (e.g., Smooth Muscle Contraction) assembly->response

Caption: Simplified pathway involving SETD3-mediated actin methylation.

References

Troubleshooting & Optimization

Preventing racemization of H-His(1-Me)-OMe during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of H-His(1-Me)-OMe during peptide coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the conversion of a single enantiomer of an amino acid into a mixture of both its D and L forms.[1][2] During peptide synthesis, the chiral integrity of the α-carbon of an amino acid can be compromised during the activation and coupling steps, leading to the incorporation of the incorrect stereoisomer into the peptide chain.[1] This loss of stereochemical purity can have significant impacts on the final peptide's biological activity and pharmacological properties.

Q2: Why is this compound particularly susceptible to racemization?

A2: Histidine and its derivatives are known to be highly prone to racemization.[3][4] The mechanism involves the π-nitrogen of the imidazole ring acting as an internal base, which catalyzes the formation of a planar oxazolone or a related optically labile intermediate upon activation of the carboxylic acid group for coupling.[5] The presence of the N-methyl group in this compound can further influence the electronic properties of the imidazole ring and the steric environment around the chiral center, potentially affecting its susceptibility to racemization.

Q3: What are the primary strategies to prevent racemization during the coupling of this compound?

A3: Several key strategies can be employed to minimize racemization:

  • Choice of Coupling Reagent: Utilizing coupling reagents known for low racemization potential is crucial.

  • Use of Additives: Incorporating racemization-suppressing additives can significantly reduce the loss of stereochemical integrity.

  • Optimized Reaction Conditions: Careful control of temperature, solvent, and base concentration can mitigate racemization.

  • Protecting Group Strategy: While the imidazole nitrogen of this compound is already methylated, for other histidine derivatives, appropriate side-chain protection is a key consideration.

Troubleshooting Guides

Issue: Significant racemization of this compound is detected after a coupling reaction.

This troubleshooting guide will walk you through a logical sequence of steps to identify and resolve the source of racemization.

cluster_solutions Potential Solutions start High Racemization Detected coupling_reagent Step 1: Evaluate Coupling Reagent start->coupling_reagent additives Step 2: Assess Use of Additives coupling_reagent->additives sol1 Switch to a lower racemization reagent (e.g., ynamides, DEPBT). Use carbodiimides ONLY with additives. coupling_reagent->sol1 conditions Step 3: Review Reaction Conditions additives->conditions sol2 Ensure addition of HOBt, HOAt, or Oxyma. Consider CuCl2 as an additive. additives->sol2 base Step 4: Check Base Concentration conditions->base sol3 Lower reaction temperature (e.g., 0°C). Use a less polar solvent if possible. conditions->sol3 resolution Resolution: Optimized Protocol base->resolution sol4 Use the minimum necessary amount of a sterically hindered base (e.g., DIPEA, collidine). base->sol4

Caption: Troubleshooting workflow for addressing racemization.

  • Step 1: Evaluate the Coupling Reagent

    • Problem: Certain coupling reagents, particularly carbodiimides like DCC and DIC, are known to cause significant racemization when used alone.[6]

    • Solution: If using a carbodiimide, ensure it is paired with a racemization-suppressing additive (see Step 2). For highly sensitive couplings, consider switching to reagents with a lower intrinsic potential for racemization. Phosphonium and aminium/uronium salts (e.g., PyBOP, HATU, HBTU) generally offer better results, though they are not entirely free from this side reaction.[4][7] Ynamide-based coupling reagents have been shown to be exceptionally effective at preventing racemization.[8][9][10][11][12] DEPBT is another excellent choice for racemization-prone amino acids like histidine derivatives.[6][13]

  • Step 2: Assess the Use of Additives

    • Problem: The absence of additives that suppress the formation of the planar oxazolone intermediate can lead to high levels of racemization.

    • Solution: Always include an additive such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in your coupling reaction.[3][14] These additives react with the activated amino acid to form an active ester that is less prone to racemization. For particularly challenging cases, the addition of copper (II) chloride (CuCl₂) has been shown to be effective in suppressing racemization.[3][4]

  • Step 3: Review Reaction Conditions

    • Problem: Elevated temperatures and the use of polar aprotic solvents can increase the rate of racemization.

    • Solution: Perform the coupling reaction at a lower temperature, such as 0°C.[3] While solvent choice can be limited by solubility, consider using less polar solvents where feasible, as this can help to reduce the extent of racemization.[3]

  • Step 4: Check the Base Concentration

    • Problem: The presence of excess tertiary amine base can promote racemization through direct enolization of the activated amino acid.

    • Solution: Use the minimum amount of base necessary to facilitate the coupling reaction.[3] Opting for a sterically hindered base, such as diisopropylethylamine (DIPEA) or collidine, is often preferred over less hindered bases like triethylamine.

Quantitative Data on Coupling Reagents

Coupling Reagent/SystemAmino Acid Derivative% D-Isomer (Racemization)Yield (%)Reference
HATU / DIEA Fmoc-L-Ser(OtBu)-OH1387[10]
HBTU / DIEA Fmoc-L-Ser(OtBu)-OH1085[10]
PyBop / DIEA Fmoc-L-Ser(OtBu)-OH1190[10]
DCC Fmoc-L-Ser(OtBu)-OH998[10]
DEPBT Fmoc-L-Ser(OtBu)-OH050[10]
MYMsA (Ynamide) Fmoc-L-Ser(OtBu)-OH099[10]
MYTsA (Ynamide) Fmoc-L-Ser(OtBu)-OH099[10]
DIC / Oxyma Fmoc-L-His(Trt)-OH1.8-[15]
DIC / Oxyma (at 55°C) Fmoc-L-His(Trt)-OH31.0-[15]

Note: Reaction conditions and substrates vary between studies, so this table should be used for comparative purposes.

Experimental Protocols

Protocol 1: General Low-Racemization Coupling of this compound

This protocol outlines a general procedure for coupling this compound to a resin-bound peptide, incorporating best practices to minimize racemization.

cluster_workflow Coupling Workflow start Start preactivation Pre-activation (Amino Acid + Reagent + Additive) in DMF at 0°C start->preactivation addition Addition to Peptide-Resin preactivation->addition coupling Coupling Reaction (e.g., 2 hours at 0°C) addition->coupling wash Wash Resin coupling->wash end End wash->end

Caption: Experimental workflow for low-racemization coupling.

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Activation Solution Preparation: In a separate vessel, dissolve 3 equivalents of the N-protected this compound and 3 equivalents of an additive (e.g., Oxyma) in DMF. Cool the solution to 0°C in an ice bath.

  • Coupling Reagent Addition: Add 3 equivalents of the coupling reagent (e.g., DIC) to the cooled amino acid solution. Allow the mixture to pre-activate for 5-10 minutes at 0°C.

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen peptide-resin. If required, add a minimal amount of a hindered base (e.g., 1-2 equivalents of DIPEA).

  • Reaction Monitoring: Allow the reaction to proceed at 0°C for 2-4 hours, or until completion as monitored by a colorimetric test (e.g., Kaiser test).

  • Washing: After the coupling is complete, thoroughly wash the resin with DMF, followed by dichloromethane (DCM), and then dry under vacuum.

Protocol 2: Quantification of Racemization by Chiral HPLC

This protocol provides a general framework for analyzing the enantiomeric purity of the resulting peptide after cleavage from the resin.

  • Peptide Cleavage and Deprotection: Cleave the synthesized peptide from the solid support and remove all protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Peptide Hydrolysis: Hydrolyze a small sample of the crude peptide in 6N HCl at 110°C for 24 hours to break it down into its constituent amino acids.

  • Derivatization (Optional but Recommended): Derivatize the amino acid hydrolysate with a chiral derivatizing agent (e.g., Marfey's reagent) to facilitate the separation of the D and L isomers on a standard reverse-phase HPLC column.

  • Chiral HPLC Analysis:

    • Column: Use a chiral stationary phase (CSP) column designed for amino acid enantiomer separation.

    • Mobile Phase: A typical mobile phase for underivatized amino acids might be a buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol). For derivatized amino acids, a standard reverse-phase gradient may be used.

    • Detection: Monitor the elution of the amino acids using a UV detector at an appropriate wavelength (e.g., 214 nm for peptide bonds or a different wavelength depending on the derivatizing agent).

    • Quantification: Integrate the peak areas of the D and L isomers of 1-methyl-histidine. The percentage of racemization can be calculated as: % Racemization = [Area(D) / (Area(D) + Area(L))] * 100.

References

Technical Support Center: H-His(1-Me)-OMe in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions regarding the use of 1-methyl-histidine methyl ester (H-His(1-Me)-OMe) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction associated with the use of histidine derivatives in peptide synthesis, and how does this compound address this?

A1: The most significant side reaction for histidine during peptide synthesis is racemization (epimerization) at the α-carbon.[1][2] This occurs because the lone pair of electrons on the unprotected N-π (N-1) of the imidazole side chain can act as an internal base, abstracting the acidic proton from the α-carbon during the activation step of the coupling reaction.[3] This forms an achiral intermediate, leading to a loss of stereochemical purity in the final peptide.[1][3]

This compound has a methyl group permanently attached to the N-1 position of the imidazole ring. This methylation blocks the nitrogen atom that would otherwise initiate the racemization mechanism.[4] Therefore, using a 1-methylated histidine derivative is an effective strategy to suppress this common side reaction.

Q2: Besides racemization, are there other potential side reactions for this compound?

A2: While N-π methylation effectively prevents racemization, other general peptide synthesis side reactions can still occur. These are not specific to this compound but are important to consider:

  • Incomplete Coupling: Steric hindrance from the growing peptide chain or peptide aggregation can lead to incomplete coupling reactions.[4] Using microwave energy or switching to a solvent like N-methylpyrrolidone (NMP) can sometimes help overcome these issues.[5][6]

  • Side-Chain Acylation: Although less common for the methylated imidazole ring, unwanted acylation on the unprotected N-τ (N-3) nitrogen can potentially occur under certain activation conditions.

  • Aspartimide Formation: If the sequence contains Asp-Gly, Asp-Ala, or Asp-Ser, this side reaction can occur under both acidic and basic conditions.[4] Adding HOBt to the deprotection solution can help reduce its formation.[4][5]

Q3: How does the choice of coupling reagent affect the risk of racemization with histidine derivatives?

A3: The choice of coupling reagent significantly impacts the extent of racemization. Uronium-based reagents like HBTU or HATU can lead to higher levels of racemization, especially at elevated temperatures.[2][7] Carbodiimide-based activation, such as with Diisopropylcarbodiimide (DIC) in the presence of an additive like Oxyma Pure, is generally preferred as the acidic environment helps suppress epimerization.[3][7]

Troubleshooting Guide

Problem 1: High levels of D-isomer detected in the final peptide.

Possible Cause Recommended Solution
Prolonged Activation Time Histidine residues should not remain in an activated state for extended periods, as this increases the likelihood of epimerization.[3] Reduce the pre-activation time or use in situ activation methods.
High Coupling Temperature Elevated temperatures significantly accelerate racemization.[3] Lowering the coupling temperature to 50°C or even room temperature can drastically reduce the formation of the D-isomer.[5]
Incorrect Coupling Reagents Uronium-based activators may promote racemization.
Incorrect Base The choice and amount of base used during coupling can influence racemization.[8] Use a hindered base like diisopropylethylamine (DIEA) or 2,4,6-collidine and use the minimum amount necessary.

Problem 2: Low coupling efficiency or incomplete reaction.

Possible Cause Recommended Solution
Peptide Aggregation Hydrophobic sequences are prone to aggregation on the solid support, hindering reagent access.[4]
Steric Hindrance The N-terminus of the growing peptide chain may be sterically hindered, making coupling difficult.
Poor Resin Swelling If the resin does not swell properly, reaction sites are not accessible. This is an indication of aggregation.[4]

Quantitative Data

The choice of protecting group and the reaction temperature have a profound impact on the level of racemization during histidine coupling. While data for this compound is not specifically available in the cited literature, the following table comparing the commonly used Trityl (Trt) group with the Boc group illustrates this principle. The 1-Me group, like the Boc group, protects the imidazole nitrogen involved in the racemization mechanism and would be expected to show similarly low levels of epimerization.

Table 1: Comparison of D-Isomer Formation for Different Histidine Derivatives and Temperatures

Histidine Derivative Coupling Temperature % D-Isomer Formation
Fmoc-His(Trt)-OH 50 °C 6.8%
Fmoc-His(Boc)-OH 50 °C 0.18%
Fmoc-His(Trt)-OH 90 °C >16%
Fmoc-His(Boc)-OH 90 °C 0.81%

(Data adapted from a study on the synthesis of Liraglutide)[3]

Visualizations

Histidine Racemization Mechanism

The following diagram illustrates the mechanism by which an unprotected N-π on the histidine imidazole ring can lead to racemization during the activation step of peptide coupling.

G cluster_0 Step 1: Activation & Proton Abstraction cluster_1 Step 2: Reprotonation cluster_2 Solution with this compound A Activated L-Histidine (N-π unprotected) B Achiral Enolate Intermediate A->B  Intramolecular  proton transfer C L-Histidine Product B->C Reprotonation D D-Histidine Product (Racemization) B->D Reprotonation E Activated L-His(1-Me)-OMe (N-π is methylated) F Proton abstraction is blocked. Racemization is suppressed. E->F

Caption: Mechanism of Histidine Racemization and its Prevention by N-π Methylation.

Troubleshooting Workflow for Histidine Coupling

This workflow provides a logical sequence of steps to diagnose and resolve common issues encountered when coupling histidine derivatives.

G start Start: Problem with His(1-Me) Coupling check_purity Analyze Crude Peptide (HPLC, MS) start->check_purity purity_ok Synthesis Successful check_purity->purity_ok Purity & Yield OK low_yield Issue: Low Yield / Incomplete Coupling check_purity->low_yield Low Yield racemization Issue: High D-Isomer (Racemization) check_purity->racemization Low Purity (Diastereomer) ts_low_yield_1 Switch solvent to NMP or add chaotropic salts low_yield->ts_low_yield_1 ts_rac_1 Lower coupling temp (e.g., to 50°C) racemization->ts_rac_1 ts_low_yield_2 Use microwave synthesis or double couple ts_low_yield_1->ts_low_yield_2 If aggregation persists ts_rac_2 Switch to DIC/Oxyma coupling reagents ts_rac_1->ts_rac_2 If racemization persists ts_rac_3 Reduce activation time ts_rac_2->ts_rac_3 And/Or

Caption: Troubleshooting Workflow for this compound Coupling in SPPS.

Experimental Protocols

Protocol: Low-Racemization Coupling of Fmoc-His(1-Me)-OH in Fmoc-SPPS

This protocol is designed to minimize epimerization during the incorporation of 1-methylhistidine.

1. Materials:

  • Fmoc-His(1-Me)-OH

  • Solid-phase resin with N-terminal deprotected peptide

  • Coupling Reagent: Diisopropylcarbodiimide (DIC)

  • Coupling Additive: Oxyma Pure (or HOBt)

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Base: N,N-Diisopropylethylamine (DIEA) (use sparingly if needed for neutralization)

2. Procedure:

  • Resin Preparation: Swell the peptide-resin in the chosen solvent (DMF or NMP) for 30 minutes. Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation:

    • In a separate vessel, dissolve 4 equivalents of Fmoc-His(1-Me)-OH and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the solution.

    • Crucially, do not allow the activation mixture to stand for a prolonged period before adding it to the resin. In situ activation is preferred.

  • Coupling Reaction:

    • Immediately add the activation mixture to the washed, deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature or, for critical applications, at a reduced temperature (e.g., 50°C) for 2-4 hours.[3][5] Avoid higher temperatures unless necessary for overcoming aggregation.[3]

  • Monitoring and Washing:

    • Perform a Kaiser test to monitor the completion of the coupling reaction.[9] If the test is positive (indicating free amines), a second coupling may be required.

    • Once the reaction is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.

  • Capping (Optional): If a small percentage of unreacted amines remain, cap them using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

  • Continuation: Proceed to the deprotection step for the next coupling cycle.

References

Technical Support Center: Optimizing Coupling Efficiency of H-His(1-Me)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling efficiency of 1-methyl-histidine methyl ester (H-His(1-Me)-OMe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful peptide synthesis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound.

Question: I am observing incomplete coupling of this compound, resulting in low yield and deletion sequences. What are the potential causes and solutions?

Answer:

Incomplete coupling of this compound is a common challenge primarily due to the steric hindrance imparted by the N-methyl group on the imidazole ring. This steric bulk can significantly slow down the kinetics of the coupling reaction.[1] Here is a systematic approach to troubleshoot this issue:

  • Choice of Coupling Reagent: The selection of an appropriate coupling reagent is critical. For sterically hindered and N-methylated amino acids, high-activity reagents are necessary to achieve efficient coupling.[1][2]

    • Recommended: Uronium/Aminium salts like HATU , HBTU , and COMU are generally more effective than carbodiimides for such couplings.[2][3] PyAOP is also a highly effective reagent for coupling N-methylated amino acids.[3]

    • Consider: Phosphonium salts like PyBOP can also be very effective.[2]

    • Less Effective: Carbodiimides like DIC may result in slower reaction rates and require the use of additives like HOBt or Oxyma to improve efficiency and suppress racemization.[2][3]

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature can sometimes improve coupling efficiency for difficult sequences, but it may also increase the risk of racemization.[4] This parameter should be optimized carefully.

    • Double Coupling: Performing a second coupling step with fresh reagents after the initial coupling can help drive the reaction to completion.[5]

    • Solvent: Ensure the use of high-purity, anhydrous solvents like DMF or NMP. Water content can hydrolyze the activated amino acid and reduce coupling efficiency.[6]

  • Monitoring the Reaction: For solid-phase peptide synthesis (SPPS), it is crucial to monitor the completion of the coupling reaction.

    • The standard Kaiser test is not reliable for secondary amines like N-methylated histidine.[7]

    • Alternative tests like the bromophenol blue test or the chloranil test should be used to monitor the presence of unreacted secondary amines.[7][8][9]

Question: I am observing a significant amount of racemized product in my final peptide. How can I minimize racemization during the coupling of this compound?

Answer:

Histidine is an amino acid that is particularly prone to racemization during peptide coupling.[3][10] The presence of the N-methyl group can further influence the rate of this side reaction. Here are strategies to mitigate racemization:

  • Choice of Coupling Reagent and Additives:

    • HATU is known to be very fast and can lead to less epimerization compared to HBTU.[3]

    • When using carbodiimides like DIC , the addition of racemization-suppressing additives is essential. HOBt or Oxyma are commonly used for this purpose.[2][3][11]

    • DEPBT is reported to be a reagent of choice for coupling Fmoc-His(Trt)-OH with remarkable resistance to racemization.[2]

  • Base Selection: The choice and amount of base used can significantly impact racemization.

    • Use a weaker or more sterically hindered base. N-methylmorpholine (NMM) or sym-collidine are preferred over DIPEA in cases with a high risk of racemization.[2][5][11]

    • Use the minimum necessary amount of base.

  • Activation Time: Avoid prolonged pre-activation of the carboxylic acid component before the addition of the amine. This can increase the risk of racemization.[5]

  • Temperature: Perform the coupling at a lower temperature (e.g., 0 °C) to reduce the rate of racemization.[5]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are most recommended for this compound?

A1: For N-methylated amino acids like this compound, the most recommended coupling reagents are the highly active uronium/aminium or phosphonium salt-based reagents. HATU , PyAOP , and COMU are excellent choices due to their high reactivity, which helps overcome the steric hindrance of the N-methyl group.[1][2][3]

Q2: What is a typical reaction time for the coupling of this compound?

A2: The reaction time is highly dependent on the chosen coupling reagent, the nature of the coupling partner, and the reaction conditions. With highly reactive reagents like HATU, coupling can be complete within an hour.[8] However, for sterically demanding couplings, longer reaction times or a double coupling protocol may be necessary.[1][6] It is always best to monitor the reaction progress to determine the optimal time.

Q3: What are the main side reactions to be aware of during the coupling of this compound?

A3: The primary side reactions of concern are incomplete coupling due to steric hindrance and racemization of the histidine residue.[1][12][13] Another potential side reaction, especially when using uronium/aminium reagents like HBTU or HATU in excess without pre-activation, is the guanidinylation of the N-terminal amine, which terminates the peptide chain.[10]

Q4: How can I analyze the purity and confirm the identity of my peptide containing 1-methyl-histidine?

A4: The purity of the final peptide is typically determined by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , with detection at 214 or 220 nm.[4][14] The identity of the peptide should be confirmed by Mass Spectrometry (MS) .[4][15] To quantify the extent of racemization, chiral chromatography is the most suitable analytical method.[14]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for N-Methylated and Sterically Hindered Amino Acids

Coupling ReagentReagent TypeTypical Reaction TimeRacemization RiskKey Advantages
HATU Uronium/Aminium30-60 minLowHigh reactivity, less epimerization, effective for difficult couplings.[3][8]
HBTU/TBTU Uronium/Aminium30-60 minLowGood balance of reactivity and cost, widely used.[2][3]
COMU Uronium/Aminium30-60 minLowHigh efficiency comparable to HATU, safer byproducts.[2]
PyAOP/PyBOP Phosphonium1-4 hoursLowHighly effective, especially for N-methylated residues.[2][3]
DIC/HOBt Carbodiimide1-4 hoursModerateCost-effective, but slower reaction rates.[2][3]
DIC/Oxyma Carbodiimide1-4 hoursLowOxyma is a good alternative to HOBt for suppressing racemization.[13]

Note: Reaction times are estimates and can vary based on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Coupling of this compound using HATU in SPPS
  • Resin Preparation: Start with the resin-bound peptide with the N-terminal protecting group removed. Wash the resin thoroughly with DMF.

  • Reagent Preparation: Prepare a solution of Fmoc-protected amino acid (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and a hindered base like DIPEA or NMM (6-10 equivalents) in DMF.

  • Activation: Allow the reagent mixture to pre-activate for 1-2 minutes at room temperature.[6]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of the resin and perform a bromophenol blue test to check for the presence of free secondary amines.[8] If the test is positive (blue-green beads), the coupling is incomplete, and a second coupling should be performed.

  • Washing: Once the coupling is complete, wash the resin extensively with DMF to remove excess reagents and byproducts.[14]

Protocol 2: Analysis of Coupling Efficiency and Purity by RP-HPLC
  • Peptide Cleavage: Cleave a small amount of the peptide from the resin using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

  • Sample Preparation: Precipitate the cleaved peptide in cold ether, centrifuge, and dissolve the pellet in a suitable solvent (e.g., 50% acetonitrile/water).

  • Chromatographic Conditions: [14]

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B (e.g., 5% to 95% B over 30 minutes).

    • Detection: UV absorbance at 214 nm or 220 nm.

  • Data Analysis: Determine the purity of the peptide by integrating the peak area of the desired product relative to the total peak area.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_analysis Analysis resin Start: Resin with free N-terminal deprotection N-terminal Deprotection resin->deprotection washing1 DMF Wash deprotection->washing1 coupling Coupling with This compound (e.g., HATU/Base) washing1->coupling monitoring Monitoring (Bromophenol Blue Test) coupling->monitoring monitoring->coupling Incomplete (Recouple) washing2 DMF Wash monitoring->washing2 Coupling Complete continue_synthesis Continue Synthesis or Final Deprotection washing2->continue_synthesis cleavage Cleavage from Resin continue_synthesis->cleavage purification RP-HPLC Purification cleavage->purification analysis Purity (HPLC) & Identity (MS) Analysis purification->analysis final_product Purified Peptide analysis->final_product troubleshooting_logic start Problem: Incomplete Coupling of This compound q1 Is the coupling reagent optimized for N-methyl amino acids? start->q1 sol1 Use high-activity reagents: HATU, PyAOP, COMU q1->sol1 No q2 Are the reaction conditions optimal? q1->q2 Yes sol1->q2 sol2 Consider double coupling, increase temperature cautiously q2->sol2 No q3 Is the reaction being monitored correctly? q2->q3 Yes sol2->q3 sol3 Use Bromophenol Blue Test (not Kaiser Test) q3->sol3 No end Improved Coupling Efficiency q3->end Yes sol3->end

References

Troubleshooting low yield in H-His(1-Me)-OMe peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Low Yield in H-His(1-Me)-OMe Synthesis

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the synthesis of this compound. The inherent steric hindrance of the N-methyl group and the reactive nature of the histidine side chain present unique challenges that require optimized protocols.[1]

Frequently Asked Questions (FAQs)

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields in the synthesis of N-methylated peptides, particularly those containing histidine, are common and typically stem from two primary factors:

  • Steric Hindrance: The N-methyl group on the histidine residue significantly obstructs the approach of the activated amino acid, slowing down the kinetics of the coupling reaction.[1] This can lead to incomplete reactions, especially when coupling an amino acid to the N-methylated amine.

  • Histidine Side Chain Reactivity: The imidazole ring of histidine is nucleophilic and can catalyze side reactions, most notably racemization (epimerization) of the amino acid residue during the activation step.[2][3] Without proper side-chain protection, acylation of the imidazole ring can also occur.[4]

Q2: My coupling reaction seems incomplete. How can I improve the coupling efficiency?

Incomplete coupling is the most frequent cause of low yield. To overcome the steric hindrance of the N-methyl group, more potent coupling reagents and optimized conditions are necessary.

  • Use High-Activity Coupling Reagents: Standard reagents may be insufficient. Opt for highly efficient aminium/uronium or phosphonium salt-based reagents like HATU, HBTU, PyAOP, or COMU.[5][6] HATU is often preferred as it reacts quickly with less risk of epimerization.[5] PyAOP is noted to be especially effective for coupling N-methylated amino acids.[5]

  • Increase Reaction Time and Equivalents: Allow for longer coupling times (2-24 hours) compared to standard peptide couplings. Increasing the equivalents of the amino acid and coupling reagent (2-4 equivalents) can also drive the reaction to completion.

  • Consider Microwave Synthesis: Microwave-assisted peptide synthesis can significantly accelerate difficult coupling steps by providing controlled and rapid heating, which can help overcome the kinetic barrier.[7]

Q3: I'm observing significant racemization of the histidine residue. What can I do to minimize this?

Racemization of histidine is a well-documented side reaction catalyzed by its own imidazole side chain.[2] Minimizing this requires a multi-faceted approach:

  • Side-Chain Protection: This is critical. Use a suitable protecting group for the imidazole nitrogen, such as Trityl (Trt) or 4-Methyltrityl (Mtt), in Fmoc-based synthesis.[2] These groups physically block the side chain from participating in unwanted reactions.

  • Choice of Coupling Reagent: Some coupling reagents are less prone to causing racemization. For instance, HATU is known to be superior to HBTU in this regard.[5] When using carbodiimides like DIC, the addition of an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) is essential to suppress racemization.[5]

  • Base Selection: In reactions requiring a base, use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6]

Q4: What are the best practices for protecting the histidine side chain during Fmoc synthesis?

Proper protection of the histidine side chain is crucial to prevent both racemization and side-chain acylation.[2][4] For Fmoc solid-phase peptide synthesis (SPPS), trityl-based protecting groups are the standard choice.

  • Fmoc-His(Trt)-OH: The Trityl (Trt) group is the most common and is labile to standard trifluoroacetic acid (TFA) cleavage cocktails, making it compatible with most Fmoc strategies.[2]

  • Fmoc-His(Mtt)-OH: The 4-Methyltrityl (Mtt) group is more acid-sensitive than Trt and can be removed selectively using dilute TFA while other acid-labile groups (like Boc or tBu) remain intact.[2] This allows for on-resin side-chain modifications if needed.

  • Fmoc-His(MBom)-OH: The 4-methoxybenzyloxymethyl (MBom) group is designed to prevent racemization effectively but can be associated with side reactions from formaldehyde generation during acid cleavage.[3]

Q5: Are there any specific side reactions I should be aware of when synthesizing peptides with N-methylated histidine?

Beyond incomplete coupling and racemization, be mindful of other potential side reactions that can impact yield and purity:

  • Over-activation: Using excessively powerful activation conditions can sometimes lead to unwanted modifications.[8]

  • Aspartimide Formation: If your sequence contains aspartic acid (Asp), it can cyclize to form an aspartimide, especially under basic conditions (like piperidine for Fmoc removal). This can be suppressed by adding HOBt to the deprotection solution.[9]

  • Cleavage-Related Issues: During final cleavage from the resin with strong acids like TFA, protecting groups generate reactive cations. These can modify sensitive residues. Always use a scavenger cocktail (e.g., TFA/TIS/H₂O) to quench these species.[9]

Q6: I'm having trouble purifying the final peptide. What purification strategy is recommended for this compound?

Purification can be challenging due to the potential for closely eluting side products.

  • Reverse-Phase HPLC (RP-HPLC): This is the most common method. Use a C18 column with a water/acetonitrile gradient. Adding an ion-pairing agent like 0.1% TFA to both mobile phases is crucial; it protonates the imidazole side chain, improving solubility and resulting in sharper peaks.[10]

  • Immobilized Metal Affinity Chromatography (IMAC): As an alternative or supplementary step, IMAC offers high selectivity for histidine-containing peptides.[11] The imidazole ring coordinates with metal ions (e.g., Ni²⁺, Cu²⁺) immobilized on a resin. The target peptide is captured and can then be eluted with a low pH buffer or by competitive displacement with imidazole.[10][11]

Data Presentation

Table 1: Comparison of Common Coupling Reagents for N-Methylated Amino Acids

Coupling ReagentReagent TypeKey Features & AdvantagesTypical Conditions / Additives
HATU Aminium SaltFast reaction rates; lower risk of racemization compared to HBTU.[5][6]Requires a non-nucleophilic base (e.g., DIPEA, NMM).[6]
HBTU / TBTU Aminium SaltWidely used and effective; byproducts are soluble and easily removed.[6]Requires a non-nucleophilic base (e.g., DIPEA, NMM).[6]
PyAOP Phosphonium SaltParticularly effective for sterically hindered couplings, including N-methyl to N-methyl linkages.[5]Requires a non-nucleophilic base (e.g., DIPEA).
COMU Aminium SaltCoupling efficiency comparable to HATU; incorporates Oxyma, a safer alternative to explosive HOBt/HOAt.[6]Requires a non-nucleophilic base (e.g., DIPEA, NMM).[6]
DIC / HOBt CarbodiimideCost-effective; widely used in both solution and solid-phase synthesis.[5]Requires an additive like HOBt to minimize racemization.[5]

Experimental Protocols

Protocol 1: Optimized Coupling of an Amino Acid to N-Methyl-Histidine on Resin

This protocol outlines a general procedure for coupling an Fmoc-protected amino acid onto a resin-bound peptide terminating with N-methyl-histidine, using HATU as the coupling agent.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Remove the N-terminal Fmoc group from the N-methyl-histidine residue using 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Activation Mixture Preparation: In a separate vessel, dissolve the incoming Fmoc-amino acid (4 eq.) in DMF. Add HATU (3.9 eq.) and allow it to dissolve.

  • Coupling Reaction: Add DIPEA (6 eq.) to the activation mixture and immediately add the solution to the prepared resin.

  • Incubation: Agitate the reaction mixture at room temperature for 2-4 hours. A Kaiser test can be performed to monitor the reaction's completion. If the test remains positive, the coupling can be extended or repeated.

  • Washing: Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (5x) to remove excess reagents and byproducts.

Protocol 2: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and simultaneous removal of side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water. Caution: Work in a fume hood and wear appropriate PPE.

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the volume of the filtrate with a stream of nitrogen gas. Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collection: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the pellet again with cold ether, and dry the crude peptide product under vacuum.

Protocol 3: Purification by Reverse-Phase HPLC

This protocol provides a general method for purifying the crude this compound peptide.

  • System Setup:

    • Column: C18 stationary phase (e.g., 5 µm particle size, 100 Å pore size).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Dissolve the crude peptide in a small amount of Mobile Phase A. If solubility is an issue, a small percentage of acetonitrile or DMF can be added. Centrifuge the sample to remove any insoluble material.

  • Chromatography:

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient, for example, from 5% to 65% Mobile Phase B over 30-40 minutes.

    • Monitor the elution profile using UV detection at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Visualization

Troubleshooting_Low_Yield start Low Yield in This compound Synthesis cause1 Incomplete Coupling start->cause1 cause2 Side Reactions start->cause2 cause3 Purification Loss start->cause3 subcause1a Steric Hindrance cause1->subcause1a Potential Reason subcause1b Suboptimal Reagents cause1->subcause1b Potential Reason subcause2a Histidine Racemization cause2->subcause2a Potential Reason subcause2b Protecting Group Failure cause2->subcause2b Potential Reason subcause3a Poor HPLC Resolution cause3->subcause3a Potential Reason subcause3b Precipitation Issues cause3->subcause3b Potential Reason solution1a Increase reaction time Use microwave assistance subcause1a->solution1a Solution solution1b Switch to high-activity reagent (e.g., HATU, PyAOP) subcause1b->solution1b Solution solution2a Use His(Trt) or His(Mtt) Add HOBt (with DIC) subcause2a->solution2a Solution solution2b Ensure correct protecting group Use scavenger cocktail during cleavage subcause2b->solution2b Solution solution3a Optimize gradient Use 0.1% TFA as modifier subcause3a->solution3a Solution solution3b Ensure complete precipitation in cold ether subcause3b->solution3b Solution

A troubleshooting workflow for low peptide synthesis yield.

References

Technical Support Center: H-His(1-Me)-OMe Instability During Resin Cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of H-His(1-Me)-OMe during cleavage from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability during cleavage?

The primary cause of instability for peptides containing 1-methylhistidine (this compound) during cleavage is the susceptibility of the N-methylated imidazole ring to degradation under strong acidic conditions, typically employed with Trifluoroacetic Acid (TFA). While standard cleavage cocktails are effective for many peptides, the presence of the electron-donating methyl group on the imidazole ring can lead to undesired side reactions.

Q2: What are the potential side reactions and degradation products?

During TFA-mediated cleavage, the highly reactive cationic species generated from protecting groups and the resin linker can attack the electron-rich methylated imidazole ring. While specific degradation pathways for this compound are not extensively documented in readily available literature, potential side reactions for N-methylated amino acids in general can include N-dealkylation or other modifications to the heterocyclic ring. For some N-methylated peptides, cleavage of the N-terminal amino acid has been observed under acidic conditions[1].

Q3: Are there specific cleavage cocktails recommended for peptides containing this compound?

While a universally optimized cocktail specifically for this compound is not explicitly defined, a judicious choice of scavengers is crucial. For peptides with sensitive residues, including histidine derivatives, cocktails that effectively quench carbocations are recommended. The use of scavengers is critical to trap reactive cationic species generated during the cleavage process, which can otherwise lead to unwanted modifications of sensitive amino acid residues[2].

A starting point would be a standard cleavage cocktail with a carefully selected scavenger combination. For instance, "Reagent K," which contains TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT), is a robust mixture designed to minimize a wide range of side reactions for sensitive residues[3][4]. Another option could be a milder cleavage strategy if compatible with other protecting groups on the peptide.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of peptides containing this compound.

Problem Possible Cause Recommended Solution
Low yield of the desired peptide 1. Incomplete cleavage from the resin. 2. Degradation of the peptide during cleavage. 3. Precipitation issues.1. Extend the cleavage time or perform a second cleavage step. 2. Optimize the cleavage cocktail with appropriate scavengers (see Protocol 1). Consider reducing the cleavage temperature. 3. Ensure complete precipitation by using a sufficient volume of cold ether and adequate incubation time.
Presence of unexpected peaks in HPLC analysis 1. Formation of degradation products. 2. Incomplete removal of protecting groups. 3. Adduct formation with scavengers.1. Use a milder cleavage cocktail or add specific scavengers to suppress side reactions. Analyze by LC-MS/MS to identify the masses of the byproducts (see Protocol 2). 2. Increase the cleavage time or the concentration of scavengers targeting specific protecting groups. 3. Select alternative scavengers. For example, triisopropylsilane (TIS) can sometimes be used in place of thiols to reduce thiol-adduct formation.
Identification of a product with loss of a methyl group The methyl group on the imidazole ring may be labile under strong acidic conditions.Use a less harsh cleavage condition if possible. This may involve using a lower concentration of TFA or a shorter cleavage time. However, this must be balanced with the requirement for complete removal of other protecting groups.

Experimental Protocols

Protocol 1: Optimized Cleavage of Peptides Containing this compound

This protocol provides a starting point for the cleavage of peptides containing the acid-sensitive 1-methylhistidine residue.

Materials:

  • Peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT))

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Centrifuge tubes

Procedure:

  • Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

  • Drain the DCM.

  • Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small volume of fresh cleavage cocktail and then with DCM. Combine all filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Incubate at -20°C for at least 1 hour to maximize precipitation.

  • Centrifuge the mixture to pellet the crude peptide.

  • Decant the ether and wash the peptide pellet with cold ether twice.

  • Dry the peptide pellet under vacuum.

Protocol 2: Analysis of Cleavage Products by LC-MS/MS

This protocol outlines the general procedure for analyzing the crude peptide to assess purity and identify potential degradation products.

Materials:

  • Crude peptide from Protocol 1

  • Solvent A: 0.1% Formic acid in water

  • Solvent B: 0.1% Formic acid in acetonitrile

  • C18 reverse-phase HPLC column

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

Procedure:

  • Dissolve a small amount of the crude peptide in Solvent A.

  • Inject the sample onto the C18 column.

  • Elute the peptides using a gradient of Solvent B. A typical gradient might be 5-95% Solvent B over 30 minutes.

  • Monitor the eluent by UV absorbance (e.g., at 214 nm and 280 nm).

  • Direct the eluent to the mass spectrometer for analysis.

  • Acquire mass spectra in a positive ion mode to determine the molecular weights of the components in each HPLC peak.

  • Perform MS/MS fragmentation on the major peaks to confirm the peptide sequence and identify any modifications or degradation products. Peptides containing unmodified histidine often show a characteristic immonium ion at m/z 110.0718[2]. The presence of a methylated histidine would result in a different characteristic fragment.

Data Presentation

Table 1: Common Cleavage Cocktails for Peptides with Sensitive Residues
ReagentCompositionTarget ResiduesReference
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTGeneral purpose, good for Trp, Tyr, Cys, Met[3][4]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 2.5% EDT, 3% Water, 2% Dimethylsulfide, 1.5% Ammonium IodideSpecifically for preventing methionine oxidation[5]
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane, 2.5% WaterGeneral purpose, less odorous alternative to thiol-containing cocktails[4]

Visualizations

Cleavage_Workflow Resin Peptide on Resin Cleavage Add Cleavage Cocktail (e.g., Reagent K) Resin->Cleavage Incubation Incubate 2-3h at RT Cleavage->Incubation Filtration Filter & Wash Resin Incubation->Filtration Precipitation Precipitate with Cold Ether Filtration->Precipitation Centrifugation Centrifuge & Wash Peptide Pellet Precipitation->Centrifugation Drying Dry Crude Peptide Centrifugation->Drying Analysis LC-MS/MS Analysis Drying->Analysis Purification Purification (HPLC) Analysis->Purification

Caption: Experimental workflow for peptide cleavage and analysis.

Troubleshooting_Logic Start Cleavage of This compound Peptide Check_Purity Analyze Crude Peptide by LC-MS Start->Check_Purity Good_Purity High Purity Check_Purity->Good_Purity Success Low_Purity Low Purity/ Side Products Check_Purity->Low_Purity Problem Action Optimize Cleavage Cocktail - Adjust Scavengers - Lower Temperature - Shorter Time Low_Purity->Action Reanalyze Re-run Cleavage & Analysis Action->Reanalyze Reanalyze->Good_Purity Improved Reanalyze->Low_Purity Still issues

Caption: Troubleshooting logic for cleavage optimization.

References

Technical Support Center: Synthesis and Purification of H-His(1-Me)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of H-His(1-Me)-OMe (1-methyl-L-histidine methyl ester). Our focus is on practical solutions for the removal of common byproducts to ensure the desired product purity.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Presence of Isomeric Byproduct (Nτ-methyl-L-histidine methyl ester)

Symptom: NMR or Mass Spectrometry analysis of the crude product indicates the presence of a second methylated histidine species alongside the desired Nπ-methylated product (this compound). The most common isomeric byproduct is Nτ-methyl-L-histidine methyl ester (3-methyl-L-histidine methyl ester).

Cause: Direct methylation of L-histidine methyl ester can occur on either of the two nitrogen atoms of the imidazole ring, leading to a mixture of Nπ (N-1) and Nτ (N-3) isomers.

Solutions:

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a highly effective method for separating the Nπ and Nτ isomers.

  • Selective Crystallization: Exploiting differences in the physicochemical properties of the isomers can allow for selective crystallization of the desired product.

  • Strategic Use of Protecting Groups: Modifying the synthetic route to include a protecting group on the Nτ nitrogen can prevent methylation at that position, thus favoring the formation of the desired Nπ isomer.

Problem 2: Incomplete Separation of Isomers via Chromatography

Symptom: Co-elution or poor resolution of the desired Nπ-methylated product and the Nτ-methylated byproduct during preparative HPLC.

Cause: The structural similarity of the isomers makes their separation challenging. The choice of stationary phase, mobile phase, and gradient profile is critical for achieving adequate resolution.

Troubleshooting Steps:

  • Optimize Mobile Phase:

    • pH Adjustment: The charge state of the imidazole ring is pH-dependent. Small adjustments to the pH of the mobile phase can significantly impact the retention times of the isomers and improve separation.

    • Solvent Composition: Varying the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer can alter selectivity.

    • Ion-Pairing Agents: The addition of an ion-pairing agent, such as trifluoroacetic acid (TFA), can enhance the separation of these closely related compounds.

  • Select an Appropriate Column:

    • Stationary Phase: C18 columns are commonly used for reversed-phase separation of amino acids and their derivatives. However, for challenging separations of isomers, other stationary phases such as phenyl-hexyl or embedded polar group (EPG) columns might offer different selectivity.

    • Particle Size and Column Dimensions: Using a column with smaller particle size and longer length can increase theoretical plates and improve resolution.

  • Adjust Gradient Profile: A shallower gradient around the elution time of the isomers can improve their separation.

Problem 3: Low Yield After Purification

Symptom: Significant loss of the desired this compound product during the purification process.

Cause: This can be due to multiple factors including product degradation, incomplete recovery from the purification matrix, or suboptimal purification conditions.

Troubleshooting Steps:

  • For HPLC Purification:

    • Optimize Fraction Collection: Ensure that the fraction collection window is set appropriately to capture the entire peak of the desired product without including significant amounts of the byproduct.

    • Minimize On-Column Degradation: If the product is sensitive to the mobile phase conditions (e.g., prolonged exposure to acid), minimize the run time and process the collected fractions promptly.

  • For Crystallization:

    • Solvent Selection: The choice of solvent is critical. A solvent system should be identified where the desired product has lower solubility than the byproduct at a specific temperature, allowing for its selective precipitation.

    • Control Cooling Rate: A slow and controlled cooling process generally leads to the formation of purer crystals.

    • Seeding: Introducing a small amount of pure this compound as seed crystals can promote the crystallization of the desired isomer.

Frequently Asked Questions (FAQs)

Q1: What are the main byproducts I should expect in the synthesis of this compound?

The primary byproduct is the regioisomer, Nτ-methyl-L-histidine methyl ester (also known as 3-methyl-L-histidine methyl ester). Depending on the reaction conditions and the methylating agent used, you might also observe small amounts of dimethylated histidine byproducts.

Q2: How can I confirm the identity of the desired Nπ-methylated product versus the Nτ-methylated byproduct?

Advanced analytical techniques are required to distinguish between these isomers. Ion mobility mass spectrometry has been shown to be effective in separating and identifying peptides containing these isomeric residues.[1] For routine analysis, high-resolution NMR spectroscopy can also be used, as the chemical shifts of the imidazole protons will differ between the two isomers.

Q3: Are there any synthetic strategies to avoid the formation of the Nτ-methylated byproduct altogether?

Yes, employing a protecting group strategy is a common approach. By selectively protecting the Nτ nitrogen of the histidine imidazole ring before the methylation step, you can direct the methylation to the desired Nπ position. A common protecting group for this purpose is the trityl (Trt) group. The trityl group can be subsequently removed under acidic conditions.

Q4: What are the typical yields and purities I can expect after purification?

Yields and purities are highly dependent on the chosen purification method and the initial purity of the crude product. With an optimized preparative HPLC method, it is possible to achieve purities of >98%. One-step purification of histidine-tagged proteins using metal precipitation has reported recoveries of up to 80% with a purity of 98%.[2][3]

Q5: Can I use crystallization to purify this compound?

Yes, crystallization can be a viable and scalable purification method. The success of this technique relies on finding a suitable solvent system where the solubility of this compound and its isomeric byproduct are sufficiently different. A systematic screening of various solvents and solvent mixtures at different temperatures is recommended to identify optimal crystallization conditions. A novel nonlinear optical semi-organic single crystal of L-histidine methyl ester dihydrochloride has been grown by the slow evaporation solution growth method.[4]

Experimental Protocols

Preparative RP-HPLC for Isomer Separation

This protocol provides a general guideline for the separation of Nπ- and Nτ-methyl-L-histidine methyl ester isomers. Optimization will be required based on the specific instrument and column used.

Parameter Condition
Column C18 Reversed-Phase, 5-10 µm particle size, ≥ 250 x 10 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5-25% B over 30 minutes (This is a starting point and should be optimized)
Flow Rate 5-10 mL/min (Adjust based on column dimensions)
Detection UV at 214 nm and 254 nm
Sample Preparation Dissolve crude product in Mobile Phase A

Note: The retention times of the isomers are typically very close. A shallow gradient is crucial for achieving baseline separation.

Visualizations

Workflow for this compound Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification start L-Histidine Methyl Ester methylation Methylation (e.g., Methyl Iodide) start->methylation crude Crude Product (Mixture of Isomers) methylation->crude hplc Preparative RP-HPLC crude->hplc crystallization Selective Crystallization crude->crystallization pure_product Pure this compound hplc->pure_product byproduct Nτ-methyl isomer hplc->byproduct crystallization->pure_product crystallization->byproduct

Caption: General workflow for the synthesis and purification of this compound.

Decision Tree for Troubleshooting Isomer Separation

start Poor Isomer Separation q1 Is the peak resolution < 1.0? start->q1 a1 Optimize Mobile Phase q1->a1 Yes success Successful Separation q1->success No q2 Have you tried adjusting pH and solvent gradient? a1->q2 q2->a1 No, adjust pH/gradient a2 Change Column q2->a2 Yes q3 Is the column chemistry appropriate? a2->q3 q3->a2 No, try different stationary phase a3 Consider alternative purification (Crystallization) q3->a3 Yes

Caption: Troubleshooting decision tree for improving isomer separation.

References

Technical Support Center: Managing Peptide Aggregation with H-His(1-Me)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for managing peptide aggregation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and preventing peptide aggregation, with a specific focus on peptides containing the modified amino acid H-His(1-Me)-OMe.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern in our experiments?

A1: Peptide aggregation is the self-association of peptide chains to form larger, often insoluble, structures.[1][2] This phenomenon is a significant concern as it can lead to decreased peptide purity, poor solubility, and loss of biological activity.[1] In drug development, peptide aggregates can also induce immunogenic responses. Aggregation is often driven by the formation of intermolecular hydrogen bonds, leading to the formation of stable β-sheet structures.[3]

Q2: How might the incorporation of this compound influence peptide aggregation?

A2: While specific experimental data on the direct role of this compound in preventing peptide aggregation is not extensively documented in the provided literature, we can infer its potential effects based on general principles of peptide chemistry. The methylation at the 1-position of the histidine imidazole ring introduces a significant structural change. This modification could potentially disrupt the hydrogen bonding patterns that are crucial for the formation of β-sheet structures, which are common in aggregated peptides.[1][3] The methyl group can create steric hindrance, preventing the close association of peptide backbones that is necessary for aggregation. Furthermore, the protonation state of the histidine imidazole ring can influence aggregation, and methylation at the N-1 position will alter its pKa and hydrogen bonding capacity.[4]

Q3: What are the primary factors that contribute to the aggregation of peptides during synthesis and handling?

A3: Several factors can contribute to peptide aggregation:

  • Peptide Sequence: Hydrophobic residues and sequences prone to forming β-sheets are more likely to aggregate.[1]

  • Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[5][6]

  • pH and Ionic Strength: The pH of the solution affects the net charge of the peptide, influencing electrostatic interactions. High salt concentrations can sometimes lead to "salting out" and precipitation.[5]

  • Temperature: Higher temperatures can sometimes promote aggregation by increasing molecular motion and the likelihood of intermolecular collisions.

  • Solvent: The choice of solvent during synthesis and for dissolution can significantly impact solubility and aggregation.[1][3]

Troubleshooting Guide

Issue 1: My peptide containing this compound is showing poor solubility or has visible precipitates upon dissolution.

This is a common indication of peptide aggregation. The following steps can be taken to improve solubility and disaggregate the peptide.

StepActionRationale
1 Sonication Use a bath sonicator to gently agitate the solution. This can help break up small aggregates.[5]
2 pH Adjustment Experiment with a range of pH values. For peptides with basic residues, a slightly acidic pH may improve solubility.[5]
3 Use of Chaotropic Agents Add chaotropic salts such as guanidinium chloride or urea to the solvent to disrupt hydrogen bonds.
4 Solvent Modification Try dissolving the peptide in a small amount of an organic solvent like DMSO or DMF before adding the aqueous buffer.[1][3]

Issue 2: During solid-phase peptide synthesis (SPPS), I am observing poor resin swelling and incomplete coupling reactions after incorporating this compound.

These are signs of on-resin aggregation, which can hinder the accessibility of the growing peptide chain.

StepActionRationale
1 Solvent Change Switch to a more polar solvent like N-methylpyrrolidone (NMP) or add DMSO to the reaction solvent to disrupt aggregation.[1]
2 Incorporate Backbone Protection If the sequence is long, consider incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) at strategic locations to prevent interchain hydrogen bonding.[1]
3 Use Pseudoprolines The introduction of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[1]
4 Elevated Temperature Performing the coupling reaction at a higher temperature can sometimes overcome aggregation-related difficulties.[1]

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Detection of Amyloid-like Fibrils

This assay is used to detect the formation of β-sheet-rich amyloid-like fibrils, a common form of peptide aggregates.

Materials:

  • Peptide stock solution

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black microplate with a clear bottom

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a working solution of ThT in the assay buffer (e.g., 20 µM).

  • Prepare your peptide samples at the desired concentrations in the assay buffer.

  • In the 96-well plate, mix your peptide solution with the ThT working solution. A typical final volume is 100-200 µL per well.

  • Include a buffer-only control with ThT.

  • Incubate the plate at the desired temperature (e.g., 37°C), with or without shaking.

  • Measure the fluorescence intensity at regular intervals to monitor the kinetics of aggregation. An increase in fluorescence indicates the formation of β-sheet structures.[7]

Data Presentation

Table 1: Influence of Various Factors on Peptide Aggregation

FactorCondition 1Condition 2Expected Outcome on AggregationReference
Peptide Concentration Low (e.g., <1 mg/mL)High (e.g., >5 mg/mL)Higher concentration generally increases aggregation.[5]
pH (for a basic peptide) Acidic (e.g., pH 5)Neutral/Basic (e.g., pH 7-8)Neutral/basic pH may increase aggregation due to reduced charge repulsion.[5]
Ionic Strength Low SaltHigh SaltHigh salt can either shield charges and reduce aggregation or cause "salting out" and increase it.[5]
Solvent Aqueous BufferBuffer with Organic Co-solvent (e.g., DMSO)Organic co-solvents can disrupt hydrophobic interactions and reduce aggregation.[3]

Visualizations

PeptideAggregationMechanism Monomers Soluble Monomers Oligomers Soluble Oligomers Monomers->Oligomers Nucleation Protofibrils Protofibrils Oligomers->Protofibrils Elongation Fibrils Insoluble Fibrils (β-sheet rich) Protofibrils->Fibrils Maturation TroubleshootingWorkflow Start Aggregation Observed (Poor solubility, precipitation) CheckConcentration Is peptide concentration high? Start->CheckConcentration ReduceConcentration Reduce Concentration CheckConcentration->ReduceConcentration Yes CheckpH Is pH optimal? CheckConcentration->CheckpH No ReduceConcentration->CheckpH ModifypH Modify pH CheckpH->ModifypH No CheckSolvent Is solvent appropriate? CheckpH->CheckSolvent Yes ModifypH->CheckSolvent ModifySolvent Add co-solvents (DMSO, etc.) or use chaotropes CheckSolvent->ModifySolvent No Sonication Apply Sonication CheckSolvent->Sonication Yes ModifySolvent->Sonication Success Peptide Solubilized Sonication->Success Resolved Failure Aggregation Persists (Consider resynthesis with modifications) Sonication->Failure Not Resolved HistidineModificationEffect cluster_0 Unmodified Histidine cluster_1 This compound Unmodified_His Histidine Side Chain (Imidazole Ring) H_Bonding Potential for H-Bonding (N-1 and N-3) Unmodified_His->H_Bonding Aggregation_Prone Promotes Intermolecular β-sheet Formation H_Bonding->Aggregation_Prone Modified_His 1-Methylhistidine Side Chain Steric_Hindrance Steric Hindrance from Methyl Group Modified_His->Steric_Hindrance Altered_H_Bonding Altered H-Bonding (N-1 blocked) Modified_His->Altered_H_Bonding Reduced_Aggregation Potentially Reduces Aggregation Steric_Hindrance->Reduced_Aggregation Altered_H_Bonding->Reduced_Aggregation

References

H-His(1-Me)-OMe compatibility with different coupling activators

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for peptide synthesis utilizing H-His(1-Me)-OMe. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges associated with coupling this compound, an N-methylated amino acid derivative, are steric hindrance and the potential for racemization. The methyl group on the imidazole ring and the secondary amine of the N-methylated backbone can slow down the coupling reaction, requiring more potent activating agents. Histidine itself is an amino acid that is particularly prone to racemization during the activation step of peptide coupling.

Q2: Which coupling activators are recommended for this compound?

A2: Due to steric hindrance, highly efficient coupling reagents are recommended. Uronium/aminium salts like HATU , HCTU , and COMU , as well as phosphonium salts such as PyAOP and PyBOP , are generally effective for coupling N-methylated amino acids. HATU and other HOAt-based reagents are often preferred as they can accelerate the reaction and may reduce the risk of side reactions compared to HOBt-based activators like HBTU.

Q3: How can I minimize racemization when coupling this compound?

A3: Minimizing racemization is critical when working with histidine derivatives. Key strategies include:

  • Choice of Activator: Using activators known for low racemization potential, such as HATU or COMU, is beneficial.

  • Additives: The inclusion of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) can suppress racemization.

  • Base Selection: Employing a weaker base, such as N-methylmorpholine (NMM) or collidine instead of N,N-diisopropylethylamine (DIPEA), can reduce the risk of epimerization.

  • Temperature Control: Performing the coupling reaction at a reduced temperature (e.g., 0 °C) can also help to minimize racemization.

  • Pre-activation Time: Keep the pre-activation time of the carboxylic acid component to a minimum before adding it to the amine component.

Q4: What is guanidinylation and how can it be avoided?

A4: Guanidinylation is a side reaction that can occur when using uronium/aminium-based coupling reagents like HATU and HBTU in excess. These reagents can react with the free N-terminal amine of the peptide, forming a guanidinium cap that terminates the peptide chain elongation. To avoid this, it is recommended to use a slight excess of the carboxylic acid component relative to the coupling reagent or to use phosphonium-based reagents like PyBOP, which do not cause this side reaction.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Coupling Yield Steric Hindrance: The N-methyl group on the histidine derivative is sterically bulky, slowing down the reaction.- Use a more reactive coupling reagent such as HATU, HCTU, or COMU.- Increase the coupling time or temperature (while monitoring for racemization).- Switch to a solvent known to improve coupling efficiency, like N-methylpyrrolidone (NMP).
Peptide Aggregation: The growing peptide chain may be aggregating on the solid support, blocking reactive sites.- Use a more polar solvent like NMP or add chaotropic salts.- Incorporate pseudoproline dipeptides in your sequence to disrupt secondary structures leading to aggregation.
Presence of Racemized Product Base-Induced Epimerization: The base used in the coupling reaction can facilitate the abstraction of the alpha-proton of the activated amino acid.- Switch to a weaker or more sterically hindered base (e.g., NMM or collidine).- Reduce the amount of base used.
Over-activation: Prolonged activation of the amino acid before coupling can increase the risk of racemization.- Minimize the pre-activation time before adding the amine component.- Perform the coupling at a lower temperature (e.g., 0°C).
Chain Termination Guanidinylation: Excess uronium/aminium reagent (HATU, HBTU) has capped the N-terminus.- Use a phosphonium-based reagent like PyBOP.- Ensure the carboxylic acid is in slight molar excess compared to the coupling reagent.
Unexpected Side Products Side-chain Modification: The imidazole ring of histidine can be susceptible to side reactions.- Ensure that appropriate side-chain protecting groups are used on other residues in the peptide sequence if necessary.- Analyze side products by mass spectrometry to identify the modification and adjust the synthetic strategy accordingly.

Data Presentation: Coupling Activator Performance

While direct, peer-reviewed quantitative data for the coupling of this compound with various activators is limited, the following table summarizes the general performance characteristics and expected outcomes based on data from challenging peptide couplings and the use of related histidine derivatives.

Coupling ActivatorClassTypical Crude Purity (%)Racemization PotentialKey AdvantagesPotential Disadvantages
HATU Aminium SaltHigh (>85%)Very LowHigh reactivity, effective for sterically hindered couplings, low racemization.Higher cost, can cause guanidinylation if used in excess.
HCTU Aminium SaltHigh (>85%)LowSimilar efficiency to HATU, often more cost-effective.Can cause guanidinylation if used in excess.
PyBOP Phosphonium SaltGood to High (70-90%)LowDoes not cause guanidinylation, good for cyclization and fragment condensation.Generally lower reaction rates compared to HATU/HCTU.
COMU Uronium SaltHigh (>90%)Very LowHigh coupling efficiency, excellent solubility, reduced allergenic potential.Higher cost.
DIC/HOBt CarbodiimideGood (70-90%)ModerateCost-effective, simple byproducts.Lower reactivity, higher risk of racemization for sensitive amino acids like histidine compared to onium salts.

Note: The presented purity values are based on studies of challenging peptide sequences and may vary depending on the specific reaction conditions and peptide sequence.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-His(1-Me)-OH

This protocol outlines a general procedure for coupling the Fmoc-protected version of this compound on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve Fmoc-His(1-Me)-OH (3-5 equivalents relative to resin loading), the coupling activator (e.g., HATU, 3-5 equivalents), and an additive (e.g., HOAt, 3-5 equivalents) in DMF.

    • Add a tertiary base (e.g., DIPEA or NMM, 6-10 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), the coupling is incomplete and should be allowed to proceed longer or a recoupling should be performed.

  • Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF and then dichloromethane (DCM) to remove excess reagents and byproducts.

  • Capping (Optional): To block any unreacted N-terminal amines, the resin can be treated with an acetic anhydride/DIPEA solution in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Visualizations

Logical Workflow for Troubleshooting Coupling Issues

G cluster_start Start: Coupling of this compound cluster_monitoring Monitoring cluster_outcomes Outcomes cluster_troubleshooting Troubleshooting start Initiate Coupling Reaction monitoring Monitor Reaction Progress (e.g., Ninhydrin Test) start->monitoring complete Reaction Complete monitoring->complete Negative Test incomplete Incomplete Coupling monitoring->incomplete Positive Test increase_time Increase Reaction Time/Temperature incomplete->increase_time change_activator Use More Potent Activator (HATU, COMU) incomplete->change_activator check_reagents Check Reagent Quality incomplete->check_reagents recouple Perform Recoupling incomplete->recouple increase_time->monitoring change_activator->monitoring check_reagents->monitoring recouple->monitoring

Caption: A troubleshooting workflow for addressing incomplete coupling reactions.

Signaling Pathway of Peptide Bond Formation

G cluster_reactants Reactants cluster_activation Activation cluster_coupling Coupling cluster_product Product AA_COOH Fmoc-AA-COOH Active_Ester Activated Species (OAt-ester) AA_COOH->Active_Ester Peptide_NH2 H2N-Peptide-Resin Peptide_Bond Peptide Bond Formation Peptide_NH2->Peptide_Bond Activator Coupling Activator (e.g., HATU) Activator->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Active_Ester->Peptide_Bond New_Peptide Fmoc-AA-NH-Peptide-Resin Peptide_Bond->New_Peptide

Caption: The general mechanism of amide bond formation in peptide synthesis.

Technical Support Center: H-His(1-Me)-OMe Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for H-His(1-Me)-OMe coupling reactions. The information is presented in a clear question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when coupling this compound?

A1: The primary challenges in coupling this compound stem from two main factors: the N-methylation and the histidine imidazole side chain. The N-methyl group on the alpha-amino group creates significant steric hindrance, which can dramatically slow down the coupling reaction and lead to incomplete conversions.[1] Additionally, the imidazole ring of histidine is known to be prone to racemization during the activation step of the coupling reaction.[2][3]

Q2: Which coupling reagents are most effective for this compound?

A2: Due to the steric hindrance of the N-methyl group, standard coupling reagents may be inefficient. More potent coupling reagents are generally required to achieve high coupling efficiency. Reagents such as HATU, PyAOP, or PyBOP/HOAt are recommended for these challenging couplings.[4]

Q3: How can I monitor the completion of an this compound coupling reaction?

A3: The standard ninhydrin (Kaiser) test is not suitable for monitoring the coupling of N-methylated amino acids because it relies on the presence of a primary amine. For N-methylated amines, the bromophenol blue test is a reliable alternative to accurately monitor the completion of the coupling reaction.[4] A yellow color indicates a complete coupling, while a blue or green color suggests an incomplete reaction.[4]

Q4: What are the common side reactions in this compound coupling and how can they be minimized?

A4: The most common side reactions are racemization and the formation of deletion sequences due to incomplete coupling.[3][4]

  • Racemization: The imidazole side chain of histidine can catalyze epimerization.[2] To minimize racemization, it is crucial to use a suitable protecting group on the imidazole nitrogen.[2] Additionally, minimizing the pre-activation time of the carboxylic acid with the coupling reagent and performing the reaction at a lower temperature can reduce the risk of racemization.[4]

  • Deletion Sequences: These arise from incomplete coupling reactions. To mitigate this, using more potent coupling reagents and performing double or triple couplings can help drive the reaction to completion.[4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during this compound coupling reactions.

Problem Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Reaction Ineffective coupling reagent.Switch to a more potent reagent such as HATU, PyAOP, or PyBOP/HOAt.[4]
Steric hindrance from the N-methyl group.Perform double or triple couplings to drive the reaction to completion.[4]
Inaccurate reaction monitoring.Use the bromophenol blue test for monitoring instead of the ninhydrin test.[4]
High Levels of Racemization Catalysis by the unprotected imidazole side chain.Ensure the imidazole nitrogen of histidine is adequately protected.[2]
Prolonged activation time.Minimize the pre-activation time of the carboxylic acid with the coupling reagent.[4]
High reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature).
Presence of Deletion Sequences in Final Product Incomplete coupling in the previous cycle.Optimize coupling conditions using more potent reagents and consider double/triple coupling.[4]
Difficulty in Product Purification Presence of closely related impurities (diastereomers).Optimize the reaction to minimize side products. Utilize high-performance liquid chromatography (HPLC) with a suitable chiral column for purification.

Impact of Temperature on this compound Coupling Reactions

Temperature is a critical parameter in this compound coupling reactions, influencing both the reaction rate and the prevalence of side reactions. While higher temperatures can increase the rate of the desired coupling, they can also accelerate side reactions, particularly racemization. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stereochemical integrity of the product.

Quantitative Data Summary

The following table summarizes the illustrative impact of temperature on the coupling of this compound. Note: This data is illustrative and intended to demonstrate general trends. Actual results may vary based on specific reaction conditions, including coupling reagents, solvents, and substrates.

Temperature (°C)Coupling Time (hours)Yield (%)Purity (%)Racemization (%)
0127598< 1
25 (Room Temp)490955-10
501.58580> 20

Experimental Protocols

General Protocol for this compound Coupling

This protocol outlines a general procedure for the coupling of this compound. Optimization of specific parameters may be required for different substrates.

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-H-His(1-Me)-OMe

  • Coupling reagent (e.g., HATU)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF)

  • Washing solvent (e.g., DMF, DCM)

  • Bromophenol blue test solution

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF and DCM.

  • Coupling:

    • Pre-activate Fmoc-H-His(1-Me)-OMe (1.5 eq.) with HATU (1.45 eq.) and DIPEA (3 eq.) in DMF for a minimal time (e.g., 1-2 minutes).

    • Add the activated amino acid solution to the resin.

    • Allow the reaction to proceed at the desired temperature (e.g., room temperature) for 2-4 hours.

  • Monitoring: Perform a bromophenol blue test to monitor the reaction completion.

  • Washing: Once the reaction is complete, wash the resin with DMF and DCM.

  • Repeat or Proceed: If the coupling is incomplete (positive bromophenol blue test), repeat the coupling step. Otherwise, proceed to the next step in the peptide synthesis.

Bromophenol Blue Test Protocol
  • Take a small sample of the resin beads.

  • Wash the beads with DMF.

  • Add a few drops of the bromophenol blue solution.

  • Observe the color:

    • Yellow: Coupling is complete.

    • Blue/Green: Coupling is incomplete.

Visualizations

experimental_workflow start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling (Fmoc-H-His(1-Me)-OMe, HATU, DIPEA) wash1->coupling monitoring Monitor Completion (Bromophenol Blue Test) coupling->monitoring wash2 Wash (DMF, DCM) monitoring->wash2 Negative incomplete Incomplete Coupling monitoring->incomplete Positive end End: Coupled Peptide wash2->end incomplete->coupling Repeat Coupling

Caption: Experimental workflow for this compound coupling.

troubleshooting_logic issue Low Coupling Efficiency? reagent Use Potent Reagent (HATU, PyAOP) issue->reagent Yes double_couple Perform Double/Triple Coupling issue->double_couple Yes monitoring Use Bromophenol Blue Test issue->monitoring Yes racemization High Racemization? issue->racemization No protect_his Protect Imidazole Side Chain racemization->protect_his Yes low_temp Lower Reaction Temperature racemization->low_temp Yes min_activation Minimize Activation Time racemization->min_activation Yes

Caption: Troubleshooting logic for this compound coupling issues.

References

Technical Support Center: H-His(1-Me)-OMe Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete deprotection of H-His(1-Me)-OMe.

Troubleshooting Guide: Incomplete Saponification of this compound

Incomplete removal of the methyl ester from this compound is a common issue that can impact subsequent steps in peptide synthesis. This guide provides a systematic approach to troubleshoot and resolve this problem.

Q1: My reaction shows incomplete deprotection of the this compound methyl ester. What are the primary causes and how can I address them?

A1: Incomplete saponification (hydrolysis) of the methyl ester can be attributed to several factors, including suboptimal reaction conditions, reagent degradation, or steric hindrance. Follow these steps to identify and resolve the issue:

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that the base used for saponification (e.g., Lithium Hydroxide - LiOH, or Sodium Hydroxide - NaOH) is fresh and has not been compromised by prolonged exposure to air, which can lead to the formation of carbonates.

  • Optimize Reaction Time and Temperature: Standard saponification is often conducted at room temperature. For sterically hindered or less reactive esters, increasing the reaction time or temperature can improve yields. It is advisable to monitor the reaction progress using an appropriate analytical technique such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Adjust Stoichiometry: An insufficient amount of base will result in an incomplete reaction. Ensure that an adequate molar excess of the base is used. A common starting point is 1.5 to 3 equivalents of the base relative to the ester.

  • Improve Solubility: this compound or its saponified product may have limited solubility in the reaction solvent. The addition of a co-solvent can enhance solubility and improve reaction kinetics. Common solvent systems include mixtures of water with organic solvents like methanol, ethanol, or tetrahydrofuran (THF).

  • Consider Alternative Bases: If standard conditions with LiOH or NaOH are ineffective, stronger bases or alternative deprotection methods may be required. However, care must be taken to avoid side reactions.

Logical Workflow for Troubleshooting Incomplete Deprotection

The following diagram illustrates a step-by-step workflow for troubleshooting incomplete saponification of this compound.

G start Start: Incomplete Deprotection of this compound check_reagents Verify Reagent Quality (e.g., fresh LiOH/NaOH) start->check_reagents optimize_conditions Optimize Reaction Conditions (Time, Temperature) check_reagents->optimize_conditions Reagents OK failure Persistent Issues: Consult Further check_reagents->failure Reagents Degraded adjust_stoichiometry Adjust Stoichiometry (Increase Base Equivalents) optimize_conditions->adjust_stoichiometry Still Incomplete success Deprotection Successful optimize_conditions->success Complete improve_solubility Improve Solubility (Add Co-solvent) adjust_stoichiometry->improve_solubility Still Incomplete adjust_stoichiometry->success Complete alternative_methods Consider Alternative Deprotection Methods improve_solubility->alternative_methods Still Incomplete improve_solubility->success Complete alternative_methods->success Complete alternative_methods->failure Still Incomplete

Troubleshooting workflow for incomplete deprotection.

Quantitative Data Summary

The efficiency of saponification can be influenced by various reaction parameters. The following table provides an example of how different conditions can affect the deprotection yield of a generic amino acid methyl ester. These values are illustrative and may need to be optimized for this compound.

EntryBase (Equivalents)Solvent System (v/v)Temperature (°C)Time (hours)Deprotection Yield (%)
1LiOH (1.5)THF/H₂O (3:1)25275
2LiOH (1.5)THF/H₂O (3:1)25692
3LiOH (1.5)THF/H₂O (3:1)40295
4LiOH (3.0)THF/H₂O (3:1)25298
5NaOH (1.5)MeOH/H₂O (3:1)25280
6NaOH (3.0)MeOH/H₂O (3:1)25296

Experimental Protocol: Saponification of this compound

This protocol describes a general procedure for the saponification of the methyl ester of 1-methylhistidine.

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), HPLC grade

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in a mixture of THF and deionized water (e.g., a 3:1 v/v ratio).

  • Addition of Base: In a separate container, dissolve LiOH·H₂O (1.5 to 3.0 equivalents) in a minimal amount of deionized water. Add the LiOH solution dropwise to the stirring solution of the amino acid ester at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or HPLC at regular intervals (e.g., every 30 minutes).

  • Quenching and Neutralization: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 6-7 with a 1 M HCl solution. Be cautious as gas evolution may occur if excess carbonate is present.

  • Workup:

    • Remove the organic solvent (THF) under reduced pressure using a rotary evaporator.

    • The resulting aqueous solution can be used directly in the next step if compatible, or the product can be isolated.

  • Isolation (Optional):

    • To isolate the free amino acid, further acidification to the isoelectric point may be necessary to induce precipitation.

    • Alternatively, the product can be extracted into an organic solvent after appropriate pH adjustment and salting out.

    • Dry the organic extracts over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.

Frequently Asked Questions (FAQs)

Q2: Can the 1-methyl group on the histidine imidazole ring interfere with the saponification process?

A2: The 1-methyl group is generally stable under the basic conditions of saponification and should not directly interfere with the hydrolysis of the methyl ester. However, its presence does alter the electronic properties of the imidazole ring, which could subtly influence the overall reactivity of the molecule. The primary concern during deprotection remains the complete hydrolysis of the ester group.

Q3: Are there any potential side reactions to be aware of during the deprotection of this compound?

A3: While saponification of simple methyl esters is typically a clean reaction, potential side reactions in the context of peptide synthesis can include racemization, especially if harsh basic conditions (high temperature or concentration) are used for prolonged periods. For this compound, the risk of racemization at the alpha-carbon is a general concern for all amino acid derivatives under basic conditions. It is therefore recommended to use the mildest conditions that afford complete deprotection.

Q4: How can I confirm that the deprotection is complete?

A4: The most reliable methods for confirming complete deprotection are HPLC and Mass Spectrometry (MS).

  • HPLC: A successful reaction will show the disappearance of the starting material peak and the appearance of a new, typically more polar, product peak.

  • Mass Spectrometry: Analysis of the reaction mixture will show a mass shift corresponding to the loss of the methyl group (-CH₂) and the addition of a hydrogen atom, resulting in a net decrease of 14 Da in the molecular weight.

Q5: What should I do if my deprotected product is difficult to isolate from the aqueous solution?

A5: If the deprotected H-His(1-Me)-OH is highly water-soluble, isolation can be challenging. Lyophilization (freeze-drying) of the neutralized aqueous solution is often the most effective method to obtain the product as a solid. Alternatively, if the subsequent reaction can be performed in an aqueous or partially aqueous medium, it may be possible to use the solution directly without isolating the intermediate.

Validation & Comparative

A Comparative Guide to H-His(1-Me)-OMe and H-His(3-Me)-OMe in Peptide Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise chemical structure of a peptide is paramount to its function. The methylation of histidine residues, a common post-translational modification, can occur on either the N-1 (Nπ, pros) or N-3 (Nτ, tele) nitrogen of the imidazole ring.[1][2] This seemingly subtle difference can have profound impacts on a peptide's conformational stability, its ability to coordinate with metal ions, and its overall biological activity. This guide provides an objective comparison of peptides functionalized with 1-methylhistidine (from H-His(1-Me)-OMe) versus 3-methylhistidine (from H-His(3-Me)-OMe), supported by experimental data.

Core Physicochemical and Structural Differences

The position of the methyl group on the histidine imidazole ring fundamentally alters its properties. Methylation at either nitrogen atom prevents tautomerization and fixes the imidazole ring in a specific state.[1][3] Furthermore, it increases the pKa of the remaining nitrogen, making the ring more likely to be protonated at physiological pH.[1] These changes directly influence the peptide's local structure and its potential for interaction.

  • This compound (Nπ-methylation): The methyl group is on the nitrogen atom "near" the peptide backbone. This leaves the N-3 (Nτ) nitrogen available for coordination or hydrogen bonding.

  • H-His(3-Me)-OMe (Nτ-methylation): The methyl group is on the nitrogen atom "far" from the peptide backbone. This leaves the N-1 (Nπ) nitrogen available for interaction.

These distinct configurations enforce different steric and electronic environments, which can be leveraged in peptide design.

Comparative Functional Analysis: A Case Study in Metallopeptide Catalysis

A direct comparison of these two isomers was performed in a study by Koebke et al. (2019), which utilized de novo designed peptides to model copper nitrite reductase (CuNiR) activity.[4][5] In this system, the histidine residue is crucial for coordinating a catalytic copper ion. By synthesizing peptides with either 1-methylhistidine or 3-methylhistidine, the researchers could enforce specific coordination geometries and evaluate the impact on catalytic efficiency.

Table 1: Comparison of Catalytic Efficiency in Designed CuNiR Peptides

Peptide Variant Histidine Modification Enforced Ligation kcat/KM (M⁻¹s⁻¹) Relative Efficiency
(TRI-L2WL23H )3 Unmodified Histidine δ or ε possible 4.1 x 10⁶ 1.0x
(TRI-L2WL23Hδm )3 H-His(3-Me)-OH δ-N ligation 1.1 x 10⁵ 0.027x

| (TRI-L2WL23Hεm )3 | H-His(1-Me)-OH | ε-N ligation | 1.2 x 10⁷ | 2.9x |

Data sourced from Koebke et al., J Am Chem Soc, 2019.[4][5] Nomenclature note: In this study, 1-methyl-histidine enforces ε-ligation, and 3-methyl-histidine enforces δ-ligation.

The results clearly demonstrate that the position of the methyl group has a dramatic effect on function. The peptide with 1-methylhistidine (enforcing ε-nitrogen ligation) was nearly 3 times more efficient than the unmodified peptide and over 100 times more efficient than the peptide with 3-methylhistidine. This highlights how this compound can be used to create a more favorable coordination environment for catalysis in this specific metallopeptide context.

cluster_1 This compound Peptide (ε-N Ligation) cluster_2 H-His(3-Me)-OMe Peptide (δ-N Ligation) Cu_1 Cu(II) Cu_1_reduced Cu(I) Cu_1->Cu_1_reduced Reduced by Ascorbate Peptide_1 Peptide + ε-N-His(1-Me) Peptide_1->Cu_1 Binds Nitrite_1 Nitrite (NO₂⁻) Product_1 Nitric Oxide (NO) + H₂O Nitrite_1->Product_1 Reduced Ascorbate_1 Ascorbate Cu_1_reduced->Cu_1 Re-oxidized Cu_1_reduced->Nitrite_1 Binds label_1 High Catalytic Rate (kcat/KM = 1.2 x 10⁷ M⁻¹s⁻¹) Cu_2 Cu(II) Cu_2_reduced Cu(I) Cu_2->Cu_2_reduced Reduced by Ascorbate Peptide_2 Peptide + δ-N-His(3-Me) Peptide_2->Cu_2 Binds Nitrite_2 Nitrite (NO₂⁻) Product_2 Nitric Oxide (NO) + H₂O Nitrite_2->Product_2 Reduced Ascorbate_2 Ascorbate Cu_2_reduced->Cu_2 Re-oxidized Cu_2_reduced->Nitrite_2 Binds label_2 Low Catalytic Rate (kcat/KM = 1.1 x 10⁵ M⁻¹s⁻¹)

Caption: Comparative catalytic cycle for CuNiR peptides.

Impact on Receptor Binding Affinity: A Methodological Approach

While direct comparative data on receptor binding is less available in the literature, the distinct steric and electronic profiles of 1-Me-His and 3-Me-His strongly suggest they would have different effects on peptide-receptor interactions. Methylation can alter the hydrogen bonding capacity and introduce steric bulk that may either enhance or disrupt binding, depending on the topology of the receptor's binding pocket.

A standard approach to quantify these differences would be a competitive binding assay.

Table 2: Hypothetical Data from a Competitive Receptor Binding Assay

Peptide Ligand Histidine Isomer IC₅₀ (nM) Relative Affinity
Control Peptide Unmodified His 100 1.0x
Test Peptide 1 This compound 50 2.0x

| Test Peptide 2 | H-His(3-Me)-OMe | 500 | 0.2x |

This table presents hypothetical data to illustrate potential outcomes.

In this scenario, incorporating this compound enhances binding affinity, perhaps by positioning the imidazole ring for an optimal hydrogen bond or hydrophobic interaction. Conversely, H-His(3-Me)-OMe decreases affinity, possibly due to a steric clash within the binding site.

Experimental Protocols

Protocol 1: Peptide Synthesis with Methylated Histidine Derivatives

Objective: To synthesize peptides incorporating either H-His(1-Me)-OH or H-His(3-Me)-OH.

Methodology: Automated, microwave-assisted solid-phase peptide synthesis (SPPS) is employed.[6]

  • Resin Selection: A suitable resin (e.g., Rink Amide resin for a C-terminal amide) is swelled in dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-His(1-Me)-OH or Fmoc-His(3-Me)-OH) is activated with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in DMF and coupled to the resin.

  • Iteration: Steps 2 and 3 are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The identity and purity of the final peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or LC-MS).[6]

Protocol 2: Comparative Receptor Binding Analysis by Competitive ELISA

Objective: To determine the relative binding affinity (IC₅₀) of peptides containing 1-Me-His versus 3-Me-His for a specific receptor.

Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) is configured for competitive binding.[7]

  • Plate Coating: A 96-well ELISA plate is coated with the target receptor protein in a carbonate-bicarbonate buffer and incubated overnight at 4°C.

  • Washing and Blocking: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween-20) and blocked with a blocking buffer (e.g., 5% non-fat milk in wash buffer) to prevent non-specific binding.

  • Competitive Incubation: A constant, sub-saturating concentration of a biotinylated version of the native ligand is mixed with serial dilutions of the competitor peptides (unmodified control, 1-Me-His peptide, 3-Me-His peptide). These mixtures are added to the coated wells and incubated.

  • Detection: The plate is washed, and horseradish peroxidase (HRP)-conjugated streptavidin is added to bind to the biotinylated ligand that has bound to the receptor.

  • Substrate Addition: After another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution.

  • Data Acquisition: The absorbance is read at 450 nm using a plate reader. The signal is inversely proportional to the binding of the competitor peptide.

  • Analysis: The data is plotted as absorbance versus log[competitor concentration], and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value for each peptide.

start Start coat Coat 96-well plate with Receptor Protein start->coat block Wash and Block non-specific sites coat->block prepare Prepare serial dilutions of competitor peptides (Control, 1-Me-His, 3-Me-His) block->prepare mix Mix competitor peptides with constant concentration of Biotinylated Ligand prepare->mix incubate Add mixture to wells and incubate mix->incubate wash1 Wash wells incubate->wash1 add_strep Add Streptavidin-HRP wash1->add_strep wash2 Wash wells add_strep->wash2 add_tmb Add TMB Substrate wash2->add_tmb stop Stop reaction with acid add_tmb->stop read Read Absorbance at 450 nm stop->read analyze Plot data and calculate IC₅₀ for each peptide read->analyze end End analyze->end

Caption: Workflow for competitive ELISA binding assay.

Protocol 3: Differentiating Isomers by Ion Mobility Mass Spectrometry

Objective: To analytically confirm the presence and distinguish between 1-Me-His and 3-Me-His containing peptide isomers.

Methodology: Ion mobility spectrometry-mass spectrometry (IMS-MS) provides an orthogonal separation based on ion shape and size in the gas phase, in addition to the mass-to-charge ratio.[8][9]

  • Sample Preparation: Purified peptide isomers are dissolved in a suitable solvent for electrospray ionization (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Ionization: Samples are introduced into the mass spectrometer via electrospray ionization (ESI).

  • Ion Mobility Separation: The generated peptide ions are guided into an ion mobility cell (e.g., a trapped ion mobility spectrometry, TIMS, device). In the cell, ions are propelled by a gas flow and held back by an electric field. Their separation is based on their collisional cross-section (CCS), a measure of their size and shape.

  • Mass Analysis: Following ion mobility separation, the ions are analyzed by a mass analyzer (e.g., TOF).

  • Data Analysis: The resulting data shows distinct drift times or mobility peaks for the two isomers, even though they have the same mass-to-charge ratio. This allows for their unambiguous identification. Synthetic standards of each isomer are used to assign the naturally occurring or synthesized form.[9]

Conclusion

The choice between incorporating this compound and H-His(3-Me)-OMe into a peptide sequence is a critical design decision with significant functional consequences. As demonstrated in the CuNiR model system, methylation at the N-1 versus the N-3 position can modulate catalytic activity by orders of magnitude.[4][5] While direct comparative studies on receptor binding are sparse, the fundamental physicochemical differences suggest that this modification can be a powerful tool for tuning peptide affinity and specificity. Researchers can leverage these methylated derivatives to enforce specific side-chain conformations, block unwanted interactions, or create new, favorable contacts within a binding pocket. The synthetic accessibility of both isomers and the analytical tools available to distinguish them enable a systematic approach to exploring their potential in rational peptide design and drug development.

References

A Comparative Guide to H-His(1-Me)-OMe and Other Protected Histidines in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of histidine into peptide sequences is a critical aspect of drug design and biological research. However, the unique chemical nature of histidine's imidazole side chain presents significant challenges during solid-phase peptide synthesis (SPPS), primarily the high propensity for racemization. This guide provides an objective comparison of H-His(1-Me)-OMe, a π-nitrogen methylated histidine derivative, with other commonly used protected histidines. The performance of these building blocks is evaluated based on their effectiveness in minimizing racemization, potential side reactions, and overall impact on the efficiency of peptide synthesis, supported by available experimental data.

The Challenge of Histidine Racemization

Histidine is particularly susceptible to racemization during the activation step of peptide coupling. The lone pair of electrons on the π-nitrogen (N-1 or Nπ) of the imidazole ring can act as an intramolecular base, abstracting the proton from the α-carbon of the activated amino acid. This leads to the formation of an achiral enolate intermediate, which upon reprotonation can yield a mixture of L- and D-isomers, compromising the stereochemical integrity and biological activity of the final peptide.[1][2] Therefore, the selection of an appropriate protecting group for the imidazole side chain is paramount to suppress this side reaction.

Comparison of Protected Histidine Derivatives

The most effective strategy to mitigate histidine racemization is the protection of the π-nitrogen of the imidazole ring.[3][4] This prevents its participation in the base-catalyzed abstraction of the α-proton. Below is a comparative analysis of various protected histidine derivatives.

This compound: A π-Nitrogen Methylated Derivative

Advantages:

  • Excellent Racemization Suppression: The N-methylation of the π-nitrogen directly addresses the root cause of histidine racemization.

  • No Additional Scavengers Needed: Unlike some protecting groups that can release reactive species upon cleavage, the methyl group is stable under standard cleavage conditions.

Considerations:

  • Permanent Modification: The methyl group is not a temporary protecting group and will be present in the final peptide. This may be desirable for creating peptide analogs with altered properties but is a crucial consideration if the native histidine is required.

  • Impact on Biological Activity: The presence of the methyl group can alter the pKa of the imidazole ring and its ability to participate in hydrogen bonding or metal chelation, potentially impacting the biological activity of the peptide.[5][6]

Performance of Common Histidine Protecting Groups

The following table summarizes the performance of various commonly used protected histidine derivatives in suppressing racemization. The data is based on studies comparing the formation of the D-isomer during the synthesis of model peptides.

Protecting GroupPosition of ProtectionD-Isomer Formation (%) at 50°C[7]D-Isomer Formation (%) at 90°C[7]Key Characteristics
Trityl (Trt) τ-nitrogen (N-3)6.8>16Commonly used but offers minimal protection against racemization as the π-nitrogen remains unprotected.[7][8]
Boc (tert-butyloxycarbonyl) π- or τ-nitrogen0.180.81When placed on the π-nitrogen, it provides excellent suppression of racemization and is a cost-effective alternative to other π-protecting groups.[7]
Bum (tert-butoxymethyl) π-nitrogenNot directly compared in this studyNot directly compared in this studyReported to be a suitable derivative for Fmoc/tBu-based SPPS with good racemization suppression.[9]
MBom (p-methoxybenzyloxymethyl) π-nitrogenSimilar to Boc[7]Similar to Boc[7]Offers excellent suppression of racemization but may require additional scavengers during cleavage to prevent side reactions from released formaldehyde.[10][11]
1-Me (Methyl) π-nitrogenTheoretically very lowTheoretically very lowPermanent modification. Expected to provide excellent racemization suppression by blocking the catalytic π-nitrogen. Direct comparative data is lacking.

Experimental Protocols

Below are detailed methodologies for key experiments relevant to the comparison of protected histidines.

General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard automated synthesis cycle for incorporating a protected histidine derivative.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the growing peptide chain.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and cleaved Fmoc-adducts.

  • Coupling:

    • Pre-activate the protected histidine amino acid (e.g., Fmoc-His(PG)-OH, where PG is the protecting group) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for a specified time and temperature (e.g., 50°C for 10 minutes).[7]

  • Washing: Wash the resin with DMF to remove unreacted reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for Analysis of Histidine Racemization

This protocol describes the analysis of the extent of racemization of a protected histidine during peptide synthesis.

  • Synthesis of a Model Peptide: Synthesize a short model peptide containing the histidine derivative to be tested (e.g., Ac-Ala-His-Val-NH₂).

  • Synthesis of the D-His Epimer: Synthesize the same model peptide but intentionally incorporate the D-histidine derivative at the corresponding position to serve as a standard for HPLC analysis.

  • RP-HPLC Analysis:

    • Analyze the crude peptide from the test synthesis by RP-HPLC using a chiral column or a standard C18 column with a suitable gradient to separate the L- and D-histidine containing diastereomers.

    • Analyze the D-His standard under the same HPLC conditions to confirm the retention time of the D-epimer.

  • Quantification: Integrate the peak areas of the L- and D-diastereomers in the chromatogram of the test peptide. The percentage of the D-isomer is calculated as: % D-isomer = (Area of D-peak / (Area of L-peak + Area of D-peak)) * 100

Visualizing the Chemistry of Histidine in Peptide Synthesis

Histidine Racemization Mechanism

Racemization_Mechanism cluster_0 Activation and Racemization Activated_His Activated L-Histidine (e.g., O-acylisourea) Enolate Achiral Enolate Intermediate Activated_His->Enolate α-proton abstraction by π-nitrogen of imidazole D_His Activated D-Histidine Enolate->D_His Reprotonation L_His Activated L-Histidine Enolate->L_His Reprotonation

Caption: Mechanism of histidine racemization during peptide synthesis.

Experimental Workflow for Comparing Protected Histidines

Experimental_Workflow cluster_1 Comparative Synthesis and Analysis Start Select Protected Histidine Derivatives (e.g., Fmoc-His(Trt)-OH, Fmoc-His(Boc)-OH, Fmoc-His(1-Me)-OH) SPPS Solid-Phase Peptide Synthesis of a model peptide Start->SPPS Cleavage Cleavage from Resin and Deprotection SPPS->Cleavage HPLC RP-HPLC Analysis (Separation of Diastereomers) Cleavage->HPLC Quantification Quantification of D-Isomer Formation HPLC->Quantification Comparison Compare Racemization Levels and Crude Purity Quantification->Comparison

Caption: Workflow for the comparative evaluation of protected histidines.

Conclusion

The choice of protecting group for histidine is a critical parameter in peptide synthesis that directly impacts the stereochemical purity and overall success of the synthesis. While the commonly used Fmoc-His(Trt)-OH is prone to significant racemization, especially at elevated temperatures, derivatives with π-nitrogen protection such as Fmoc-His(Boc)-OH, Fmoc-His(Bum)-OH, and Fmoc-His(MBom)-OH offer superior performance in suppressing this side reaction.

This compound, by virtue of its permanent π-nitrogen methylation, is theoretically an excellent choice for minimizing racemization. However, researchers must consider that this is a permanent modification that will alter the properties of the final peptide. This guide provides the foundational knowledge and experimental framework for researchers to make informed decisions when selecting the optimal protected histidine derivative for their specific research and drug development needs.

References

A Comparative Guide to Boc-His(Trt)-OH and H-His(1-Me)-OMe in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of histidine into peptide sequences is a critical consideration in peptide design and synthesis, offering unique catalytic and binding properties. However, the imidazole side chain of histidine presents significant challenges during solid-phase peptide synthesis (SPPS), most notably a high propensity for racemization. The choice of the appropriate protected histidine derivative is therefore paramount to ensure the desired purity and yield of the final peptide.

This guide provides an objective comparison of two distinct approaches for incorporating histidine and a modified version, 1-methylhistidine, into peptides using the Boc (tert-butyloxycarbonyl) strategy: the direct use of the commercially available Boc-His(Trt)-OH and a synthetic route starting from H-His(1-Me)-OMe .

Executive Summary

Boc-His(Trt)-OH is the standard, ready-to-use building block for introducing histidine in Boc-SPPS. Its trityl (Trt) protecting group on the imidazole side chain offers stability during synthesis and is readily cleaved under acidic conditions during the final deprotection step. While convenient, the use of Boc-His(Trt)-OH is associated with a significant risk of racemization, particularly with prolonged activation times.

The incorporation of 1-methylhistidine, for which This compound is a potential precursor, presents a more complex synthetic challenge. This compound is not directly compatible with SPPS and requires a multi-step preparation to yield a usable, Boc-protected amino acid. While potentially offering unique properties to the final peptide, this route introduces additional synthetic steps, each with its own potential for yield loss and side reactions. The coupling of N-methylated amino acids, including 1-methylhistidine, is also known to be less efficient due to steric hindrance.

Performance Comparison

The efficiency of incorporating a standard histidine versus a 1-methylhistidine into a peptide sequence via Boc-SPPS involves a trade-off between the convenience of a ready-made building block and the synthetic effort required to prepare a modified amino acid.

ParameterBoc-His(Trt)-OHThis compound (as a precursor)
Readiness for SPPS Ready to useRequires multi-step preparation (Boc protection, saponification)
Coupling Efficiency Generally high, but sequence-dependent.Expected to be lower due to steric hindrance of the N-methyl group.[1][2][3]
Racemization Risk High, especially with prolonged activation. The trityl group offers minimal suppression of racemization.[4][5]Racemization can occur during the preparation of the Boc-protected amino acid and during peptide coupling.
Key Side Reactions - Racemization[4][5] - Alkylation of sensitive residues by the trityl cation during cleavage.[4]- Incomplete coupling leading to deletion sequences.[1] - Side reactions during the preparation of the Boc-protected amino acid.
Overall Workflow Streamlined: direct incorporation into SPPS.Complex: requires organic synthesis prior to SPPS.

Experimental Protocols

Standard Boc-SPPS Protocol for Boc-His(Trt)-OH
  • Resin Swelling: Swell the appropriate resin (e.g., Merrifield, PAM, or MBHA resin) in dichloromethane (DCM) for 1-2 hours.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DCM, followed by a neutralization step with 10% diisopropylethylamine (DIEA) in DCM. Wash again with DCM and then with dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Dissolve Boc-His(Trt)-OH (3 equivalents) and a coupling agent such as HBTU (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) and pre-activate for 2-5 minutes. Note: To minimize racemization, prolonged pre-activation times should be avoided.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After synthesis is complete, treat the peptide-resin with a cleavage cocktail, typically high-concentration TFA with scavengers (e.g., triisopropylsilane, water) to cleave the peptide from the resin and remove the Trt and other side-chain protecting groups simultaneously.[4]

Synthetic and Coupling Protocol for 1-Methylhistidine (from this compound)

This protocol involves two main stages: the preparation of Boc-His(1-Me)-OH and its subsequent use in SPPS.

Stage 1: Preparation of Boc-His(1-Me)-OH

  • Saponification of this compound:

    • Dissolve this compound in a suitable solvent system (e.g., methanol/water).

    • Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) at 0°C.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Acidify the reaction mixture to a neutral pH to precipitate the free amino acid, H-His(1-Me)-OH.

    • Isolate the product by filtration and dry under vacuum.

  • Boc Protection of H-His(1-Me)-OH:

    • Suspend H-His(1-Me)-OH in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add di-tert-butyl dicarbonate (Boc)₂O and a base such as sodium bicarbonate (NaHCO₃) or triethylamine (TEA).

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-His(1-Me)-OH.

Stage 2: Incorporation of Boc-His(1-Me)-OH into SPPS

  • Resin Swelling and Deprotection: Follow steps 1-3 of the standard Boc-SPPS protocol.

  • N-Methylated Amino Acid Coupling:

    • Due to the steric hindrance of the N-methyl group, more potent coupling reagents and potentially longer coupling times or double coupling are often necessary.[1][3][6]

    • Dissolve Boc-His(1-Me)-OH (3-4 equivalents) and a potent coupling agent such as HATU or PyAOP (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) and pre-activate for a minimal time.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours, or perform a double coupling.

    • Monitoring of coupling to a secondary amine requires a test other than the Kaiser test, such as the bromophenol blue test.[6]

  • Washing and Continuation: Follow steps 5-7 of the standard Boc-SPPS protocol.

Visualizing the Workflows

Boc_His_Trt_OH_Workflow start Start with Boc-His(Trt)-OH swell Swell Resin start->swell deprotect Boc Deprotection (50% TFA/DCM) swell->deprotect wash_neutralize Wash & Neutralize (DIEA/DCM) deprotect->wash_neutralize couple Couple Boc-His(Trt)-OH (HBTU/DIEA in DMF) wash_neutralize->couple wash Wash (DMF/DCM) couple->wash repeat Repeat Cycle for Next Amino Acid wash->repeat repeat->deprotect Next cycle cleave Final Cleavage & Deprotection (TFA) repeat->cleave Final AA

Caption: Standard Boc-SPPS workflow using Boc-His(Trt)-OH.

H_His_1_Me_OMe_Workflow cluster_prep Pre-SPPS Preparation cluster_spps SPPS Cycle start_prep Start with This compound saponify Saponification (e.g., LiOH) start_prep->saponify boc_protect Boc Protection ((Boc)₂O) saponify->boc_protect product_prep Boc-His(1-Me)-OH boc_protect->product_prep swell_spps Swell Resin product_prep->swell_spps deprotect_spps Boc Deprotection (50% TFA/DCM) swell_spps->deprotect_spps wash_neutralize_spps Wash & Neutralize (DIEA/DCM) deprotect_spps->wash_neutralize_spps couple_spps Couple Boc-His(1-Me)-OH (HATU/DIEA in DMF) wash_neutralize_spps->couple_spps wash_spps Wash (DMF/DCM) couple_spps->wash_spps repeat_spps Repeat Cycle wash_spps->repeat_spps repeat_spps->deprotect_spps Next cycle cleave_final Final Cleavage & Deprotection (TFA) repeat_spps->cleave_final Final AA

Caption: Workflow for incorporating 1-methylhistidine starting from this compound.

Conclusion

The choice between using Boc-His(Trt)-OH directly and embarking on a synthetic route starting from this compound is a strategic one that depends on the specific goals of the research.

For the routine incorporation of a standard histidine residue, Boc-His(Trt)-OH is the more efficient and straightforward choice, despite the inherent risk of racemization which must be managed through optimized coupling conditions. The streamlined workflow makes it ideal for the synthesis of a wide range of peptides.

The incorporation of 1-methylhistidine is a more involved process that should be considered when the specific properties of the N-methylated residue are required for the desired biological activity of the peptide. Researchers must be prepared for a more complex and potentially lower-yielding synthesis, both in the preparation of the Boc-protected amino acid and in its subsequent coupling during SPPS. The challenges associated with coupling N-methylated amino acids, such as steric hindrance and the need for more potent coupling reagents, must be carefully addressed to ensure the successful synthesis of the target peptide.[1][2][3][6]

References

Validating the Incorporation of H-His(1-Me)-OMe: A Comparative Guide to Edman Degradation and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise verification of peptide sequences, including the incorporation of modified amino acids, is a critical step in quality control and characterization. H-His(1-Me)-OMe, a methylated form of histidine, is one such modification used to enhance the therapeutic properties of peptides. This guide provides an objective comparison of Edman degradation and mass spectrometry for validating its successful incorporation, complete with experimental protocols and performance data.

Method 1: Edman Degradation

Edman degradation is a long-established method for sequencing amino acids from the N-terminus of a peptide.[1][2] The process involves a sequential, three-step chemical reaction for each amino acid: coupling, cleavage, and conversion.[3][4]

Principle of Validation

In this method, the peptide is reacted with phenyl isothiocyanate (PITC), which couples with the free N-terminal amino group.[2][3] Subsequent treatment with acid cleaves this terminal residue, which is then converted into a stable phenylthiohydantoin (PTH)-amino acid derivative.[2] This PTH derivative is identified via high-performance liquid chromatography (HPLC) by comparing its retention time to that of known standards.[1][5]

For a peptide containing this compound, the successful progression of the Edman cycles up to and including the modified residue, followed by the identification of a unique PTH-His(1-Me) peak in the corresponding HPLC chromatogram, validates its incorporation. It is important to note that while modifications to the N-terminal α-amino group can block the Edman reaction, methylation on the histidine side chain's imidazole ring, as in this compound, should not prevent the sequencing process.[2][6][7] However, identifying the resulting modified PTH-amino acid may require a custom standard.[5]

Experimental Workflow

Edman_Degradation_Workflow cluster_prep Sample Preparation cluster_sequencer Automated Sequencer Cycle cluster_analysis Analysis Sample Purified Peptide (≥10 pmol) Immobilize Immobilize Peptide on PVDF Membrane Sample->Immobilize Coupling 1. Coupling (PITC, Base) Immobilize->Coupling Cleavage 2. Cleavage (Anhydrous Acid) Coupling->Cleavage Forms ATZ-amino acid Conversion 3. Conversion (Aqueous Acid) Cleavage->Conversion Forms PTH-amino acid HPLC HPLC Separation Conversion->HPLC Inject PTH-amino acid Chromatogram Identify Peak by Comparing Retention Time HPLC->Chromatogram Standard PTH-His(1-Me) Standard Standard->Chromatogram Validation Incorporation Validated Chromatogram->Validation

Caption: Workflow for validating this compound incorporation using Edman degradation.

Detailed Experimental Protocol
  • Sample Preparation :

    • Ensure the peptide sample is highly purified (>95%) to avoid interfering signals.[8]

    • Quantify the peptide accurately. A minimum of 10-100 picomoles is typically required.[1][2]

    • If the peptide is in solution with non-volatile buffers or salts, perform a buffer exchange or precipitation (e.g., chloroform-methanol precipitation).[9]

    • Apply the purified peptide onto a polyvinylidene difluoride (PVDF) membrane and allow it to dry completely.

  • Automated Edman Sequencing :

    • Place the PVDF membrane into the reaction cartridge of an automated protein sequencer.

    • Initiate the sequencing program. The instrument will perform the following steps for each cycle:

      • Coupling : The N-terminal amino acid is reacted with PITC under basic conditions (e.g., N-methylpiperidine) to form a phenylthiocarbamoyl (PTC)-peptide.[3][4]

      • Cleavage : The PTC-amino acid derivative is cleaved from the peptide chain using an anhydrous acid (e.g., trifluoroacetic acid), releasing an anilinothiazolinone (ATZ)-amino acid.[2]

      • Conversion : The ATZ-amino acid is transferred to a conversion flask and treated with an aqueous acid to form the more stable phenylthiohydantoin (PTH)-amino acid derivative.[2][3]

  • HPLC Analysis :

    • A portion of the converted PTH-amino acid solution is automatically injected onto a reverse-phase HPLC system.

    • The PTH-amino acid is separated and detected by UV absorbance.

    • The retention time of the eluted peak is compared against a standard chromatogram of known PTH-amino acids.

    • For validation of this compound, a custom-synthesized PTH-His(1-Me) standard is required for unambiguous identification.

    • The cycle is repeated until the desired number of residues has been sequenced. Successful identification of the modified PTH derivative at the expected cycle confirms incorporation.

Method 2: Mass Spectrometry (MS)

Mass spectrometry, particularly tandem MS (MS/MS), is a powerful alternative for peptide sequencing and characterization.[10] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and structure.[10][11]

Principle of Validation

Validation via MS involves two main steps. First, the molecular weight of the intact peptide is measured (MS1 scan) to confirm it matches the theoretical mass of the sequence including the methyl-histidine modification (a mass increase of 14.02 Da compared to the unmodified peptide). Second, the peptide ion is selected and fragmented, and the resulting fragment ions are measured (MS/MS scan). The masses of the fragment ions (typically b- and y-ions) reveal the amino acid sequence. The 14.02 Da mass shift on the specific histidine-containing fragment confirms both the presence and precise location of the methylation.[12]

Experimental Workflow

Caption: Workflow for validating this compound incorporation using tandem mass spectrometry.

Detailed Experimental Protocol
  • Sample Preparation :

    • Dissolve the purified peptide in a solvent compatible with mass spectrometry, typically a mixture of water, acetonitrile, and a small amount of acid (e.g., 0.1% formic acid).

    • The required sample amount is significantly lower than for Edman degradation, often in the low picomole to femtomole range.

  • LC-MS/MS Analysis :

    • Inject the sample into a liquid chromatography system coupled to the mass spectrometer. The LC step separates the peptide from any remaining impurities.

    • The eluting peptide is ionized, typically using electrospray ionization (ESI), which generates charged molecules in the gas phase.[11]

    • MS1 Scan : The mass spectrometer scans a range of m/z values to detect the peptide of interest. The observed m/z is used to calculate the experimental molecular weight, which is compared to the theoretical mass of the peptide containing this compound.

    • MS2 Scan (Fragmentation) : The specific ion corresponding to the target peptide is isolated and subjected to fragmentation (e.g., via collision-induced dissociation).

    • The masses of the resulting fragment ions are measured in the MS2 scan, producing a fragment ion spectrum.

  • Data Analysis :

    • The MS/MS spectrum is analyzed to reconstruct the peptide sequence.

    • The masses of the b-ions (fragments containing the N-terminus) and y-ions (fragments containing the C-terminus) are calculated.

    • The analyst looks for a 14.02 Da mass increase in all fragments that contain the modified histidine residue compared to the theoretical fragments of an unmodified peptide.

    • This "mass shift" pinpoints the modification to the specific histidine residue, providing definitive validation of its incorporation and location.[12]

Performance Comparison

The choice between Edman degradation and mass spectrometry depends on the specific experimental needs, available equipment, and the nature of the sample.

Qualitative Comparison and Method Selection

Method_Selection Start Start: Validate Incorporation N_Term_Blocked Is N-terminus blocked? Start->N_Term_Blocked Sample_Complex Is sample a complex mixture? N_Term_Blocked->Sample_Complex No Edman_Challenging Edman will fail N_Term_Blocked->Edman_Challenging Yes Location_Needed Is precise location of modification needed? Sample_Complex->Location_Needed No MS_Preferred MS is Preferred Sample_Complex->MS_Preferred Yes Use_MS Use Mass Spectrometry Location_Needed->Use_MS Yes Use_Edman Use Edman Degradation Location_Needed->Use_Edman No (if only N-terminal)

Caption: Decision guide for selecting a validation method.

Quantitative Data Summary
FeatureEdman DegradationMass Spectrometry (LC-MS/MS)
Primary Output N-terminal amino acid sequenceMolecular weight & sequence from fragmentation
Sensitivity 10 - 100 pmol[1][2][13]10 fmol - 10 pmol
Throughput Low (one sample at a time)[1]High (amenable to automation)[11]
Cycle/Run Time ~45-60 minutes per residue[1][13]~20-60 minutes per sample
Peptide Length Limit Effective up to 30-50 residues[1][2][4]Can analyze much larger proteins (after digestion)
N-terminal Blockage Method fails if N-terminus is blocked[2][6][8]Can analyze N-terminally blocked peptides
Mixture Analysis Requires highly pure, single sample[10]Can analyze complex mixtures[10]
Confirmation Indirect (requires custom standard)Direct (mass shift confirms modification & location)

Conclusion

Both Edman degradation and mass spectrometry are viable for validating the incorporation of this compound.

Edman degradation offers a direct, sequential readout of the N-terminal sequence. It is highly accurate for pure, short peptides.[1] However, its lower sensitivity, inability to handle N-terminally blocked peptides, and the potential need for a custom PTH-His(1-Me) standard are significant limitations.[1][5]

Mass spectrometry provides a more versatile, sensitive, and high-throughput solution. It not only confirms the correct mass of the final product but also definitively pinpoints the location of the modification through MS/MS fragmentation.[12] For modern drug development and proteomics, where speed and the ability to handle various sample types are crucial, mass spectrometry is generally the superior and more comprehensive method for this validation task.[1][10]

References

Confirming the Sequence of H-His(1-Me)-OMe Peptides with LC-MS/MS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise sequence and structure of synthetic peptides is a critical step in ensuring product quality, efficacy, and safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and specificity. This guide provides a comparative overview of using LC-MS/MS to confirm the sequence of the methylated dipeptide, H-His(1-Me)-OMe, supported by experimental protocols and data interpretation.

The methylation of amino acid residues, such as histidine, is a common modification in both natural and synthetic peptides that can significantly impact their biological activity and pharmacological properties. The addition of a methyl group to the imidazole ring of histidine at the N-1 position (1-methylhistidine) introduces a subtle mass change that requires precise analytical methods for confirmation. LC-MS/MS provides this precision by separating the peptide of interest from impurities and then fragmenting it to generate a unique "fingerprint" that confirms its amino acid sequence and the location of any modifications.

Unambiguous Sequence Verification through Fragmentation

Tandem mass spectrometry (MS/MS) is the key to sequencing. In a typical workflow, the peptide is first ionized and its mass-to-charge ratio (m/z) is measured in the first mass analyzer (MS1). This precursor ion is then selected and fragmented, and the m/z of the resulting fragment ions are measured in the second mass analyzer (MS2). The fragmentation pattern provides the data needed to piece together the peptide's sequence.

For this compound, collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) would be expected to produce a characteristic set of b and y ions. The peptide bond between the N-terminal hydrogen and the histidine residue is the primary site of fragmentation. The resulting b-ion would contain the N-terminal portion, while the y-ion would contain the C-terminal portion.

The predicted fragmentation of this compound is illustrated below:

G cluster_peptide This compound Precursor Ion cluster_fragments Expected Fragment Ions H H His His(1-Me) H->His Peptide Bond OMe OMe His->OMe b1 b1 ion (H-His(1-Me)) His->b1 Fragmentation y1 y1 ion (OMe) His->y1 Fragmentation

Predicted fragmentation of this compound.

Comparative Performance of LC-MS/MS Methods

Different LC-MS/MS strategies can be employed for the analysis of this compound, each with its own advantages. The choice of method will depend on the specific requirements of the analysis, such as the need for high sensitivity, high throughput, or detailed structural information.

ParameterHigh-Resolution MS (e.g., Orbitrap, TOF)Triple Quadrupole MS (MRM mode)
Primary Use Accurate mass measurement for confident identification and structural elucidation.Targeted quantification with high sensitivity and selectivity.
Resolution > 60,000Unit Resolution
Sensitivity HighVery High
Scan Speed SlowerFaster
Qualitative Information Rich fragmentation spectra for de novo sequencing and modification site localization.Limited to pre-selected fragment ions.
Quantitative Accuracy GoodExcellent

Experimental Protocol for LC-MS/MS Analysis

The following is a general protocol for the confirmation of the this compound sequence.

1. Sample Preparation:

  • Dissolve the synthetic this compound peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50 v/v), to a final concentration of 1 µg/mL.

  • Vortex the sample to ensure complete dissolution.

  • Centrifuge the sample to pellet any insoluble material.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the peptide from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

  • MS1 Scan Range: m/z 100-500.

  • Data-Dependent Acquisition (DDA): The most intense precursor ions from the MS1 scan are selected for fragmentation.

  • Fragmentation Method: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).

  • Collision Energy: Optimize the collision energy to achieve optimal fragmentation (e.g., a normalized collision energy of 25-35%).

  • MS2 Scan Range: m/z 50-300.

  • Resolution: For high-resolution instruments, set the resolution to >60,000 for both MS1 and MS2 scans.

4. Data Analysis:

  • The acquired data is processed using software that can identify peptides from their fragmentation spectra.

  • The experimental MS/MS spectrum of the target peptide is compared to the theoretical fragmentation pattern of this compound.

  • Confirmation of the sequence is based on the accurate mass of the precursor ion and the presence of the expected b and y fragment ions.

Experimental Workflow

The overall workflow for the LC-MS/MS confirmation of the this compound sequence is a systematic process designed to ensure accurate and reliable results.

G cluster_workflow LC-MS/MS Workflow for this compound Sequence Confirmation SamplePrep Sample Preparation (Dissolution & Clarification) LC Liquid Chromatography (Reversed-Phase Separation) SamplePrep->LC Injection MS1 Mass Spectrometry (MS1) (Precursor Ion Scan) LC->MS1 Elution & Ionization Fragmentation Tandem MS (MS/MS) (Collision-Induced Dissociation) MS1->Fragmentation Precursor Selection MS2 Mass Spectrometry (MS2) (Fragment Ion Scan) Fragmentation->MS2 Fragmentation DataAnalysis Data Analysis (Sequence Confirmation) MS2->DataAnalysis Data Acquisition

LC-MS/MS experimental workflow.

Comparative Stability of 1-Methyl vs. 3-Methyl Histidine in Peptides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of modified peptides is paramount for the design of effective and reliable therapeutics. This guide provides a comparative analysis of the stability of peptides incorporating 1-methylhistidine (1-MeHis) versus 3-methylhistidine (3-MeHis), two common post-translationally modified isomers of histidine.

While direct comparative studies on the stability of peptides containing 1-methylhistidine versus 3-methylhistidine are limited, this guide synthesizes existing knowledge on peptide degradation, the biochemistry of methylated amino acids, and standard analytical procedures to provide an inferential comparison and a framework for experimental validation.

Introduction to 1- and 3-Methylhistidine in Peptides

Histidine is a versatile amino acid in peptides and proteins, contributing to catalysis, metal ion binding, and proton buffering.[1][2] Its imidazole side chain can be methylated at two positions: the Nπ (pros, or 'near') position to form 1-methylhistidine, or the Nτ (tele, or 'far') position to yield 3-methylhistidine.[3]

In human biology, these isomers have distinct origins and roles. 3-Methylhistidine is an established biomarker for the breakdown of myofibrillar proteins like actin and myosin, as it is formed post-translationally and released during muscle catabolism.[2][3] Conversely, 1-methylhistidine in humans is primarily derived from the dietary intake of anserine (a dipeptide of beta-alanine and 1-MeHis) found in meat, and thus serves as a biomarker for meat consumption.[1]

The incorporation of these methylated histidines into synthetic peptides can be a strategy to modulate their properties, including resistance to enzymatic degradation. N-methylation of amino acids is a known tactic to improve the pharmacokinetic profiles of peptide drugs by increasing their stability.[4][5]

Theoretical and Inferred Stability Comparison

Based on the principles of peptide chemistry and enzymology, we can infer the following stability characteristics for peptides containing 1-MeHis versus 3-MeHis.

Enzymatic Stability

The introduction of a methyl group on the imidazole ring of histidine is expected to enhance resistance to proteolytic enzymes compared to an unmodified histidine residue. This is primarily due to steric hindrance at or near the cleavage site.

  • 1-Methylhistidine: The methyl group on the Nπ nitrogen is closer to the peptide backbone. This proximity could provide significant steric hindrance, potentially offering greater protection against enzymatic cleavage, especially by endopeptidases that recognize the amino acid side chain.

  • 3-Methylhistidine: The methyl group on the Nτ nitrogen is further from the peptide backbone. While it still adds bulk and can hinder protease binding, its effect might be less pronounced than that of the 1-methyl group for certain proteases.

N-methylation of the peptide backbone itself is a well-established strategy to dramatically increase resistance to proteolysis.[6] While side-chain methylation, as in 1-MeHis and 3-MeHis, does not modify the backbone, the added steric bulk can still interfere with the formation of the enzyme-substrate complex. Both modifications are likely to enhance stability compared to native histidine-containing peptides.

Chemical Stability

The primary chemical degradation pathways for peptides include hydrolysis (acidic or basic), deamidation, and oxidation.[7] The imidazole ring of histidine is generally stable to oxidation. The key difference in chemical stability between 1-MeHis and 3-MeHis peptides will likely be a function of pH.

Data Presentation for Comparative Stability Analysis

While quantitative data from direct comparative studies is not currently available in the literature, the following tables provide a structured format for presenting such data once generated through the experimental protocols outlined below.

Table 1: Comparative Enzymatic Stability in Biological Media

Peptide VariantMatrixHalf-life (t½) in hoursMajor Cleavage Sites Identified
Peptide-HisHuman Plasma(Experimental Value)(e.g., C-term to His)
Peptide-1-MeHisHuman Plasma(Experimental Value)(e.g., No cleavage)
Peptide-3-MeHisHuman Plasma(Experimental Value)(e.g., Reduced cleavage)
Peptide-HisHuman Serum(Experimental Value)(e.g., C-term to His)
Peptide-1-MeHisHuman Serum(Experimental Value)(e.g., No cleavage)
Peptide-3-MeHisHuman Serum(Experimental Value)(e.g., Reduced cleavage)
Peptide-HisLiver Microsomes(Experimental Value)(e.g., Metabolite ID)
Peptide-1-MeHisLiver Microsomes(Experimental Value)(e.g., Metabolite ID)
Peptide-3-MeHisLiver Microsomes(Experimental Value)(e.g., Metabolite ID)

Table 2: Comparative Stability under Forced Degradation Conditions

Peptide VariantStress Condition% Degradation after 24hMajor Degradants
Peptide-His0.1 M HCl, 37°C(Experimental Value)(e.g., Hydrolysis products)
Peptide-1-MeHis0.1 M HCl, 37°C(Experimental Value)(e.g., Hydrolysis products)
Peptide-3-MeHis0.1 M HCl, 37°C(Experimental Value)(e.g., Hydrolysis products)
Peptide-His0.1 M NaOH, 37°C(Experimental Value)(e.g., Hydrolysis products)
Peptide-1-MeHis0.1 M NaOH, 37°C(Experimental Value)(e.g., Hydrolysis products)
Peptide-3-MeHis0.1 M NaOH, 37°C(Experimental Value)(e.g., Hydrolysis products)
Peptide-His3% H₂O₂, RT(Experimental Value)(e.g., Oxidized products)
Peptide-1-MeHis3% H₂O₂, RT(Experimental Value)(e.g., Oxidized products)
Peptide-3-MeHis3% H₂O₂, RT(Experimental Value)(e.g., Oxidized products)
Peptide-His60°C, pH 7.4(Experimental Value)(e.g., Degradation products)
Peptide-1-MeHis60°C, pH 7.4(Experimental Value)(e.g., Degradation products)
Peptide-3-MeHis60°C, pH 7.4(Experimental Value)(e.g., Degradation products)

Experimental Protocols

To generate the quantitative data for the tables above, the following experimental protocols can be employed.

Peptide Synthesis and Purification
  • Synthesis: Peptides containing L-histidine, 1-methyl-L-histidine, and 3-methyl-L-histidine can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry. The corresponding protected Fmoc-amino acid derivatives are commercially available.

  • Purification: The crude peptides are cleaved from the resin and purified using reversed-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the peptides should be confirmed by analytical HPLC and mass spectrometry.

In Vitro Metabolic Stability Assays
  • Plasma/Serum Stability Assay:

    • Prepare stock solutions of the test peptides.

    • Incubate the peptides (e.g., at a final concentration of 30-50 µmol/L) in human plasma or serum at 37°C.[9][10]

    • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

    • Stop the enzymatic reaction by adding a precipitation agent, such as acetonitrile or trichloroacetic acid (TCA).[9][10]

    • Centrifuge to pellet the precipitated proteins.

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of remaining parent peptide.

    • Calculate the half-life (t½) by plotting the natural logarithm of the percentage of remaining peptide against time.

  • Liver Microsome Stability Assay:

    • Thaw pooled human liver microsomes and dilute them in a phosphate buffer (pH 7.4).[11][12]

    • Add the test peptide to the microsomal suspension.

    • Initiate the metabolic reaction by adding the cofactor NADPH.[11][13]

    • Incubate at 37°C, taking aliquots at specified time points.

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

    • Centrifuge and analyze the supernatant by LC-MS/MS to determine the concentration of the parent peptide.

    • Calculate the in vitro half-life and intrinsic clearance.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop stability-indicating analytical methods.[7][14][15]

  • Methodology:

    • Prepare solutions of each peptide in various stress conditions.

    • Acid/Base Hydrolysis: Incubate the peptide in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at a controlled temperature (e.g., 37°C).

    • Oxidative Degradation: Expose the peptide to an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Thermal Degradation: Incubate the peptide solution at an elevated temperature (e.g., 60°C) in a neutral buffer.

    • Photostability: Expose the peptide solution to light according to ICH guidelines.

    • At appropriate time points, neutralize the samples (if necessary) and analyze them by RP-HPLC and LC-MS/MS to identify and quantify the parent peptide and any degradation products.

Analytical Quantification
  • Method: A validated stability-indicating LC-MS/MS method is crucial for accurately quantifying the parent peptide and its degradation products.

  • Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer is typically used.

  • Procedure:

    • Develop a chromatographic method that separates the parent peptide from its potential degradants.

    • Optimize the mass spectrometer parameters for the detection of each peptide variant. Multiple reaction monitoring (MRM) mode is often used for quantification.

    • Validate the method for linearity, accuracy, precision, and limits of detection and quantification according to regulatory guidelines.

Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key workflows and concepts related to the comparative stability analysis of methylated histidine peptides.

Comparative_Stability_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_stability Stability Assessment cluster_analysis Analysis & Comparison Synth_His Synthesize Peptide-His Purify RP-HPLC Purification Synth_His->Purify Synth_1MeHis Synthesize Peptide-1-MeHis Synth_1MeHis->Purify Synth_3MeHis Synthesize Peptide-3-MeHis Synth_3MeHis->Purify QC MS & HPLC QC Purify->QC Enzymatic Enzymatic Stability (Plasma, Serum, Microsomes) QC->Enzymatic Forced Forced Degradation (pH, Temp, Oxidation) QC->Forced LCMS LC-MS/MS Analysis Enzymatic->LCMS Forced->LCMS Data Data Analysis (Half-life, Degradation %) LCMS->Data Compare Comparative Report Data->Compare

Caption: Workflow for comparative stability assessment.

Steric_Hindrance cluster_protease Protease Active Site cluster_peptides Peptide Substrates Protease Protease Peptide_His ---His--- Peptide_His->Protease Good Fit Peptide_1MeHis ---1-MeHis--- Peptide_1MeHis->Protease Steric Clash (High Hindrance) Peptide_3MeHis ---3-MeHis--- Peptide_3MeHis->Protease Steric Clash (Moderate Hindrance)

Caption: Hypothetical steric hindrance by methylated histidines.

Signaling_Pathway cluster_degradation Degradation Pathways Receptor GPCR G_Protein G-Protein Activation Receptor->G_Protein Peptide Bioactive Peptide (e.g., containing His) Peptide->Receptor Binding Proteases Proteases Peptide->Proteases Cleavage Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Effector->Second_Messenger Response Cellular Response Second_Messenger->Response Degraded_Peptide Inactive Fragments Proteases->Degraded_Peptide

Caption: A generic signaling pathway illustrating peptide action and degradation.

Conclusion

The incorporation of 1-methylhistidine or 3-methylhistidine into a peptide sequence is a promising strategy for enhancing its stability against enzymatic degradation. Based on steric considerations, peptides containing 1-methylhistidine may offer slightly greater proteolytic resistance than those with 3-methylhistidine, due to the closer proximity of the methyl group to the peptide backbone. However, the actual stability profile will be sequence-dependent and influenced by the specific proteases and chemical conditions encountered.

This guide provides the theoretical basis and a comprehensive set of experimental protocols for researchers to quantitatively assess and compare the stability of peptides containing these two important modified amino acids. The resulting data will be invaluable for making informed decisions in the design and development of novel peptide-based therapeutics.

References

Methylated Histidine in Thyrotropin-Releasing Hormone: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, understanding the impact of subtle peptide modifications on biological activity is paramount. This guide provides an objective comparison of Thyrotropin-Releasing Hormone (TRH) and its N(τ)-methylated analog, [N(τ)-1-Me-His]-TRH (MeTRH), focusing on their receptor binding affinity and signaling potency. The inclusion of the H-His(1-Me)-OMe modification significantly influences the peptide's interaction with its receptors, leading to notable differences in biological function.

This analysis is supported by experimental data from peer-reviewed studies and includes detailed methodologies for key experiments to facilitate replication and further investigation.

Enhanced Receptor Affinity with N(τ)-Methylation

The primary biological effect of N(τ)-methylation of the histidine residue in TRH is a marked increase in its binding affinity for TRH receptors.[1][2] Experimental data consistently demonstrates that MeTRH binds to TRH receptor subtypes 1 (TRH-R1) and 2 (TRH-R2) with a significantly higher affinity than the native TRH peptide.[3][4] This enhanced affinity is a critical factor in the increased biological potency observed for MeTRH.

PeptideReceptorBinding Affinity (Ki)Reference
TRHTRH-R~30 nM[4]
[N(τ)-1-Me-His]-TRH (MeTRH)TRH-R~3 nM (estimated)[4]

Table 1: Comparison of Receptor Binding Affinities. The Ki value for MeTRH is estimated based on the finding that it has a 10-fold higher affinity than TRH.

Signaling Pathway and Functional Potency

TRH and MeTRH exert their effects through the Gq/11 protein-coupled TRH receptors. Upon ligand binding, the receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to the physiological responses associated with TRH, such as the release of thyrotropin (TSH) and prolactin from the anterior pituitary.

The increased binding affinity of MeTRH generally translates to a higher functional potency, meaning a lower concentration of the peptide is required to elicit a biological response.

TRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol TRH_R TRH Receptor Gq11 Gq/11 TRH_R->Gq11 Activation PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulation PKC Protein Kinase C (PKC) DAG->PKC Activation Gq11->PLC Activation Response Physiological Response Ca_release->Response PKC->Response Ligand TRH or [N(τ)-1-Me-His]-TRH Ligand->TRH_R Binding

TRH Receptor Signaling Pathway

Experimental Protocols

Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of a ligand for its receptor.

Materials:

  • Cell membranes expressing the TRH receptor

  • Radiolabeled ligand (e.g., [3H]MeTRH)

  • Unlabeled competitor ligands (TRH and MeTRH)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare a series of dilutions of the unlabeled competitor ligands.

  • In a reaction tube, add a fixed amount of cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled competitor ligand.

  • Incubate the mixture at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The concentration of the competitor ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phosphoinositide Hydrolysis Assay (IP3 Accumulation)

This functional assay measures the ability of a ligand to stimulate the production of inositol phosphates, a downstream signaling event of TRH receptor activation.

Materials:

  • Intact cells expressing the TRH receptor

  • [3H]myo-inositol

  • Assay medium (e.g., Krebs-Ringer-HEPES buffer)

  • LiCl solution

  • TRH and MeTRH

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Culture cells expressing the TRH receptor and label them overnight with [3H]myo-inositol to incorporate it into cellular phosphoinositides.

  • Wash the cells to remove unincorporated [3H]myo-inositol.

  • Pre-incubate the cells in assay medium containing LiCl. LiCl inhibits the degradation of inositol phosphates, allowing them to accumulate.

  • Stimulate the cells with various concentrations of TRH or MeTRH for a defined period.

  • Terminate the reaction by adding a solution to lyse the cells and precipitate proteins (e.g., trichloroacetic acid).

  • Separate the inositol phosphates from other cellular components by anion-exchange chromatography using Dowex AG1-X8 resin.

  • Elute the total inositol phosphates from the resin.

  • Measure the radioactivity of the eluted fraction using a scintillation counter.

  • The concentration of the ligand that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the dose-response curve.

Conclusion

The N(τ)-methylation of the histidine residue in TRH to form [N(τ)-1-Me-His]-TRH results in a peptide with significantly enhanced biological activity. This is primarily attributed to its increased binding affinity for TRH receptors.[1][2][3][4] This comparative analysis underscores the importance of specific amino acid modifications in peptide drug design and provides a foundation for researchers exploring the structure-activity relationships of TRH analogs for therapeutic applications. The detailed experimental protocols provided herein offer a standardized approach for the further evaluation of novel peptide candidates.

References

A Comparative Spectroscopic Analysis: H-His(1-Me)-OMe vs. H-His-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Spectroscopic Differences Between N(τ)-methyl-L-histidine methyl ester and L-histidine methyl ester.

In the realm of peptide synthesis and drug design, the modification of amino acid side chains is a critical strategy for modulating biological activity, stability, and pharmacokinetic properties. The methylation of the histidine imidazole ring, for instance, can significantly alter its charge state, hydrogen bonding capacity, and interaction with biological targets. This guide provides a detailed spectroscopic comparison of two closely related histidine derivatives: L-histidine methyl ester (H-His-OMe) and N(τ)-methyl-L-histidine methyl ester (H-His(1-Me)-OMe). Understanding the distinct spectroscopic signatures of these molecules is paramount for their unambiguous identification and characterization in research and development.

Key Spectroscopic Differences: A Tabular Summary

The primary structural difference between H-His-OMe and this compound lies in the substitution at the N(τ) position (also known as N-1) of the imidazole ring. This seemingly minor alteration—the addition of a methyl group—induces significant and measurable shifts in their respective NMR, IR, and mass spectra. The following table summarizes the key expected and observed spectroscopic data for these two compounds.

Spectroscopic TechniqueH-His-OMe (as dihydrochloride)This compound (data for corresponding carboxylic acid)Key Differences
¹H NMR ~9.15 ppm (imidazole C2-H)~8.7 ppm (imidazole C2-H)Upfield shift of the C2-H proton in the methylated compound due to the electron-donating effect of the methyl group.
~7.57 ppm (imidazole C5-H)~7.2 ppm (imidazole C5-H)Upfield shift of the C5-H proton.
~4.51 ppm (α-CH)~4.3 ppm (α-CH)Minor upfield shift of the alpha-proton.
~3.74 ppm (-OCH₃)Not applicable (data for carboxylic acid)Presence of a singlet corresponding to the methyl ester protons in H-His-OMe. A similar peak would be expected for this compound.
~3.8 ppm (N-CH₃)Appearance of a new singlet corresponding to the N-methyl protons.
¹³C NMR ~135 ppm (imidazole C2)~137 ppm (imidazole C2)Downfield shift of the C2 carbon.
~118 ppm (imidazole C5)~120 ppm (imidazole C5)Downfield shift of the C5 carbon.
~130 ppm (imidazole C4)~132 ppm (imidazole C4)Downfield shift of the C4 carbon.
~170 ppm (C=O, ester)~175 ppm (C=O, acid)The carbonyl chemical shift will differ between the ester and carboxylic acid.
~53 ppm (-OCH₃)Not applicable (data for carboxylic acid)Presence of a signal for the methyl ester carbon.
~34 ppm (N-CH₃)Appearance of a new signal for the N-methyl carbon.
IR Spectroscopy Broad N-H stretch (~3100-2600 cm⁻¹)Similar broad N-H stretchBoth will show characteristic amine and imidazole N-H stretches.
C=O stretch (~1740 cm⁻¹)C=O stretch (~1720 cm⁻¹, acid)The carbonyl stretching frequency will be slightly different for the ester versus the carboxylic acid.
Imidazole ring vibrations (~1600-1400 cm⁻¹)Imidazole ring vibrations shiftedThe methylation will cause slight shifts in the frequencies of the imidazole ring vibrational modes.
Mass Spectrometry Molecular Ion (M⁺): m/z 169.09Molecular Ion (M⁺): m/z 183.10A mass difference of 14 Da, corresponding to the addition of a methyl group (CH₂).
Key Fragments: Loss of -OCH₃ (m/z 138), imidazole side chain (m/z 81, 82)Key Fragments: Loss of -OCH₃ (m/z 152), methylated imidazole side chain (m/z 95, 96)Fragmentation patterns will show a +14 Da shift for fragments containing the methylated imidazole ring.

Note: The provided NMR data for this compound is based on its corresponding carboxylic acid, 1-Methyl-L-histidine. While the chemical shifts of the imidazole ring and α-carbon are expected to be similar, the values for the carbonyl and methoxy groups will differ in the methyl ester.

Structural Basis for Spectroscopic Differences

The addition of a methyl group to the N(τ) position of the imidazole ring is the root cause of the observed spectroscopic differences. This structural modification is visualized in the diagram below.

G cluster_H_His_OMe H-His-OMe cluster_H_His_1_Me_OMe This compound cluster_key_difference Key Structural Difference H_His_OMe_img H_His_OMe_img NH_Proton N(τ)-H Proton H_His_OMe_img->NH_Proton Presence of Proton H_His_1_Me_OMe_img H_His_1_Me_OMe_img Methyl_Group N(τ)-Methyl Group H_His_1_Me_OMe_img->Methyl_Group Presence of Methyl Group

Caption: Structural comparison highlighting the key difference.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amino acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled one-dimensional carbon spectrum.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.

    • Reference the spectrum to the solvent peaks.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

    • Solid State (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

  • FTIR Acquisition:

    • Record the spectrum in the range of 4000-400 cm⁻¹.

    • Acquire 16-32 scans with a resolution of 4 cm⁻¹.

    • Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent system for the ionization method used (e.g., methanol/water with 0.1% formic acid for ESI).

  • MS Acquisition (Electrospray Ionization - ESI):

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum in positive ion mode.

    • Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V, desolvation gas flow of 500-800 L/hr, and desolvation temperature of 100-150 °C.

    • For fragmentation analysis (MS/MS), select the parent ion of interest and apply collision-induced dissociation (CID) with varying collision energies.

Conclusion

The methylation at the N(τ) position of the histidine imidazole ring in this compound results in a cascade of predictable and identifiable spectroscopic changes when compared to its unmethylated counterpart, H-His-OMe. The most telling of these is the appearance of a new N-methyl signal in both ¹H and ¹³C NMR spectra and a 14 Da mass increase in the mass spectrum. These distinct spectroscopic fingerprints are crucial for the accurate identification and quality control of these important building blocks in peptide and medicinal chemistry. Researchers can confidently distinguish between these two derivatives by carefully analyzing the presented spectroscopic data.

A Head-to-Head Comparison of Coupling Methods for the Synthesis of H-His(1-Me)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides incorporating N-methylated amino acids, such as H-His(1-Me)-OMe (1-methylhistidine methyl ester), is a critical step in the development of therapeutic peptides with enhanced metabolic stability and cell permeability. The steric hindrance presented by the N-methyl group, however, poses a significant challenge to achieving efficient peptide bond formation. The choice of coupling reagent is therefore paramount to ensure high yields, purity, and stereochemical integrity of the final product. This guide provides an objective comparison of three common coupling methods for the acylation of this compound, supported by experimental data.

Performance Comparison of Coupling Reagents

The selection of a coupling reagent for N-methylated amino acids is a balance between reactivity, the potential for side reactions such as racemization, and cost. Based on available data for the coupling of N-methylated amino acids, a clear hierarchy of reagent effectiveness emerges.

Coupling MethodCoupling ReagentTypical YieldTypical Reaction TimeKey AdvantagesKey Disadvantages
Method 1 HATU / DIPEA>80%1 - 6 hoursHigh reactivity, low racemization rates, particularly effective for sterically hindered amino acids.[1][2]Higher cost compared to other reagents, potential for guanidinylation of the free amine.
Method 2 HBTU / DIPEA70-80%1 - 4 hoursGood balance of reactivity and cost, reliable for many standard and hindered couplings.[3]Can be slightly less effective than HATU in preventing racemization for sensitive amino acids.[]
Method 3 DIC / HOBt<50%4 - 24 hoursCost-effective, water-soluble byproducts (in the case of EDC) are easily removed.Generally lower reactivity and yields for N-methylated amino acids, longer reaction times.[1]

Experimental Protocols

The following are representative solution-phase protocols for the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH) to this compound. These protocols are based on standard procedures and may require optimization for specific substrates.

Method 1: Coupling using HATU/DIPEA

This protocol describes a general procedure for amide bond formation using the highly efficient aminium/uronium salt-based coupling reagent, HATU.

Materials:

  • Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the Fmoc-protected amino acid and this compound in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5 minutes at room temperature.

  • Add HATU to the reaction mixture and continue stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically complete within 1-6 hours.[2]

  • Upon completion, the reaction mixture can be worked up by quenching with water, followed by extraction with an appropriate organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is then purified, typically by flash column chromatography.

Method 2: Coupling using HBTU/DIPEA

This protocol outlines a common procedure for peptide coupling using the well-established reagent, HBTU.

Materials:

  • Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • HBTU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve the Fmoc-protected amino acid and this compound in anhydrous DMF in a reaction vessel under an inert atmosphere.

  • Add DIPEA to the mixture and stir.

  • Add HBTU to the solution to initiate the coupling reaction.

  • Allow the reaction to proceed at room temperature for 1-4 hours, monitoring for completion by TLC or LC-MS.[3]

  • Work-up and purification are carried out as described in the HATU protocol.

Method 3: Coupling using DIC/HOBt

This protocol details the use of a carbodiimide-based coupling method, which serves as a cost-effective, albeit often less efficient, alternative for hindered couplings.

Materials:

  • Fmoc-protected amino acid (1.0 eq)

  • This compound (1.0 eq)

  • DIC (1.1 eq)

  • HOBt (1.1 eq)

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the Fmoc-protected amino acid and HOBt in anhydrous DMF or DCM in a reaction vessel under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC to the solution and stir for 15-20 minutes to pre-activate the amino acid.

  • In a separate flask, dissolve this compound in anhydrous DMF.

  • Add the solution of this compound to the pre-activated amino acid mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring for completion.

  • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

  • The filtrate is then worked up and purified as described in the previous protocols.

Visualizing the Workflow

The general workflow for peptide coupling can be visualized as a three-step process: activation of the carboxylic acid, coupling with the amine, and subsequent work-up and purification.

PeptideCouplingWorkflow cluster_activation Activation cluster_coupling Coupling cluster_purification Work-up & Purification AA Fmoc-AA-OH Activated_AA Activated Fmoc-AA* AA->Activated_AA  + Base (DIPEA) Reagent Coupling Reagent (HATU, HBTU, or DIC/HOBt) Reagent->Activated_AA Dipeptide Fmoc-AA-His(1-Me)-OMe Activated_AA->Dipeptide Amine This compound Amine->Dipeptide Workup Aqueous Work-up Dipeptide->Workup Purification Chromatography Workup->Purification Final_Product Pure Dipeptide Purification->Final_Product

Caption: General workflow for solution-phase peptide coupling.

The logical relationship between the choice of coupling reagent and the expected outcome for a sterically hindered coupling is crucial for experimental design.

CouplingDecisionTree Start Coupling to This compound High_Yield High Yield & Purity Required? Start->High_Yield Cost_Sensitive Cost Sensitive? High_Yield->Cost_Sensitive No HATU Use HATU High_Yield->HATU Yes HBTU Use HBTU Cost_Sensitive->HBTU No DIC_HOBt Use DIC/HOBt (expect lower yield) Cost_Sensitive->DIC_HOBt Yes

Caption: Decision tree for selecting a coupling reagent.

References

Evaluating the Impact of H-His(1-Me)-OMe on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in peptidomimetics and drug design, the conformational control of peptides is a paramount objective. The strategic incorporation of modified amino acids offers a powerful tool to influence peptide folding, enhance biological activity, and improve metabolic stability. Among these modifications, N-methylation of the histidine side chain, specifically at the N-1 (Nπ or pros) position, presents a subtle yet impactful strategy to alter peptide conformation. This guide provides a comparative analysis of peptides containing 1-methylhistidine, introduced using H-His(1-Me)-OMe, against their non-methylated counterparts and other conformationally constrained histidine analogs.

The Conformational Influence of N-1 Methylation

The introduction of a methyl group to the N-1 position of the histidine imidazole ring has several key consequences for peptide structure.[1] Primarily, it eliminates the N-1 proton, which acts as a hydrogen bond donor. This seemingly minor alteration can disrupt or prevent the formation of intramolecular hydrogen bonds that may be crucial for stabilizing specific secondary structures, such as turns or helices.[2]

Furthermore, the methylation fixes the tautomeric state of the imidazole ring and increases its steric bulk and hydrophobicity.[1] This can restrict the rotational freedom (χ1 and χ2 torsional angles) of the histidine side chain, forcing it to adopt a more defined orientation and thereby influencing the overall peptide backbone conformation.[3]

Comparative Analysis of a Model Peptide: Ac-Ala-X-Ala-NH₂

Table 1: Comparative ¹H NMR Data for Ac-Ala-X-Ala-NH₂

Disclaimer: The following data is a composite representation derived from typical values for His and N-methylated amino acids in short peptides and may not reflect the exact values for this specific molecule.

ParameterAc-Ala-His-Ala-NH₂Ac-Ala-His(1-Me)-Ala-NH₂Expected Impact of Methylation
His/His(1-Me) Hα Chemical Shift (δ, ppm) ~4.75[4]~4.65Minor upfield shift due to electronic changes.
His/His(1-Me) Hβ Chemical Shifts (δ, ppm) ~3.25, ~3.08[4]~3.30, ~3.15Minor shifts due to altered side-chain dynamics.
His Hδ2 Chemical Shift (δ, ppm) ~7.30 (protonated)[4]~7.20Upfield shift due to loss of charge and electronic effects.
His Hε1 Chemical Shift (δ, ppm) ~8.60 (protonated)[4]~7.60Significant upfield shift due to methylation.
His(1-Me) N-CH₃ Chemical Shift (δ, ppm) N/A~3.70Characteristic singlet for the methyl group.
³J(Hα, Hβ) Coupling Constants (Hz) ~5.5, ~8.0~6.0, ~7.5Altered rotamer populations around the Cα-Cβ bond.
Table 2: Comparative Secondary Structure Analysis by Circular Dichroism
Secondary StructureAc-Ala-His-Ala-NH₂ (Predicted)Ac-Ala-His(1-Me)-Ala-NH₂ (Predicted)Rationale for Conformational Shift
α-Helix (%) LowLowerDisruption of potential side chain-backbone H-bonds.
β-Sheet (%) LowVariableSteric hindrance may favor or disfavor sheet formation.
β-Turn (%) ModerateHigherN-methylation can promote turn-like structures.[2]
Random Coil (%) HighModerateIncreased rigidity reduces conformational averaging.

Alternatives to this compound for Conformational Control

While N-1 methylation is an effective strategy, several other histidine analogs can be employed to constrain peptide conformation. The choice of analog depends on the desired structural outcome and the specific biological context.

Table 3: Comparison with Other Conformationally Constrained Histidine Analogs
Histidine AnalogKey Structural FeatureImpact on Conformation
N(τ)-Methylhistidine (3-Me-His) Methylation at the N-3 position.Fixes tautomeric state; alters H-bonding and metal chelation properties differently than 1-Me-His.[3]
α-Methylhistidine Methyl group at the Cα position.Restricts backbone dihedral angles (φ, ψ), inducing helical or turn conformations.[3]
β-Methylhistidine Methyl group at the Cβ position.Restricts side-chain rotation (χ1).[5]
Spinacine Cyclic imino acid derivative.Rigidly constrains the backbone and side chain.[3]
Aza-histidine Nitrogen atom replaces the Cα carbon.Alters backbone geometry and electronic properties.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are standard protocols for the synthesis and conformational analysis of peptides containing this compound.

Solid-Phase Peptide Synthesis (SPPS) of Ac-Ala-His(1-Me)-Ala-NH₂
  • Resin Swelling: Rink Amide resin is swollen in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 and 10 minutes.

  • Amino Acid Coupling:

    • Fmoc-Ala-OH is coupled using a standard coupling reagent like HBTU in the presence of a base such as DIPEA.

    • Fmoc-His(1-Me)-OH is then coupled. Due to the potential for slower coupling of N-methylated amino acids, extended coupling times or the use of more potent coupling reagents like HATU may be necessary.[6]

    • The final Fmoc-Ala-OH is coupled.

  • N-terminal Acetylation: The N-terminus is acetylated using a solution of acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and side-chain protecting groups are removed using a cleavage cocktail, typically 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.

  • Purification and Characterization: The crude peptide is purified by reverse-phase HPLC, and its identity is confirmed by mass spectrometry.

NMR Spectroscopy
  • Sample Preparation: The purified peptide is dissolved in a suitable solvent (e.g., H₂O/D₂O 9:1 or a buffer solution) to a concentration of 1-5 mM.

  • Data Acquisition: A suite of 1D and 2D NMR experiments are performed on a high-field NMR spectrometer (e.g., 600 MHz or higher).

    • 1D ¹H: For initial assessment of sample purity and chemical shift dispersion.

    • 2D TOCSY: To identify spin systems of individual amino acid residues.

    • 2D NOESY/ROESY: To identify through-space correlations between protons, which provide distance restraints for structure calculation.

    • ¹H-¹³C HSQC and ¹H-¹⁵N HSQC: For resonance assignment of carbon and nitrogen atoms.

  • Data Analysis: Resonance assignments are made using the TOCSY and HSQC spectra. NOE cross-peaks are integrated to derive interproton distance restraints. Dihedral angle restraints can be obtained from ³J coupling constants. These restraints are then used in molecular dynamics simulations or structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of low-energy conformations.[7]

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation: The peptide is dissolved in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 50-100 µM.

  • Data Acquisition: CD spectra are recorded on a spectropolarimeter in the far-UV region (typically 190-260 nm) using a quartz cuvette with a short path length (e.g., 1 mm).

  • Data Analysis: The raw data (ellipticity) is converted to mean residue ellipticity [θ]. The resulting spectrum is then analyzed using deconvolution algorithms (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[8]

Visualizing the Impact and Workflow

Diagrams generated using Graphviz can help visualize the conceptual and practical aspects of this comparative analysis.

cluster_0 Impact of N-1 Methylation on Histidine Histidine Histidine H-His(1-Me)-OH H-His(1-Me)-OH Histidine->H-His(1-Me)-OH Methylation at N-1 Eliminates H-bond donor Eliminates H-bond donor H-His(1-Me)-OH->Eliminates H-bond donor Fixes tautomeric state Fixes tautomeric state H-His(1-Me)-OH->Fixes tautomeric state Increases steric bulk Increases steric bulk H-His(1-Me)-OH->Increases steric bulk Altered Secondary Structure Altered Secondary Structure Eliminates H-bond donor->Altered Secondary Structure Restricted Side-Chain Conformation (χ) Restricted Side-Chain Conformation (χ) Fixes tautomeric state->Restricted Side-Chain Conformation (χ) Increases steric bulk->Restricted Side-Chain Conformation (χ) cluster_1 Peptide Conformational Analysis Workflow Peptide_Synthesis Peptide Synthesis (SPPS) Purification Purification (HPLC) Peptide_Synthesis->Purification Characterization Characterization (MS) Purification->Characterization NMR_Spectroscopy NMR Spectroscopy (TOCSY, NOESY) Characterization->NMR_Spectroscopy CD_Spectroscopy CD Spectroscopy Characterization->CD_Spectroscopy Data_Analysis Data Analysis NMR_Spectroscopy->Data_Analysis CD_Spectroscopy->Data_Analysis Structural_Model 3D Structural Model Data_Analysis->Structural_Model Distance Restraints Secondary_Structure Secondary Structure Content Data_Analysis->Secondary_Structure Deconvolution

References

Safety Operating Guide

Navigating the Safe Disposal of H-His(1-Me)-OMe: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

A summary of the known quantitative data for H-His(1-Me)-OMe and related compounds is presented below. This information is crucial for assessing the potential hazards and determining the appropriate handling and disposal methods.

PropertyThis compoundL-Histidine1-Methyl-L-histidine
Molecular Formula C8H13N3O2[1]C6H9N3O2C7H11N3O2[2]
Molecular Weight 183.21 g/mol [1]155.15 g/mol 169.18 g/mol [2]
Boiling Point 347.2±27.0 °C (Predicted)[3]Not availableNot available
Density 1.24 g/cm³[3]Not availableNot available
Melting Point Not available287 °C (decomposes)[4]249 °C[2]
Solubility Soluble in dichloromethane, ethyl acetate, methanol, ethanol[3]Fairly soluble in water; insoluble in alcohol and ether[4]200 g/kg in water[2]
Appearance Powder[3]White crystalline powder[4]Solid[2]
CAS Number 57519-09-2[1][3]71-00-1332-80-9[2]

Experimental Protocols for Safe Disposal

The following step-by-step procedures are based on general best practices for laboratory chemical waste disposal and should be adapted to comply with local, state, and federal regulations.

1. Personal Protective Equipment (PPE)

Before handling this compound, ensure that appropriate personal protective equipment is worn. This includes:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A lab coat is required to protect against accidental spills.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

2. Spill Management

In the event of a spill:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container. For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent, followed by water.

  • Waste Disposal: All contaminated materials, including absorbents and cleaning supplies, must be disposed of as hazardous waste.

3. Disposal of Unused this compound

Unused or waste this compound should be treated as chemical waste and disposed of according to the following guidelines:

  • Waste Identification and Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Indicate the approximate quantity of the waste.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible chemicals.

    • Store the waste in a designated, well-ventilated, and secure area away from heat and ignition sources.

  • Containerization:

    • Use a chemically resistant and sealable container for waste collection.

    • Ensure the container is in good condition and compatible with the waste.

  • Disposal Request:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

4. Disposal of Empty Containers

Properly decontaminated chemical containers can often be disposed of as non-hazardous waste.

  • Triple Rinsing:

    • Rinse the empty container with a suitable solvent (e.g., water or an organic solvent in which this compound is soluble) at least three times.

    • The first rinsate must be collected and disposed of as hazardous chemical waste. Subsequent rinsates may also need to be collected depending on local regulations.

  • Container Defacing:

    • Obliterate or remove all labels from the container to prevent misuse.

  • Final Disposal:

    • Once thoroughly rinsed and dried, the container can typically be disposed of in the regular laboratory glass or plastic recycling, as appropriate. Confirm this with your institution's EHS guidelines.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste assess_waste Assess Waste Type (Unused, Contaminated, Empty Container) start->assess_waste unused Unused or Contaminated This compound assess_waste->unused Unused or Contaminated empty_container Empty Container assess_waste->empty_container Empty collect_waste Collect in Labeled Hazardous Waste Container unused->collect_waste triple_rinse Triple Rinse Container empty_container->triple_rinse segregate Segregate from Incompatible Waste collect_waste->segregate store Store in Designated Waste Area segregate->store ehs_pickup Arrange EHS Pickup store->ehs_pickup collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Label collect_rinsate->deface_label dispose_container Dispose of Clean Container (per institutional guidelines) deface_label->dispose_container

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and consulting with your institution's safety office, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.

References

Personal protective equipment for handling H-His(1-Me)-OMe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling H-His(1-Me)-OMe (CAS 57519-09-2). Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Situation Required Personal Protective Equipment (PPE)
Routine Handling in a Ventilated Area Eye Protection: Safety glasses with side shields or chemical splash goggles.
Hand Protection: Nitrile or latex gloves.
Body Protection: Laboratory coat.
Weighing or Generating Aerosols Respiratory Protection: NIOSH-approved respirator (e.g., N95) or work in a certified chemical fume hood.
Eye Protection: Chemical splash goggles.
Hand Protection: Nitrile or latex gloves.
Body Protection: Laboratory coat.
Spill Cleanup Respiratory Protection: NIOSH-approved respirator with appropriate cartridges.
Eye Protection: Chemical splash goggles and a face shield.
Hand Protection: Heavy-duty, chemical-resistant gloves.
Body Protection: Chemical-resistant apron or coveralls over a laboratory coat.

Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing risks. The following step-by-step plan outlines the lifecycle of this compound in the laboratory, from receipt to final disposal.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area.[1] Keep it tightly closed and away from incompatible materials such as strong oxidizing agents.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (57519-09-2), and any relevant hazard warnings.

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, use a certified chemical fume hood.[1]

  • Personal Hygiene: Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • Weighing: When weighing the solid compound, do so in a fume hood or a balance enclosure to prevent inhalation of dust particles.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

Spill Management
  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE as outlined in the table above.

    • Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

    • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable decontaminating agent.

  • Major Spills:

    • Evacuate the laboratory and alert others.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until it has been declared safe by trained personnel.

Disposal Plan
  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the chemical name, and the associated hazards.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's EHS-approved hazardous waste disposal program. Do not dispose of this compound down the drain or in the regular trash.

Safe Handling Workflow

The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_spill Spill Management cluster_disposal Disposal receiving 1. Receive Shipment inspect 2. Inspect Container receiving->inspect store 3. Store in Cool, Dry, Ventilated Area inspect->store ppe 4. Don Appropriate PPE store->ppe handle 5. Handle in Ventilated Area/Fume Hood ppe->handle weigh 6. Weighing (in enclosure) handle->weigh solution 7. Solution Preparation handle->solution assess_spill 8. Assess Spill (Minor/Major) handle->assess_spill collect_waste 10. Collect Contaminated Waste weigh->collect_waste solution->collect_waste minor_spill 9a. Minor Spill: Absorb & Collect assess_spill->minor_spill major_spill 9b. Major Spill: Evacuate & Call EHS assess_spill->major_spill minor_spill->collect_waste label_waste 11. Label Hazardous Waste Container collect_waste->label_waste dispose 12. Dispose via EHS label_waste->dispose

Caption: Workflow for this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
H-His(1-Me)-OMe
Reactant of Route 2
H-His(1-Me)-OMe

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.